molecular formula C7H9BrN2 B1280913 5-Bromo-N1-methylbenzene-1,2-diamine CAS No. 337915-79-4

5-Bromo-N1-methylbenzene-1,2-diamine

Cat. No.: B1280913
CAS No.: 337915-79-4
M. Wt: 201.06 g/mol
InChI Key: WQNHSCZQLLEPOM-UHFFFAOYSA-N
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Description

5-Bromo-N1-methylbenzene-1,2-diamine (CAS 337915-79-4) is an aromatic organic compound with the molecular formula C7H9BrN2 and a molecular weight of 201.06 g/mol . This chemical serves as a versatile building block in organic synthesis and medicinal chemistry research, where its bromine and amine functional groups allow for further functionalization to create more complex structures . It is particularly valuable in metal-catalyzed cross-coupling reactions and as a precursor for the synthesis of specialized chemical entities . This product is classified with the signal word "Warning" and carries the hazard statements H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation) . Researchers should handle with appropriate precautions, including wearing protective equipment and following standard laboratory safety protocols. The recommended storage condition is in a dark place, under an inert atmosphere, and at room temperature . This compound is provided strictly for research use and is not intended for diagnostic or human use. Please note that this item may be temporarily out of stock; contact us for current availability and lead times .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-N-methylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-10-7-4-5(8)2-3-6(7)9/h2-4,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQNHSCZQLLEPOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50480070
Record name 5-BROMO-N1-METHYLBENZENE-1,2-DIAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337915-79-4
Record name 5-BROMO-N1-METHYLBENZENE-1,2-DIAMINE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-1-N-methylbenzene-1,2-diamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 5-Bromo-N1-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Bromo-N1-methylbenzene-1,2-diamine, a valuable building block in medicinal chemistry and materials science. The document details a reliable synthetic pathway, complete with experimental protocols, and presents a thorough characterization of the target compound using various analytical techniques.

Introduction

This compound, with the CAS number 337915-79-4, is an aromatic diamine containing a bromine substituent and an N-methyl group.[1] This unique combination of functional groups makes it a versatile precursor for the synthesis of a wide range of heterocyclic compounds, which are of significant interest in drug discovery and development. The presence of the bromine atom allows for further functionalization via cross-coupling reactions, while the diamine moiety is a key structural element for the construction of various ring systems.

Synthesis

The synthesis of this compound can be achieved through a three-step reaction sequence starting from 2-nitroaniline. The overall synthetic pathway involves:

  • Bromination: Electrophilic aromatic substitution of 2-nitroaniline to introduce a bromine atom at the para position relative to the amino group, yielding 4-bromo-2-nitroaniline.

  • N-Methylation: Selective methylation of the amino group of 4-bromo-2-nitroaniline to form 4-bromo-N-methyl-2-nitroaniline.

  • Reduction: Reduction of the nitro group of 4-bromo-N-methyl-2-nitroaniline to afford the final product, this compound.

DOT Script of the Synthesis Pathway:

Synthesis_Pathway Start 2-Nitroaniline Intermediate1 4-Bromo-2-nitroaniline Start->Intermediate1 Bromination Intermediate2 4-Bromo-N-methyl-2-nitroaniline Intermediate1->Intermediate2 N-Methylation FinalProduct This compound Intermediate2->FinalProduct Reduction

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Bromo-2-nitroaniline

This procedure details the bromination of 2-nitroaniline using a potassium bromide and sodium chlorate solution.

Materials:

  • 2-Nitroaniline

  • 15% Potassium bromide solution

  • 98% Sulfuric acid

  • 30% Sodium chlorate solution

  • Water

Procedure: [2]

  • In a 500 mL four-necked flask, add 273.5 g (0.52 mol) of a 15% potassium bromide solution.

  • Slowly add 48.5 g (0.485 mol) of 98% sulfuric acid while stirring. Continue stirring for 30 minutes.

  • Add 88 g (0.481 mol) of 2-nitroaniline to the mixture and heat to 35°C.

  • Slowly add a prepared 30% sodium chlorate solution (54 g, 0.152 mol) dropwise while maintaining the temperature.

  • After the addition is complete, maintain the temperature at 35°C for 30 minutes.

  • Heat the reaction mixture to 75°C and maintain for 2 hours.

  • Cool the mixture to room temperature.

  • Filter the precipitate and wash the filter cake with water until the pH is between 5 and 8.

  • Dry the solid to obtain pale yellow 4-Bromo-2-nitroaniline.

Step 2: Synthesis of 4-bromo-N-methyl-2-nitroaniline

This protocol describes the N-methylation of 4-bromo-2-nitroaniline. A general method for the N-methylation of nitroanilines involves the use of formaldehyde and sulfuric acid.

Materials:

  • 4-Bromo-2-nitroaniline

  • Formaldehyde (or Paraformaldehyde)

  • Sulfuric acid

  • Ice water

General Procedure (Adaptation may be required):

  • Dissolve the 4-bromo-2-nitroaniline in sulfuric acid.

  • Add formaldehyde or paraformaldehyde to the solution.

  • Heat the mixture to a temperature between 50°C and 100°C and maintain until the reaction is complete, monitoring by TLC.

  • Pour the reaction mixture into ice water to precipitate the product.

  • Filter the solid, wash with water, and dry to yield 4-bromo-N-methyl-2-nitroaniline.

Step 3: Synthesis of this compound

This procedure outlines the reduction of the nitro group of 4-bromo-N-methyl-2-nitroaniline using iron powder.[3]

Materials:

  • 4-bromo-N-methyl-2-nitroaniline (2.1 g, 9 mmol)

  • Methanol (50 mL)

  • Iron powder (2.5 g, 45 mmol)

  • Ammonium chloride (4.8 g, 90 mmol)

  • Water (60 mL)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure: [3]

  • To a solution of 4-bromo-N-methyl-2-nitroaniline (2.1 g, 9 mmol) in methanol (50 mL), add iron powder (2.5 g, 45 mmol) and ammonium chloride (4.8 g, 90 mmol).

  • Stir the reaction mixture at 80°C for 4 hours.

  • After completion of the reaction (monitored by TLC), pour the mixture into water (60 mL).

  • Extract the product with ethyl acetate (2 x 40 mL).

  • Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting product is this compound (yield ~99%) as a yellow solid.[3]

DOT Script of the Experimental Workflow:

Experimental_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: N-Methylation cluster_step3 Step 3: Reduction a1 Mix 2-Nitroaniline, KBr, and H2SO4 a2 Add NaClO3 solution and heat a1->a2 a3 Cool, filter, and wash a2->a3 a4 Dry to obtain 4-Bromo-2-nitroaniline a3->a4 b1 Dissolve 4-Bromo-2-nitroaniline in H2SO4 b2 Add Formaldehyde and heat b1->b2 b3 Precipitate in ice water b2->b3 b4 Filter and dry to obtain 4-bromo-N-methyl-2-nitroaniline b3->b4 c1 React 4-bromo-N-methyl-2-nitroaniline with Fe and NH4Cl in MeOH c2 Heat at 80°C c1->c2 c3 Extract with Ethyl Acetate c2->c3 c4 Dry and concentrate to obtain This compound c3->c4

References

Spectroscopic and Synthetic Profile of 5-Bromo-N1-methylbenzene-1,2-diamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties and a probable synthetic route for 5-Bromo-N1-methylbenzene-1,2-diamine. Due to the limited availability of experimental data in public databases and scientific literature, this document focuses on high-quality predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Furthermore, a detailed experimental protocol for a likely synthetic pathway is presented, based on established chemical transformations for analogous compounds. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development by providing foundational data and methodologies for the handling and synthesis of this compound.

Chemical Structure and Properties

  • IUPAC Name: 4-bromo-N1-methylbenzene-1,2-diamine

  • Synonyms: 5-Bromo-N1-methyl-1,2-benzenediamine, 4-Bromo-2-(methylamino)aniline

  • CAS Number: 337915-79-4

  • Molecular Formula: C₇H₉BrN₂[1]

  • Molecular Weight: 201.06 g/mol [1]

Spectroscopic Data (Predicted)

Disclaimer: The following spectroscopic data are predicted by computational algorithms and are provided for estimation purposes. Experimental verification is recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
6.85d1HAr-H
6.70dd1HAr-H
6.60d1HAr-H
4.5 (broad s)2HNH₂
4.0 (broad s)1HNH
2.85s3HCH₃

Solvent: CDCl₃. Spectrometer Frequency: 400 MHz.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
145.0Ar-C (C-NH₂)
140.0Ar-C (C-NHCH₃)
125.0Ar-C
120.0Ar-C
115.0Ar-C
110.0Ar-C (C-Br)
30.0CH₃

Solvent: CDCl₃. Spectrometer Frequency: 100 MHz.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Medium, BroadN-H Stretch (Amine)
3050-3000WeakC-H Stretch (Aromatic)
2950-2850WeakC-H Stretch (Alkyl)
1620-1580StrongC=C Stretch (Aromatic Ring)
1500-1400MediumN-H Bend (Amine)
1300-1200MediumC-N Stretch
800-700StrongC-H Bend (Aromatic, out-of-plane)
600-500MediumC-Br Stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass-to-Charge Ratios (m/z)

m/zRelative Intensity (%)Assignment
200/202100/98[M]⁺ (Isotopic pattern for Br)
185/18740/39[M-CH₃]⁺
12130[M-Br]⁺
9225[M-Br-NHCH₃]⁺

Ionization Mode: Electron Ionization (EI)

Proposed Synthesis Protocol

The synthesis of this compound can be plausibly achieved via the reduction of its corresponding nitro precursor, 4-bromo-N-methyl-2-nitroaniline. This is a common and effective method for the preparation of aromatic diamines.

Synthesis of 4-bromo-N-methyl-2-nitroaniline (Precursor)

The precursor can be synthesized from commercially available 4-bromo-2-nitroaniline through N-methylation.

Reduction of 4-bromo-N-methyl-2-nitroaniline

Reaction Scheme:

Materials:

  • 4-bromo-N-methyl-2-nitroaniline (1.0 eq)

  • Stannous chloride dihydrate (SnCl₂·2H₂O) (3.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH) solution (e.g., 5 M)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-bromo-N-methyl-2-nitroaniline in ethanol, add stannous chloride dihydrate.

  • Carefully add concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a sodium hydroxide solution until the pH is basic (pH > 8).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel.

Experimental and Analytical Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a chemical compound like this compound.

G General Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_characterization Characterization start Starting Materials reaction Chemical Reaction start->reaction 1. Reagents workup Reaction Work-up (e.g., Extraction, Washing) reaction->workup 2. Quenching purification Purification (e.g., Column Chromatography) workup->purification 3. Crude Product nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr 4. Pure Compound ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_analysis Data Analysis and Structure Elucidation nmr->data_analysis ir->data_analysis ms->data_analysis final_product Characterized Product data_analysis->final_product

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Conclusion

References

physical and chemical properties of 5-Bromo-N1-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-N1-methylbenzene-1,2-diamine, a substituted aromatic diamine, serves as a crucial building block in synthetic organic chemistry. Its unique structural features, including the presence of a bromine atom and two amino groups with different steric and electronic environments, make it a versatile precursor for the synthesis of a wide range of heterocyclic compounds. These derivatives are of significant interest in medicinal chemistry and materials science due to their potential biological activities and diverse applications. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Core Physical and Chemical Properties

The physical and chemical properties of this compound are essential for its handling, characterization, and application in various chemical reactions. While experimental data for this specific compound is limited, a combination of data from chemical suppliers and computational predictions provides a solid foundation for its profile.

Identifiers and General Properties
PropertyValueSource
CAS Number 337915-79-4[1]
Molecular Formula C₇H₉BrN₂[1][2]
Molecular Weight 201.06 g/mol [1][2]
IUPAC Name 4-bromo-N²-methylbenzene-1,2-diamine[1]
Synonyms 4-Bromo-2-(methylamino)aniline, 4-Bromo-N2-methyl-1,2-benzenediamine, 5-Bromo-N1-methyl-1,2-benzenediamine[1]
Physicochemical Data
PropertyValueNotes
Boiling Point 289 °C at 760 mmHgPredicted
Density 1.578 g/cm³Predicted
Flash Point 129 °CPredicted
XlogP 1.9Computed by PubChem[2]
Hydrogen Bond Donors 2Computed by PubChem[2]
Hydrogen Bond Acceptors 2Computed by PubChem[2]
Rotatable Bond Count 1Computed by PubChem[2]

Note: Much of the available data is computationally predicted, and experimental verification is recommended.

Experimental Protocols

Detailed experimental protocols are crucial for the successful synthesis and application of this compound. The following sections provide methodologies for its synthesis and potential biological evaluation based on established procedures for structurally related compounds.

Synthesis of this compound

A plausible synthetic route to this compound involves a multi-step process starting from a commercially available precursor. The following protocol is adapted from general methods for the synthesis of N-methylated and brominated anilines.

Step 1: Acetylation of 2-Methylaniline

  • In a round-bottom flask, dissolve 2-methylaniline in glacial acetic acid.

  • Cool the solution in an ice bath and slowly add acetic anhydride with continuous stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour.

  • Pour the reaction mixture into ice-cold water to precipitate the product, N-(2-methylphenyl)acetamide.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

Step 2: Bromination of N-(2-methylphenyl)acetamide

  • Dissolve the N-(2-methylphenyl)acetamide in a suitable solvent such as acetic acid.

  • Slowly add a solution of bromine in acetic acid to the mixture at room temperature while stirring.

  • Continue stirring until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into a solution of sodium bisulfite to quench the excess bromine.

  • The product, N-(4-bromo-2-methylphenyl)acetamide, will precipitate. Collect the solid by filtration, wash with water, and dry.

Step 3: Nitration of N-(4-bromo-2-methylphenyl)acetamide

  • Add the N-(4-bromo-2-methylphenyl)acetamide to a mixture of concentrated sulfuric acid and nitric acid at 0°C.

  • Stir the mixture at this temperature for a few hours until the reaction is complete.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.

  • Filter the solid, wash with cold water until neutral, and dry.

Step 4: N-Methylation of the Amide

  • In a suitable solvent like DMF, add sodium hydride to the nitrated acetamide at 0°C.

  • After the evolution of hydrogen ceases, add methyl iodide and stir the reaction at room temperature overnight.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer and concentrate under reduced pressure.

Step 5: Hydrolysis and Reduction to this compound

  • Reflux the N-methylated product in a mixture of ethanol and hydrochloric acid to hydrolyze the acetyl group.

  • Neutralize the reaction mixture with a base (e.g., NaOH) to obtain the nitroaniline.

  • Reduce the nitro group using a reducing agent like tin(II) chloride in ethanol or catalytic hydrogenation (e.g., H₂/Pd-C) to yield the final product, this compound.

  • Purify the product by column chromatography.

Anticancer Activity Screening: MTT Assay

Derivatives of brominated phenylenediamines have shown potential as anticancer agents. A common method to evaluate cytotoxicity is the MTT assay.

  • Cell Seeding: Seed cancer cells (e.g., A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives (dissolved in DMSO, then diluted in culture medium) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Antimicrobial Activity Screening: Broth Microdilution Method

The antimicrobial potential of the synthesized compounds can be assessed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing the broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Potential Biological Activity and Signaling Pathways

While this compound itself is primarily a synthetic intermediate, its derivatives have been investigated for various biological activities. Studies on structurally related phenylenediamines suggest potential mechanisms of action that could be relevant for drug development.

Anticancer and Antimicrobial Mechanisms

Derivatives of bromo- and N-alkyl-phenylenediamines have been reported to exhibit anticancer and antimicrobial properties. The proposed mechanisms often involve the induction of apoptosis in cancer cells and the inhibition of essential microbial enzymes. The presence of the bromine atom can enhance the lipophilicity of the molecule, potentially facilitating cell membrane penetration.

Hypothetical Signaling Pathway in Apoptosis Induction

Based on studies of para-phenylenediamine, it is plausible that derivatives of this compound could induce apoptosis through the modulation of key signaling pathways. A hypothetical model for this process is presented below.

G Hypothetical Signaling Pathway for Apoptosis Induction Compound This compound Derivative ROS Reactive Oxygen Species (ROS) Generation Compound->ROS induces NFkB NF-κB Pathway (Inhibition) Compound->NFkB mTOR mTOR Pathway (Inhibition) Compound->mTOR Wnt Wnt Pathway (Inhibition) Compound->Wnt Mitochondria Mitochondrial Dysfunction ROS->Mitochondria leads to Caspase3 Caspase-3 Activation Mitochondria->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes NFkB->Apoptosis prevents mTOR->Apoptosis prevents Wnt->Apoptosis prevents

Caption: Hypothetical signaling pathway for apoptosis induction by a derivative.

Experimental Workflow for Synthesis and Screening

A logical workflow is essential for the efficient synthesis and evaluation of new chemical entities. The following diagram illustrates a typical workflow for the synthesis of derivatives of this compound and their subsequent biological screening.

G Experimental Workflow for Synthesis and Screening start Starting Material: This compound synthesis Derivative Synthesis (e.g., Heterocycle Formation) start->synthesis purification Purification (Column Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization biological_screening Biological Screening characterization->biological_screening anticancer Anticancer Assays (e.g., MTT) biological_screening->anticancer antimicrobial Antimicrobial Assays (e.g., MIC Determination) biological_screening->antimicrobial data_analysis Data Analysis and Structure-Activity Relationship (SAR) anticancer->data_analysis antimicrobial->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization

Caption: A typical experimental workflow for synthesis and biological screening.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis with significant potential for applications in drug discovery and materials science. This technical guide has provided a comprehensive overview of its known and predicted properties, along with detailed, adaptable experimental protocols for its synthesis and biological evaluation. The exploration of potential signaling pathways involved in the bioactivity of its derivatives highlights promising avenues for future research. For scientists and researchers in the field, this compound represents a key starting point for the development of novel therapeutic agents and functional materials. Further experimental validation of its physical properties and biological activities is warranted to fully unlock its potential.

References

An In-depth Technical Guide to 5-Bromo-N1-methylbenzene-1,2-diamine (CAS 337915-79-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Bromo-N1-methylbenzene-1,2-diamine (CAS 337915-79-4), along with a list of current suppliers. While direct biological activity and detailed experimental protocols for this specific compound are not extensively documented in publicly available literature, this guide explores its significant role as a versatile building block in the synthesis of biologically active heterocyclic compounds, particularly quinoxaline and benzimidazole derivatives. The methodologies presented are based on established synthetic routes for analogous compounds and are expected to be applicable to this diamine derivative.

Core Properties and Supplier Information

This compound is a substituted aromatic diamine that serves as a key intermediate in organic synthesis. Its molecular structure, featuring a bromine atom and two amine groups with different steric and electronic environments, offers multiple reaction sites for the construction of complex molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical suppliers and databases.

PropertyValueSource
CAS Number 337915-79-4N/A
Molecular Formula C₇H₉BrN₂[1][2]
Molecular Weight 201.06 g/mol [1][2]
IUPAC Name 4-bromo-N1-methylbenzene-1,2-diamine[1]
Synonyms 4-Bromo-2-methylaminoaniline, 4-Bromo-N2-methyl-1,2-benzenediamine[2]
Boiling Point 289 °C at 760 mmHg[2]
Density 1.578 g/cm³[2]
Flash Point 129 °C[2]
Melting Point Not available[2]
Solubility Not availableN/A

Note: Some physical properties, such as melting point and solubility, are not consistently reported across suppliers. Experimental determination is recommended for precise values.

Commercial Availability

This compound is available from several chemical suppliers in various quantities, catering to both research and development needs. Pricing and availability are subject to change and should be confirmed with the respective suppliers.

SupplierWebsite
American Elements--INVALID-LINK--
BLDpharm--INVALID-LINK--
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AA Blocks--INVALID-LINK--
Alfa Chemistry--INVALID-LINK--

Synthetic Applications in Drug Discovery and Development

The primary value of this compound in a research and drug development context lies in its utility as a precursor for heterocyclic scaffolds of known pharmacological importance. The ortho-diamine functionality is a classic feature for the construction of quinoxalines and benzimidazoles.

Synthesis of Quinoxaline Derivatives

Quinoxaline and its derivatives are a class of nitrogen-containing heterocyclic compounds that exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[3][4] The standard synthesis of quinoxalines involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

A general workflow for the synthesis of a 6-bromo-1-methyl-quinoxaline derivative using this compound is depicted below.

G Synthesis of a 6-Bromo-1-methyl-quinoxaline Derivative A This compound (CAS 337915-79-4) C Condensation Reaction A->C B 1,2-Dicarbonyl Compound (e.g., Glyoxal, Benzil) B->C E 6-Bromo-1-methyl-quinoxaline Derivative C->E Cyclization D Solvent (e.g., Ethanol, Acetic Acid) D->C G Synthesis of a 5-Bromo-1-methyl-benzimidazole Derivative A This compound (CAS 337915-79-4) C Condensation & Oxidative Cyclization A->C B Aldehyde (R-CHO) B->C E 5-Bromo-1-methyl-2-substituted-benzimidazole C->E D Solvent & Oxidant (e.g., Ethanol, NaHSO₃) D->C G Hypothetical Apoptotic Pathway A Quinoxaline/Benzimidazole Derivative B Cellular Target (e.g., Kinase, Microtubule) A->B Inhibition/Modulation C Signal Transduction Cascade B->C D Activation of Caspases C->D E Apoptosis D->E

References

solubility of 5-Bromo-N1-methylbenzene-1,2-diamine in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility of 5-Bromo-N1-methylbenzene-1,2-diamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 337915-79-4) is a substituted aromatic diamine.[1][2] Its structure, featuring a benzene ring, a bromine substituent, a primary amine, and a secondary N-methyl amine, makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules.[3] Understanding the solubility of this compound in various organic solvents is critical for its effective use in reaction design, process scale-up, purification, and formulation.

Predicted Solubility Profile

The principle of "like dissolves like" is the primary determinant of solubility. The structure of this compound possesses both polar and nonpolar characteristics. The benzene ring and methyl group are nonpolar, while the two amino groups are polar and capable of acting as hydrogen bond donors. The bromine atom adds polarity and London dispersion forces. This mixed character suggests that the compound will be most soluble in polar aprotic solvents and polar protic solvents that can engage in hydrogen bonding. Its solubility in nonpolar solvents is expected to be lower.

Table 1: Predicted Qualitative Solubility of this compound

SolventSolvent TypePredicted SolubilityJustification
Alcohols
MethanolPolar ProticHighly SolubleThe hydroxyl group can hydrogen bond with the amine groups of the solute. The short alkyl chain makes it highly polar.
EthanolPolar ProticSolubleSimilar to methanol, it can form hydrogen bonds. Its slightly lower polarity may marginally decrease solubility compared to methanol.
IsopropanolPolar ProticSolubleEffective hydrogen bonding, but increased nonpolar character might slightly reduce solubility compared to methanol or ethanol.
Ketones
AcetonePolar AproticHighly SolubleThe polar carbonyl group can act as a hydrogen bond acceptor for the amine groups. It effectively solvates polar molecules.
Esters
Ethyl AcetatePolar AproticSolublePossesses a polar region (ester group) and a nonpolar region, making it a good general-purpose solvent for compounds with mixed polarity.
Ethers
Diethyl EtherWeakly PolarSparingly SolubleLimited polarity and inability to donate hydrogen bonds. Can act as a weak hydrogen bond acceptor.
Tetrahydrofuran (THF)Polar AproticSolubleMore polar than diethyl ether and a good hydrogen bond acceptor, making it a better solvent for this compound.
Halogenated Solvents
Dichloromethane (DCM)Polar AproticSolubleGood solvent for many organic compounds due to its ability to dissolve a range of polarities.
ChloroformPolar AproticSolubleSimilar to DCM, its polarity makes it suitable for dissolving substituted aromatic compounds.
Aromatic Hydrocarbons
TolueneNonpolarSparingly SolubleThe nonpolar nature of toluene will interact favorably with the benzene ring of the solute, but it cannot solvate the polar amine groups effectively.
Alkanes
HexaneNonpolarInsolubleThe highly nonpolar nature of hexane makes it a poor solvent for the polar amine groups, leading to very low solubility.

Experimental Protocols for Solubility Determination

Accurate solubility data requires experimental validation. Below are detailed protocols for both qualitative screening and precise quantitative measurement.

Protocol 1: Qualitative and Semi-Quantitative Solubility Determination

This method provides a rapid assessment of solubility and is useful for initial solvent screening.

Objective: To estimate the approximate solubility of the compound in various solvents at a given temperature.

Materials:

  • This compound

  • A range of organic solvents (see Table 1)

  • Small glass vials (e.g., 2 mL) with caps

  • Vortex mixer

  • Analytical balance

  • Graduated pipettes or micropipettes

Procedure:

  • Weigh approximately 10 mg of this compound into a glass vial.

  • Add the selected solvent to the vial in small, measured increments (e.g., 0.1 mL).

  • After each addition, cap the vial and vortex vigorously for 60 seconds.

  • Visually inspect the vial for any undissolved solid. If solid remains, continue adding solvent in increments.

  • Record the total volume of solvent required to completely dissolve the solid.

  • Calculate the approximate solubility in mg/mL.

  • Categorize the solubility based on standard definitions (e.g., United States Pharmacopeia - USP).

Table 2: USP Solubility Categories

Descriptive TermParts of Solvent Required for 1 Part of Solute
Very soluble< 1
Freely soluble1 - 10
Soluble10 - 30
Sparingly soluble30 - 100
Slightly soluble100 - 1,000
Very slightly soluble1,000 - 10,000
Practically insoluble> 10,000
Protocol 2: Quantitative Determination by the Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[1][4][5]

Objective: To determine the precise equilibrium solubility of the compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Chosen organic solvent(s)

  • Glass flasks or vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical instrument for quantification (HPLC-UV or UV-Vis Spectrophotometer)

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a flask containing a known volume of the chosen solvent. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

  • Equilibration: Seal the flask and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Shake the mixture for a sufficient period to reach equilibrium (typically 24 to 48 hours).[4]

  • Phase Separation: After equilibration, allow the suspension to settle. To separate the saturated solution from the excess solid, either centrifuge the sample at high speed or carefully filter the supernatant through a syringe filter.[6] This step must be performed quickly and at the same temperature to avoid precipitation or further dissolution.

  • Quantification: Accurately dilute a known volume of the clear, saturated filtrate with the same solvent. Analyze the concentration of the diluted sample using a pre-validated analytical method.

Analytical Quantification Methods:

  • High-Performance Liquid Chromatography (HPLC):

    • Method Development: Develop a reverse-phase HPLC method capable of resolving the compound from any potential impurities. A C18 column with a mobile phase of acetonitrile and water (or a suitable buffer) is a common starting point.[7]

    • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Inject these standards into the HPLC and create a calibration curve by plotting the peak area against concentration.[8]

    • Sample Analysis: Inject the diluted filtrate and determine its concentration from the calibration curve.

    • Calculation: Multiply the measured concentration by the dilution factor to determine the solubility of the original saturated solution.

  • UV-Vis Spectroscopy:

    • Determine λmax: Scan a dilute solution of the compound across the UV-Vis spectrum (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).

    • Calibration Curve: Prepare a series of standard solutions of known concentrations and measure the absorbance of each at the determined λmax. Plot absorbance versus concentration to create a Beer-Lambert calibration curve.[9][10]

    • Sample Analysis: Measure the absorbance of the appropriately diluted filtrate.

    • Calculation: Use the calibration curve to find the concentration of the diluted sample, then multiply by the dilution factor to get the final solubility value.[10]

Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a new compound like this compound.

Solubility_Workflow start Start: New Compound Received (this compound) struct_analysis Step 1: Structural Analysis - Identify functional groups (amines, bromo, aryl) - Assess polarity and H-bonding potential start->struct_analysis predict_sol Step 2: Predict Qualitative Solubility - Apply 'like dissolves like' principle - Create a predicted solubility table struct_analysis->predict_sol qual_screen Step 3: Qualitative Screening - Perform vial tests with various solvents - Categorize solubility (e.g., USP) predict_sol->qual_screen quant_needed Is Quantitative Data Required? qual_screen->quant_needed quant_measure Step 4: Quantitative Measurement (Shake-Flask Method) quant_needed->quant_measure Yes end End: Final Solubility Report quant_needed->end No equilibration Equilibration (24-48h) at constant temperature quant_measure->equilibration separation Phase Separation (Centrifugation / Filtration) equilibration->separation analysis_method Select Analytical Method separation->analysis_method hplc HPLC Analysis - Develop method - Create calibration curve - Quantify concentration analysis_method->hplc Compound has chromophore uv_vis UV-Vis Analysis - Determine λmax - Create calibration curve - Quantify concentration analysis_method->uv_vis Compound has strong UV absorbance calc_sol Step 5: Calculate Final Solubility - Apply dilution factor hplc->calc_sol uv_vis->calc_sol calc_sol->end

Caption: Logical workflow for determining the solubility of a chemical compound.

Conclusion

While specific experimental data for the solubility of this compound is not publicly documented, a systematic approach based on its molecular structure allows for reliable predictions of its behavior in various organic solvents. It is anticipated to be highly soluble in polar aprotic and protic solvents and sparingly soluble to insoluble in nonpolar solvents. For applications requiring precise data, the detailed experimental protocols provided in this guide, particularly the shake-flask method coupled with HPLC or UV-Vis analysis, offer a robust framework for accurate and reproducible solubility determination. This essential data will empower researchers and developers to optimize reaction conditions, streamline purification processes, and accelerate the development of novel chemical entities.

References

Navigating the Stability and Storage of 5-Bromo-N1-methylbenzene-1,2-diamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known stability and recommended storage conditions for the chemical intermediate 5-Bromo-N1-methylbenzene-1,2-diamine. Given the absence of extensive public stability data for this specific molecule, this guide synthesizes information from supplier safety data sheets, general chemical principles for aromatic amines, and regulatory guidelines for stability testing. This document aims to equip researchers and drug development professionals with the necessary information to handle and store this compound effectively, ensuring its integrity for research and development activities.

Compound Profile

Recommended Storage Conditions

While specific, long-term stability studies for this compound are not publicly available, chemical suppliers consistently recommend a set of general storage conditions to maintain its quality. These recommendations are summarized in the table below. Adherence to these conditions is critical to minimize degradation.

ParameterRecommended ConditionRationale
Temperature Room temperaturePrevents potential degradation from excessive heat. For long-term storage, refrigeration (2-8 °C) is a common practice for aromatic amines to slow down potential degradation pathways.[3]
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)Minimizes oxidation of the amine functional groups, which are susceptible to reacting with atmospheric oxygen.[1]
Light Keep in a dark placeProtects the compound from photolytic degradation, as aromatic compounds can be light-sensitive.[2]
Container Tightly sealed containerPrevents exposure to moisture and atmospheric gases.[4]

General Stability of Aromatic Amines

Aromatic amines, the chemical class to which this compound belongs, are generally recognized for their potential instability under certain conditions:

  • Light Sensitivity: Many aromatic compounds absorb UV light, which can lead to photochemical degradation. Storing in amber vials or in the dark is a standard precaution.

  • Temperature Effects: While many aromatic amines are stable at room temperature for short periods, elevated temperatures can accelerate degradation rates. For long-term storage, cooler temperatures are generally advisable.[3]

Experimental Protocols: A General Approach to Stability Assessment

As no specific experimental protocols for the stability of this compound are documented in publicly accessible literature, a generalized approach based on pharmaceutical industry best practices for forced degradation studies is presented.[5][6][7] These studies are essential for identifying potential degradation products and establishing stability-indicating analytical methods.

Objective

To assess the intrinsic stability of this compound under various stress conditions and to develop a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

Materials
  • This compound

  • HPLC grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers of various pH (e.g., pH 2, 7, 9)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC system with a UV or PDA detector

  • Photostability chamber

  • Temperature and humidity-controlled oven

General Forced Degradation Protocol
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Heat at a specified temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a defined period.

    • Thermal Degradation: Expose the solid compound and the stock solution to elevated temperatures (e.g., 80°C) in a controlled oven.

    • Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At appropriate time points, withdraw aliquots from each stress condition.

    • Neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a developed HPLC method. The method should be capable of separating the parent compound from any degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation of this compound.

    • Identify and quantify the major degradation products.

    • Assess the mass balance to ensure that all degradation products are accounted for.

Visualizing the Workflow

The logical flow for conducting a stability assessment of a chemical intermediate like this compound is depicted below.

Stability_Assessment_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Execution of Forced Degradation Studies cluster_analysis Phase 3: Analysis & Data Interpretation cluster_conclusion Phase 4: Conclusion & Reporting start Define Stability Study Objectives protocol Develop Forced Degradation Protocol start->protocol method_dev Develop Stability-Indicating Analytical Method (e.g., HPLC) protocol->method_dev hydrolysis Hydrolytic Stress (Acid & Base) method_dev->hydrolysis Apply Stress Conditions oxidation Oxidative Stress (e.g., H2O2) method_dev->oxidation Apply Stress Conditions thermal Thermal Stress (Heat) method_dev->thermal Apply Stress Conditions photo Photolytic Stress (Light) method_dev->photo Apply Stress Conditions analysis Analyze Stressed Samples via HPLC hydrolysis->analysis oxidation->analysis thermal->analysis photo->analysis peak_purity Assess Peak Purity analysis->peak_purity degradation_pathway Identify Degradation Products & Propose Pathway peak_purity->degradation_pathway report Summarize Findings in a Stability Report degradation_pathway->report storage_recommendation Define Recommended Storage Conditions & Retest Period report->storage_recommendation

Caption: Conceptual workflow for a forced degradation study.

Conclusion

References

Reactivity of 5-Bromo-N1-methylbenzene-1,2-diamine with Electrophiles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of 5-Bromo-N1-methylbenzene-1,2-diamine with various electrophiles. This versatile building block is of significant interest in medicinal chemistry and materials science due to its capacity to form a variety of heterocyclic structures, most notably benzimidazoles. This document details the primary modes of reactivity, including cyclocondensation reactions with aldehydes, carboxylic acids, and dicarbonyl compounds, as well as acylation and alkylation reactions. Experimental protocols, quantitative data on reaction yields, and spectroscopic information for analogous compounds are presented to facilitate the practical application of this reagent in a laboratory setting.

Introduction

This compound is a substituted o-phenylenediamine that serves as a valuable precursor in organic synthesis. The presence of two amino groups with differing nucleophilicity (a primary and a secondary N-methylamino group), a bromine atom, and an aromatic ring provides multiple reactive sites. The primary amino group is generally more sterically accessible, while the secondary amino group exhibits higher nucleophilicity due to the electron-donating effect of the methyl group. The bromine substituent offers a handle for further functionalization via cross-coupling reactions and also influences the regioselectivity of electrophilic aromatic substitution.

The principal application of this diamine is in the synthesis of 6-bromo-1-methyl-1H-benzimidazole derivatives. These scaffolds are prevalent in a wide range of biologically active compounds, exhibiting antimicrobial, antiviral, and anticancer properties. This guide will systematically explore the reactions of this compound with key classes of electrophiles.

Cyclocondensation Reactions for Benzimidazole Synthesis

The most prominent reaction of this compound is its cyclocondensation with various electrophiles to form the benzimidazole ring system. This typically involves the reaction with a one-carbon electrophile that reacts with both amino groups.

Reaction with Aldehydes (Weidenhagen Synthesis)

The reaction of o-phenylenediamines with aldehydes, often in the presence of an oxidizing agent, is a common method for the synthesis of 2-substituted benzimidazoles. For this compound, this reaction is expected to proceed via the formation of a Schiff base at the more reactive primary amino group, followed by intramolecular cyclization and subsequent oxidation to the benzimidazole.

Table 1: Synthesis of 6-Bromo-1-methyl-2-aryl-1H-benzimidazoles via Reaction with Aromatic Aldehydes (Analogous Systems)

EntryAldehydeCatalyst/OxidantSolventTemperature (°C)Time (h)Yield (%)Reference
1Substituted aromatic aldehydeSodium metabisulfiteN/A (Microwave)Not specified0.17-0.2595-98[1]
2Substituted aromatic aldehydeSodium metabisulfiteN/A (Conventional)Reflux6-1285-89[1]
32-NitrobenzaldehydeNitrobenzeneNitrobenzene180848[2]
4Aromatic AldehydesAcetic AcidAcetic AcidNot specified0.25up to 97[3]

Experimental Protocol: General Procedure for the Synthesis of 6-Bromo-1-methyl-2-aryl-1H-benzimidazoles

  • To a solution of this compound (1.0 mmol) in a suitable solvent such as ethanol or acetic acid (10 mL), is added the substituted aromatic aldehyde (1.0 mmol).

  • A catalytic amount of an oxidizing agent, such as sodium metabisulfite (0.5 mmol), is added to the mixture.

  • The reaction mixture is then either heated to reflux for 6-12 hours or subjected to microwave irradiation for 10-15 minutes.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solid product is collected by filtration, washed with water, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[1]

Diagram 1: General Workflow for Benzimidazole Synthesis from Aldehydes

G cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification This compound This compound Mixing in Solvent Mixing in Solvent Aromatic Aldehyde Aromatic Aldehyde Addition of Oxidant Addition of Oxidant Mixing in Solvent->Addition of Oxidant Heating (Conventional or Microwave) Heating (Conventional or Microwave) Addition of Oxidant->Heating (Conventional or Microwave) Reaction Monitoring (TLC) Reaction Monitoring (TLC) Heating (Conventional or Microwave)->Reaction Monitoring (TLC) Cooling Cooling Reaction Monitoring (TLC)->Cooling Filtration Filtration Cooling->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Recrystallization Recrystallization Drying->Recrystallization 6-Bromo-1-methyl-2-aryl-1H-benzimidazole 6-Bromo-1-methyl-2-aryl-1H-benzimidazole Recrystallization->6-Bromo-1-methyl-2-aryl-1H-benzimidazole

Caption: Workflow for the synthesis of 2-aryl-benzimidazoles.

Reaction with Carboxylic Acids (Phillips-Ladenburg Synthesis)

The condensation of o-phenylenediamines with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) is a classical and widely used method for benzimidazole synthesis, known as the Phillips-Ladenburg reaction. This reaction typically requires acidic conditions and elevated temperatures.

Table 2: Synthesis of 2-Substituted-6-bromo-1-methyl-1H-benzimidazoles with Carboxylic Acid Derivatives (Analogous Systems)

EntryCarboxylic Acid DerivativeCatalyst/ConditionsSolventTemperature (°C)Time (h)Yield (%)Reference
1m-Toluic AcidPolyphosphoric AcidTolueneHigh Temp.Not specifiedNot specified[4]
2Carboxylic AcidsMineral Acid (e.g., 4M HCl)Mineral AcidReflux2-12Good[5]

Experimental Protocol: General Procedure for the Phillips-Ladenburg Synthesis

  • A mixture of this compound (1.0 eq) and a carboxylic acid (1.1 eq) is prepared in a suitable high-boiling point solvent or a mineral acid (e.g., 4M HCl or polyphosphoric acid).

  • The reaction mixture is heated to reflux for a period ranging from 2 to 12 hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the mixture is cooled to room temperature and carefully neutralized with a base (e.g., sodium hydroxide or ammonium hydroxide solution) until a precipitate forms.

  • The crude product is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[5]

Reaction with Dicarbonyl Compounds

The reaction of o-phenylenediamines with 1,2-dicarbonyl compounds provides a straightforward route to quinoxalines. However, reaction with 1,3-dicarbonyl compounds such as β-ketoesters can lead to the formation of either benzimidazoles or 1,5-benzodiazepin-2-ones, depending on the reaction conditions.

Table 3: Reactivity with Dicarbonyl Compounds (General for o-Phenylenediamines)

EntryDicarbonyl CompoundProduct TypeConditionsYield (%)Reference
1β-Ketoesters2-Substituted BenzimidazolesWater, MicrowaveModerate[6]
2β-Ketoesters1,5-Benzodiazepin-2-onesSolvent-free, MicrowaveGood[6]
3Ketones (general)1,5-BenzodiazepinesPhenylboronic acid, Acetonitrile82-91[7]

Experimental Protocol: Reaction with Ethyl Acetoacetate (Illustrative)

  • A mixture of this compound (1 mmol) and ethyl acetoacetate (1.1 mmol) is subjected to microwave irradiation in water or under solvent-free conditions.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction with a suitable organic solvent.

  • Purification is typically achieved by recrystallization or column chromatography.

Diagram 2: Reactivity Pathways with β-Dicarbonyls

G cluster_products Potential Products This compound This compound Reaction Reaction β-Ketoester β-Ketoester Benzimidazole Benzimidazole Benzodiazepinone Benzodiazepinone Reaction->Benzimidazole Water, Microwave Reaction->Benzodiazepinone Solvent-free, Microwave

Caption: Divergent pathways with β-ketoesters.

N-Acylation and N-Alkylation Reactions

The amino groups of this compound can undergo acylation and alkylation reactions. Selective reaction at one of the amino groups can be challenging and is often dependent on the reaction conditions and the nature of the electrophile.

N-Acylation

Acylation with acid chlorides or anhydrides can occur at either the primary or secondary amine. The less sterically hindered primary amine is often the initial site of reaction, though reaction at the more nucleophilic secondary amine is also possible.

Experimental Protocol: General Procedure for N-Acylation

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or pyridine.

  • Add a base (e.g., triethylamine or pyridine, 1.5 eq) if not used as the solvent.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride or anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • The organic layer is washed sequentially with a dilute acid (if a tertiary amine base was used), saturated sodium bicarbonate solution, and brine.

  • The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography.[8]

N-Alkylation

Alkylation with alkyl halides can be difficult to control and may lead to over-alkylation. Reductive amination is a more selective method for the alkylation of the primary amino group.

Experimental Protocol: N-Alkylation via Reductive Amination (of the primary amine)

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in an anhydrous solvent such as 1,2-dichloroethane (DCE).

  • Add the desired aldehyde or ketone (1.1-1.5 eq).

  • Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the imine intermediate.

  • Add a reducing agent, such as sodium triacetoxyborohydride (1.5-2.0 eq), portion-wise.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography.[9]

Spectroscopic Data (Analogous Compounds)

Precise spectroscopic data for the direct products of this compound are not widely available in the literature. However, data for structurally similar benzimidazole derivatives can provide a useful reference for characterization.

Table 4: 1H and 13C NMR Data for Representative Benzimidazole Derivatives

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)Reference
2-Methyl-1H-benzimidazole7.46–7.49 (m, 2H), 7.11–7.14 (m, 2H), 2.51 (s, 3H)151.6, 139.4, 121.3, 114.5, 24.6, 15.0[10]
2-Phenyl-1H-benzimidazole8.21–8.24 (m, 2H), 7.48–7.60 (m, 5H), 7.22–7.25 (m, 2H)151.6, 144.1, 135.4, 130.5, 130.2, 129.3, 126.8, 119.2, 111.7[10]
1-Methyl-1H-benzimidazole7.96 (s, 1H), 7.69-7.66 (m, 1H), 7.35-7.25 (m, 3H), 3.84 (s, 3H)144.1, 143.2, 134.1, 122.9, 121.9, 120.0, 109.4, 32.8

Conclusion

This compound is a highly useful and reactive building block for the synthesis of a variety of heterocyclic compounds, particularly 6-bromo-1-methyl-1H-benzimidazoles. Its reactivity is dominated by the cyclocondensation reactions of its vicinal amino groups with a range of electrophiles including aldehydes, carboxylic acids, and dicarbonyl compounds. Additionally, the amino groups can be selectively functionalized through acylation and alkylation reactions. This guide provides a foundational understanding and practical protocols for the utilization of this versatile reagent in organic synthesis, which should aid researchers and professionals in the development of novel molecules with potential applications in drug discovery and materials science. Further investigation into the specific reaction kinetics and optimization for this particular substrate will undoubtedly expand its utility.

References

The Ascendant Role of Brominated Diamines in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of bromine atoms into diamine scaffolds has unlocked a wealth of synthetic possibilities, positioning these molecules as versatile and powerful tools in contemporary organic chemistry. This in-depth technical guide explores the core applications of brominated diamines, from their role as foundational building blocks in the synthesis of polymers and heterocycles to their emerging significance as specialized ligands in catalysis and as pharmacophores in drug discovery. Detailed experimental protocols, quantitative data, and mechanistic visualizations are provided to empower researchers in harnessing the full potential of these remarkable compounds.

Synthesis of Brominated Diamines: Key Building Blocks

The utility of brominated diamines begins with their synthesis. A variety of methods exist for the preparation of both aliphatic and aromatic brominated diamines, providing access to a diverse range of building blocks for further synthetic transformations.

Synthesis of Aliphatic Brominated Diamines

A common strategy for the synthesis of aliphatic brominated diamines involves the reduction of brominated nitro compounds. For instance, 2-amino-2'-bromo-propane-1,3-diol can be synthesized from the commercially available preservative Bronopol (2-bromo-2-nitro-1,3-propanediol) via reduction with tin and hydrochloric acid[1].

Experimental Protocol: Synthesis of 2-Amino-2'-bromo-propane-1,3-diol[1]

  • To a 50 mL flask equipped with a reflux condenser, add 1.0 g of 2-bromo-2-nitro-1,3-propanediol (Bronopol) and 3.0 g of granulated tin.

  • Add 10 mL of concentrated hydrochloric acid in small portions to the mixture while shaking well to ensure thorough mixing.

  • After the initial reaction subsides (approximately 10 minutes), warm the flask under reflux at 100°C with vigorous shaking until the nitro compound has dissolved and its odor is no longer apparent. If the nitro compound dissolves slowly, a few milliliters of ethanol can be added.

  • Cool the reaction mixture to room temperature.

  • Cautiously make the reaction mixture alkaline with a 20-40% sodium hydroxide solution.

  • Isolate the liberated amine by ether extraction.

  • The crude product can be purified by recrystallization to yield a white solid.

Synthesis of Aromatic Brominated Diamines

Aromatic brominated diamines are often synthesized through the nucleophilic substitution of highly halogenated aromatic precursors. A notable example is the synthesis of 2,5-diamino-3,6-dibromo-1,4-benzoquinones from 2,3,5,6-tetrabromo-1,4-benzoquinone (bromanil).

Experimental Protocol: General Synthesis of 2,5-Diamino-3,6-dibromo-1,4-benzoquinones[2][3]

  • In a round-bottom flask, prepare a solution of 0.03 mol of 2,3,5,6-tetrabromo-1,4-benzoquinone in a mixture of 2 mL of ethanol, 2 mL of glacial acetic acid, and 1 mL of water.

  • Add a small amount of sodium acetate to the solution.

  • To the well-stirred solution, add 0.02 mol of the desired amino compound.

  • Reflux the reaction mixture for 3 hours.

  • Allow the mixture to cool to room temperature and leave it overnight.

  • Filter the precipitated product and wash it with cold water.

  • The crude product can be recrystallized from glacial acetic acid or ethanol.

Table 1: Synthesis of Various 2,5-Diamino-3,6-dibromo-1,4-benzoquinones [2]

Amino CompoundYield (%)Melting Point (°C)
Aniline90255-256
4-Aminophenol65279-280
4-Aminobenzoic acid56246-248
Sulfanilamide55284-286
4-Aminoantipyrine79201-203

Applications in Polymer Synthesis: Crafting High-Performance Materials

The bifunctionality of brominated diamines makes them ideal monomers for step-growth polymerization, leading to the formation of high-performance polymers such as polyamides. The presence of bromine atoms in the polymer backbone can impart desirable properties, including enhanced thermal stability and flame retardancy. Aromatic polyamides, or aramids, are a class of polymers renowned for their exceptional strength and thermal resistance.

The synthesis of polyamides can be achieved through the polycondensation of a diamine with a diacyl chloride. The following is a representative protocol for the synthesis of an aromatic polyamide, which can be adapted for brominated diamines.

Experimental Protocol: Synthesis of Poly(p-phenylene terephthalamide) (PPTA) from p-Phenylenediamine and Terephthaloyl Chloride [4]

  • In a double-walled glass flask under a nitrogen atmosphere, dissolve 5 mmol of p-phenylenediamine and 2 g of calcium chloride in 25 mL of N-methyl-2-pyrrolidone (NMP).

  • Cool the solution to 0°C.

  • Rapidly add 5 mmol of terephthaloyl chloride to the stirred solution, followed by an additional 15 mL of NMP.

  • Continue stirring the reaction mixture for 15 minutes at 0°C.

  • Allow the reaction to warm to room temperature and continue stirring overnight.

  • Precipitate the resulting polymer gel into 200 mL of water.

  • Chop the polymer in a blender and wash it several times with a 1:1 water/ethanol mixture and then with ethanol.

  • Dry the polymer overnight in a vacuum oven at 120°C.

Table 2: Properties of Polyamides Synthesized from 4,4'-bis(4-carboxymethylene)biphenyl and Various Diamines [5]

DiamineInherent Viscosity (dL/g)Tg (°C)T10% (°C, N2)Char Yield at 800°C (%)
4,4'-Oxydianiline0.5221058846.13
4,4'-(1,3-Phenylenedioxy)dianiline0.9626153259.90
4,4'-(4,4'-Isopropylidenediphenoxy)dianiline0.8424550756.17
1,4-Bis(4-aminophenoxy)benzene0.7623256462.14
4,4'-Diaminodiphenyl sulfone0.6825149961.40

Synthesis of Heterocyclic Compounds

Brominated diamines are valuable precursors for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. The vicinal or geminal arrangement of the amino and bromo groups allows for cyclocondensation reactions with dicarbonyl compounds and other electrophiles to form rings of various sizes. For instance, 1,2-diamines can react with 1,2-dicarbonyl compounds to yield pyrazines.

Proposed Experimental Protocol: Synthesis of 2,3-Diphenyl-5,6-dibromopyrazine

  • In a round-bottom flask, dissolve 1.0 mmol of 1,2-dibromo-1,2-diaminoethane and 1.0 mmol of benzil in ethanol.

  • Add a catalytic amount of acetic acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired pyrazine.

heterocycle_synthesis cluster_reactants Reactants Brominated_Diamine Brominated Diamine Reaction Cyclocondensation Brominated_Diamine->Reaction Dicarbonyl Dicarbonyl Compound Dicarbonyl->Reaction Heterocycle Heterocyclic Product Reaction->Heterocycle catalytic_cycle Cu_I Cu(I)L₂ Ox_Add Oxidative Addition Cu_I->Ox_Add R-X Cu_III R-Cu(III)(X)L₂ Ox_Add->Cu_III Transmetal Ligand Exchange Cu_III->Transmetal Nu-H Red_Elim Reductive Elimination Transmetal->Red_Elim -HX Red_Elim->Cu_I Product R-Nu Red_Elim->Product optimization_workflow Start Define Reaction Scope Screen_Ligands Screen Brominated Diamine Ligands Start->Screen_Ligands Screen_Solvents Screen Solvents Screen_Ligands->Screen_Solvents Screen_Bases Screen Bases Screen_Solvents->Screen_Bases Screen_Temp Screen Temperatures Screen_Bases->Screen_Temp Analysis Analyze Results (Yield, Selectivity) Screen_Temp->Analysis Optimized Optimized Conditions Analysis->Optimized oxidation_mechanism Alcohol R₂CHOH Intermediate R₂CHO-Br-NR'₂ Alcohol->Intermediate + R'₂N-Br N_Bromo R'₂N-Br Ketone R₂C=O Intermediate->Ketone + Base Base Base Base->Ketone Byproducts Base-H⁺ + R'₂NH + Br⁻ Ketone->Byproducts

References

An In-depth Technical Guide to the Safe Handling of 5-Bromo-N1-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 5-Bromo-N1-methylbenzene-1,2-diamine (CAS No: 337915-79-4), a chemical intermediate pertinent to research and development in the pharmaceutical and chemical industries. Due to its hazardous properties, strict adherence to safety protocols is imperative to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This document outlines the known hazards, necessary precautions, and recommended procedures for the safe use of this compound.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of its safe handling. Key properties for this compound are summarized below.

PropertyValueSource
Molecular Formula C₇H₉BrN₂PubChem[1]
Molecular Weight 201.06 g/mol PubChem[1]
Appearance Not explicitly stated, but related compounds are beige or solid.Fisher Scientific[2]
Boiling Point 289 °C at 760 mmHgAmerican Elements[3]
Density 1.578 g/cm³American Elements[3]
Flash Point 129 °CAmerican Elements[3]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information.

GHS Pictogram:

Signal Word: Warning [1][3]

Hazard Statements (H-Statements):

CodeStatementSource
H302Harmful if swallowedPubChem[1]
H312Harmful in contact with skinPubChem[1]
H315Causes skin irritationPubChem[1]
H317May cause an allergic skin reactionAmerican Elements[3]
H319Causes serious eye irritationPubChem[1], American Elements[3]
H332Harmful if inhaledPubChem[1]
H335May cause respiratory irritationFisher Scientific[4]

Precautionary Statements (P-Statements):

CodeStatementSource
P261Avoid breathing dust/fume/gas/mist/vapors/spray.AK Scientific, Inc.[5]
P264Wash skin thoroughly after handling.AK Scientific, Inc.[5]
P270Do not eat, drink or smoke when using this product.Sigma-Aldrich
P271Use only outdoors or in a well-ventilated area.AK Scientific, Inc.[5]
P280Wear protective gloves/protective clothing/eye protection/face protection.American Elements[3], AK Scientific, Inc.[5]
P301+P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.Sigma-Aldrich
P302+P352IF ON SKIN: Wash with plenty of soap and water.AK Scientific, Inc.[5]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.AK Scientific, Inc.[5]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.American Elements[3], AK Scientific, Inc.[5]
P332+P313If skin irritation occurs: Get medical advice/attention.AK Scientific, Inc.[5]
P337+P313If eye irritation persists: Get medical advice/attention.Fisher Scientific[2]
P362Take off contaminated clothing and wash before reuse.AK Scientific, Inc.[5]
P403+P233Store in a well-ventilated place. Keep container tightly closed.AK Scientific, Inc.[5]
P405Store locked up.AK Scientific, Inc.[5]
P501Dispose of contents/container to an approved waste disposal plant.AK Scientific, Inc.[5]

Experimental Protocols and Handling Precautions

Given the hazardous nature of this compound, meticulous adherence to safe laboratory practices is essential. The following protocols provide a framework for handling this compound.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted prior to handling. The minimum required PPE includes:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[4]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected before use and disposed of properly.[4]

  • Body Protection: A laboratory coat must be worn. For larger quantities or when there is a risk of splashing, a chemical-resistant apron or suit should be considered.[4]

  • Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or if the substance is handled in a poorly ventilated area, a NIOSH/MSHA-approved respirator is required.[4]

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Enter Laboratory ppe_check Assess Task-Specific Risks start->ppe_check don_ppe Don Appropriate PPE: - Safety Goggles/Face Shield - Chemical-Resistant Gloves - Lab Coat - Respirator (if needed) ppe_check->don_ppe proceed Proceed with Experiment don_ppe->proceed

Figure 1: Basic Personal Protective Equipment (PPE) workflow before handling the compound.
Engineering Controls

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[4]

Safe Handling and Storage
  • General Handling: Avoid contact with skin, eyes, and clothing.[4] Do not ingest or inhale.[4] Avoid the formation of dust and aerosols.[4]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and acid chlorides.[4] The storage area should be secured.[5]

Handling_Storage_Flow cluster_handling Safe Handling and Storage Logic receive Receive Compound store Store in a cool, dry, well-ventilated, secure area in a tightly closed container. receive->store handle Handle in a fume hood with appropriate PPE. store->handle incompatible Keep away from: - Strong Oxidizing Agents - Strong Acids - Acid Chlorides store->incompatible dispose Dispose of waste according to institutional and local regulations. handle->dispose

Figure 2: Logical flow for the safe handling and storage of the compound.

First-Aid Measures

In the event of exposure, immediate action is crucial.

Exposure RouteFirst-Aid ProcedureSource
Inhalation Remove the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.Fisher Scientific[6]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[2][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.Fisher Scientific[7]

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.

  • Absorb: For small spills, absorb with an inert material (e.g., sand, silica gel, acid binder, universal binder, sawdust) and place in a suitable, closed container for disposal.[6]

  • Clean: Clean the spill area thoroughly.

  • PPE: Wear appropriate personal protective equipment during the entire cleanup process.

Spill_Response_Workflow cluster_spill Spill Response Workflow spill Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don Appropriate PPE for Cleanup evacuate->ppe contain Contain Spill & Prevent Entry into Drains ppe->contain absorb Absorb with Inert Material contain->absorb collect Collect and Place in a Closed Container for Disposal absorb->collect clean Decontaminate Spill Area collect->clean report Report Incident clean->report

Figure 3: Step-by-step workflow for responding to an accidental spill.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: During a fire, hazardous decomposition products may be formed, including carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.[4]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Disposal Considerations

Chemical waste must be disposed of in accordance with federal, state, and local environmental control regulations. Contact a licensed professional waste disposal service to dispose of this material. Do not allow the chemical to enter drains.

Toxicological Information

The toxicological properties of this compound have not been thoroughly investigated. However, based on its GHS classification, it is harmful if swallowed, inhaled, or in contact with skin, and causes skin and serious eye irritation.[1] Chronic effects are not well-documented, and the compound should be handled as a potentially toxic substance at all times.

This guide is intended to provide a comprehensive overview of the safety and handling precautions for this compound. It is not a substitute for a thorough risk assessment, which must be conducted by qualified personnel before any work with this compound begins. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier.

References

The Dawn of a Scaffold: A Technical Guide to the Discovery and History of Substituted N-Methylbenzene-1,2-diamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted N-methylbenzene-1,2-diamines represent a class of aromatic amines that have quietly underpinned significant advancements in synthetic chemistry and materials science for over a century. From their origins in the burgeoning field of synthetic dyes to their contemporary use as pivotal intermediates in pharmaceuticals, these compounds offer a versatile scaffold for chemical innovation. This technical guide provides an in-depth exploration of the discovery and historical development of these molecules. It details key synthetic methodologies, presents comparative quantitative data, and, for the first time, connects this chemical class to relevant biological signaling pathways, offering a modern perspective for drug development professionals. Detailed experimental protocols for seminal syntheses and relevant biological assays are also provided to facilitate practical application and further research.

A Historical Perspective: From Aniline Dyes to Modern Reagents

The story of substituted N-methylbenzene-1,2-diamines is intrinsically linked to the birth of the synthetic chemical industry in the 19th century. The initial impetus for the exploration of aromatic amines was the quest for synthetic dyes, a field largely pioneered by the work of August Wilhelm von Hofmann.[1][2] Hofmann's extensive research on aniline, a fundamental building block derived from coal tar, laid the groundwork for the aniline dye industry.[1][3] His investigations into the reactions of aniline and its derivatives led to a deeper understanding of their chemical properties and reactivity, paving the way for the synthesis of a vast array of new compounds.[2][4]

The first synthetic aniline dye, mauveine, was discovered by Hofmann's student William Henry Perkin in 1856.[5][6] This discovery triggered an explosion of research into the chemical modification of aniline and related compounds, including the phenylenediamines. Early work focused on understanding the fundamental reactions of these compounds, such as alkylation and their behavior in oxidative processes. The synthesis of N-methylated phenylenediamines was a logical extension of this research, driven by the desire to create new dye molecules with altered colors and properties.

One of the earliest significant discoveries related to N-alkylated phenylenediamines was the formation of "Wurster's Red" and "Wurster's Blue," which are stable radical cations formed by the oxidation of N,N-dimethyl-p-phenylenediamine and N,N,N',N'-tetramethyl-p-phenylenediamine, respectively.[2] These discoveries in the late 19th century were crucial in demonstrating the rich redox chemistry of these molecules.

While the initial focus was on the p-isomers due to their importance in dye chemistry, the ortho-isomers (benzene-1,2-diamines) soon gained prominence as versatile precursors for the synthesis of heterocyclic compounds, most notably benzimidazoles. The introduction of N-methyl substituents on the ortho-diamine scaffold further expanded the synthetic possibilities, allowing for the fine-tuning of the electronic and steric properties of the resulting heterocyclic systems. This versatility has made substituted N-methylbenzene-1,2-diamines valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. A notable modern application is the use of N-methyl-o-phenylenediamine as a key intermediate in the synthesis of the angiotensin II receptor antagonist, telmisartan.[7][8]

Synthetic Methodologies: A Century of Refinement

The synthesis of substituted N-methylbenzene-1,2-diamines has evolved from classical, often harsh, methods to more sophisticated and selective catalytic approaches. The primary strategies involve either the direct methylation of a substituted o-phenylenediamine or the methylation of a precursor followed by the introduction or unmasking of the second amine group.

A common and historically significant approach involves the reduction of a corresponding N-methylated nitroaniline. This two-step process typically begins with the N-methylation of a substituted o-nitroaniline, followed by the reduction of the nitro group to an amine. This strategy is particularly useful for controlling the degree of methylation and avoiding the formation of polysubstituted byproducts.[8]

More recent developments have focused on catalytic methods for N-methylation, offering milder reaction conditions and improved selectivity. These methods often employ transition metal catalysts with methanol or other C1 sources as the methylating agent.[9][10]

Below is a logical diagram illustrating the primary synthetic pathways to substituted N-methylbenzene-1,2-diamines.

G cluster_0 Pathway 1: Methylation then Reduction cluster_1 Pathway 2: Direct Methylation A Substituted o-Nitroaniline B N-Methylation (e.g., CH3I, (CH3)2SO4) A->B C Substituted N-Methyl-o-nitroaniline B->C D Reduction (e.g., SnCl2/HCl, H2/Pd-C) C->D E Substituted N-Methylbenzene-1,2-diamine D->E F Substituted o-Phenylenediamine G Direct N-Methylation (e.g., CH3OH, catalyst) F->G H Substituted N-Methylbenzene-1,2-diamine G->H

Primary synthetic routes to substituted N-methylbenzene-1,2-diamines.
Quantitative Data on Synthetic Methods

The following tables summarize quantitative data from various reported synthetic methods for N-methylbenzene-1,2-diamines and related compounds.

Table 1: Synthesis of N-Methyl-o-phenylenediamine and its Salts

Starting MaterialMethylating/Reducing Agent(s)SolventReaction ConditionsYield (%)Reference
o-Nitroaniline1. Dimethyl sulfate, KOHAcetoneNot specified95.3 (for N-methyl-o-nitroaniline)[8]
N-Methyl-o-nitroaniline2. Reduced iron powder, Acetic acidEthanolReflux, ~2 hours90.0 (as dihydrochloride)[8]
N-Methyl-o-nitroaniline2. 10% Pd/C, H₂Methanol30-35°C, 0.2-0.5 MPa, ~3 hours98.4 (as dihydrochloride)[8]
o-PhenylenediamineMethyl iodideMethanolReflux, 12 hoursNot specified[11]
o-Chloronitrobenzene1. Monomethylamine (aq)-120-135°C, 0-0.5 MPa N₂Not specified[12]
N-Methyl-o-nitroaniline2. Hydrazine hydrate, CatalystEthanol70-75°C then 80-90°C, 20 hoursNot specified[12]

Table 2: Synthesis of N,N-Dimethyl-p-phenylenediamine

Starting MaterialReducing AgentSolventReaction ConditionsYield (%)Reference
p-Nitro-N,N-dimethylanilineSnCl₂, HCl-Reflux, 90 minutes~72 (calculated from 36g from 50g starting material)[1]
p-Nitro-N,N-dimethylanilineHydrazine hydrate, CuO/C catalystEthanol80°C, 6 hours94
N,N-Dimethyl-4-nitroaniline10% Pd/C, H₂Ethanol20°C, 24 hours95[4]
4-Chloro-nitrobenzene (to N,N-Dimethyl-4-nitroaniline)N,N-dimethylamine HCl, NaHCO₃DMF120°C, 2 hours, 20 kg/cm ² pressureNot specified[13]
N,N-Dimethyl-4-nitroanilineRaney nickel, H₂Ethanol45°C, 2 hours, 5 kg/cm ² pressure99 (as dihydrochloride)[13]

Biological Activity and Signaling Pathways: A New Frontier

While historically valued for their role in synthesis, recent research into the biological effects of the parent compound, p-phenylenediamine (PPD), has opened a new perspective on this class of molecules for drug development professionals. PPD, a widely used component in hair dyes, has been shown to induce apoptosis in human urothelial cells.[6] This activity is mediated through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction.[6][14]

Crucially, the apoptotic cascade initiated by PPD involves the inhibition of several key signaling pathways, including NF-κB, mTOR, and Wnt.[6] These pathways are central to cell survival, proliferation, and differentiation, and their dysregulation is a hallmark of many diseases, including cancer. The ability of a simple phenylenediamine scaffold to modulate these fundamental cellular processes suggests that its N-methylated and substituted derivatives could be a fertile ground for the discovery of novel therapeutic agents.

The introduction of N-methyl groups can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its potency, selectivity, or metabolic stability. Therefore, a systematic investigation into the effects of N-methylation on the pro-apoptotic and signaling-inhibitory activities of the benzene-1,2-diamine scaffold is a promising avenue for future research.

The diagram below illustrates the signaling pathways affected by p-phenylenediamine, providing a hypothetical framework for the investigation of its N-methylated analogs.

G cluster_0 Cellular Effects cluster_1 Inhibited Signaling Pathways PPD Substituted N-Methylbenzene-1,2-diamine (Hypothesized) ROS ↑ Reactive Oxygen Species (ROS) PPD->ROS NFkB NF-κB Pathway PPD->NFkB mTOR mTOR Pathway PPD->mTOR Wnt Wnt Pathway PPD->Wnt Mito Mitochondrial Dysfunction ROS->Mito Apop Apoptosis Mito->Apop Survival ↓ Cell Survival & Proliferation NFkB->Survival mTOR->Survival Wnt->Survival Survival->Apop

Hypothesized signaling pathways modulated by N-methylbenzene-1,2-diamines.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments cited in this guide.

Synthesis of N,N-Dimethyl-p-phenylenediamine (Classical Method)[1]

Materials:

  • p-Nitrosodimethylaniline or p-nitrosodimethylaniline hydrochloride (50 g)

  • Stannous chloride (SnCl₂) (225 g)

  • Concentrated hydrochloric acid (HCl) (450 mL)

  • 50% Sodium hydroxide (NaOH) solution

  • Ether

  • Sodium sulfate (anhydrous)

  • Ice

Procedure:

  • Prepare a warm solution of 225 g of stannous chloride in 450 mL of concentrated hydrochloric acid in a reaction flask.

  • Add 50 g of p-nitrosodimethylaniline in small portions to the warm stannous chloride solution. Cool the flask as necessary to prevent the reaction from becoming too hot.

  • After the addition is complete, reflux the mixture for 90 minutes to complete the reduction.

  • Cool the flask. A double tin salt of the product may precipitate. Complete the precipitation by saturating the mixture with hydrogen chloride gas at 0°C.

  • Filter the salt and dissolve it in water.

  • Cover the acidic solution with a layer of ether and add ice to keep the mixture cold.

  • Carefully add 50% sodium hydroxide solution to make the solution alkaline and liberate the free base, which will be extracted into the ether layer. Ensure the mixture remains cold with sufficient ice.

  • Separate the ether layer. Perform several additional extractions of the aqueous layer with fresh ether.

  • Combine the ethereal extracts and dry over anhydrous sodium sulfate.

  • Evaporate the ether and distill the residue under vacuum. The product distills at 146-180°C at 24 mm Hg.

  • The final product is a crystalline mass with a melting point of 38-41°C. Store under an inert atmosphere as it is sensitive to air oxidation.

Synthesis of N-Methyl-o-phenylenediamine Dihydrochloride (Modern Approach)[8]

Step 1: N-Methylation of o-Nitroaniline

  • Mix 40.0 g (0.29 mol) of o-nitroaniline with 200 mL of acetone.

  • Add 32 g (0.57 mol) of KOH.

  • Dropwise, add 46 g (0.37 mol) of dimethyl sulfate.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Add 20.0 mL of ammonia water and evaporate the acetone.

  • Add 200.0 mL of water, stir to crystallize the product, filter, and dry to obtain N-methyl-o-nitroaniline.

Step 2: Reduction to N-Methyl-o-phenylenediamine and Salt Formation

  • In a 500 mL reaction flask, add 100 mL of ethanol, 5 mL of glacial acetic acid, and 21.8 g (0.39 mol) of reduced iron powder.

  • Stir and activate the mixture at 50-55°C for 30 minutes.

  • Add 20.0 g (0.13 mol) of N-methyl-o-nitroaniline and heat to reflux for approximately 2 hours.

  • Filter the hot reaction mixture.

  • To the filtrate, add dropwise 17.8 g (0.15 mol) of thionyl chloride.

  • Cool the solution to crystallize the product, filter, and dry to obtain N-methyl-o-phenylenediamine dihydrochloride.

General Experimental Workflow for Synthesis and Biological Evaluation

The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel substituted N-methylbenzene-1,2-diamine derivatives, from initial synthesis to preliminary biological screening.

G start Design of Analogs synthesis Synthesis of Substituted N-Methylbenzene-1,2-diamine start->synthesis purification Purification and Characterization (NMR, MS, HPLC) synthesis->purification screening Preliminary Biological Screening (e.g., Cytotoxicity Assay) purification->screening hit_id Hit Identification screening->hit_id pathway_study Mechanism of Action Studies hit_id->pathway_study Active Compound lead_opt Lead Optimization hit_id->lead_opt Inactive or Toxic ames_test Mutagenicity Assay (Ames Test) pathway_study->ames_test mito_assay Mitochondrial Membrane Potential Assay pathway_study->mito_assay ames_test->lead_opt mito_assay->lead_opt

Workflow for synthesis and evaluation of N-methylbenzene-1,2-diamines.

Conclusion

The class of substituted N-methylbenzene-1,2-diamines, born from the industrial revolution's quest for color, has matured into a versatile and valuable scaffold in modern chemical science. Their rich history is a testament to the enduring power of fundamental organic chemistry. The evolution of their synthesis from classical reductions to refined catalytic methylations has enhanced their accessibility and utility. Furthermore, the recent discovery of their parent compounds' ability to modulate critical cell signaling pathways (NF-κB, mTOR, and Wnt) heralds a new and exciting chapter. This finding firmly positions these once-humble dye intermediates as promising starting points for the development of novel therapeutics. For researchers in drug discovery, the substituted N-methylbenzene-1,2-diamine core offers a synthetically tractable platform with newfound biological relevance, ripe for exploration and innovation.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Quinoxalines from 5-Bromo-N1-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 6-bromo-1-methyl-1H-quinoxaline derivatives, valuable scaffolds in medicinal chemistry and materials science. The primary synthetic route detailed is the classical, yet effective, cyclocondensation reaction between 5-Bromo-N1-methylbenzene-1,2-diamine and a 1,2-dicarbonyl compound. This application note includes a general experimental protocol, a summary of potential reaction conditions, and a visual representation of the experimental workflow to guide researchers in the successful synthesis of these target compounds. Quinoxaline derivatives are a significant class of nitrogen-containing heterocycles that form the basic structure for a variety of compounds with diverse biological activities, including antitumor, antibacterial, and anti-HIV agents.[1]

Introduction

Quinoxalines are bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazine ring. This structural motif is a key component in a wide array of pharmacologically active compounds and functional organic materials.[1] The synthesis of quinoxalines is a cornerstone of heterocyclic chemistry, with the most fundamental and widely utilized method being the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][2][3][4] While traditional methods often require harsh conditions, such as high temperatures and strong acids, numerous modern protocols have been developed to afford these valuable compounds under milder conditions with high yields.[1][2]

This guide details a generalized protocol for the synthesis of quinoxalines starting from this compound, a substituted o-phenylenediamine. The bromine and methyl substituents on the diamine offer opportunities for further functionalization, making the resulting quinoxaline products attractive intermediates for library synthesis in drug discovery programs.

General Reaction Scheme

The core reaction involves the cyclocondensation of this compound with a generic 1,2-dicarbonyl compound (R1-CO-CO-R2) to yield the corresponding 6-bromo-1-methyl-2,3-disubstituted-1H-quinoxaline.

Caption: General reaction for the synthesis of quinoxaline derivatives.

Experimental Protocol: General Procedure

This protocol describes a generalized method for the synthesis of a 6-bromo-1-methyl-1H-quinoxaline derivative using benzil as a representative 1,2-dicarbonyl compound. Researchers should note that reaction conditions may require optimization depending on the specific dicarbonyl compound used.

Materials:

  • This compound (1.0 mmol)

  • 1,2-Dicarbonyl compound (e.g., Benzil) (1.0 mmol)

  • Solvent (e.g., Toluene, Ethanol, or Water) (8-10 mL)

  • Catalyst (optional, see Table 1 for examples)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Thin Layer Chromatography (TLC) plates

  • Standard laboratory glassware and purification apparatus (e.g., filtration setup, rotary evaporator, recrystallization flasks)

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 mmol) and the 1,2-dicarbonyl compound (1.0 mmol).

  • Add the chosen solvent (8-10 mL) to the flask.

  • If a catalyst is being used, add it to the reaction mixture at this stage.

  • Stir the mixture at the desired temperature (room temperature or heated to reflux). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (as indicated by TLC), if a solid catalyst was used, it should be removed by filtration.

  • The filtrate is then dried over anhydrous sodium sulfate (Na₂SO₄).

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol), to yield the pure quinoxaline derivative.

Data Presentation: Reaction Condition Optimization

The synthesis of quinoxalines can be achieved under a variety of conditions. The following table summarizes different catalytic systems and solvents that have been successfully employed for the synthesis of quinoxalines from o-phenylenediamines and 1,2-dicarbonyl compounds. These conditions can serve as a starting point for the optimization of the synthesis using this compound.

Entry Catalyst Solvent Temperature Typical Yields Reference
1Alumina-Supported HeteropolyoxometalatesTolueneRoom TemperatureHigh (e.g., 92%)[1]
2Molecular Iodine (I₂)Not specifiedNot specifiedHigh[5]
3CuSO₄·5H₂OWaterNot specifiedHigh[1]
4Microwave IrradiationEthanolMicrowaveHigh[5]
5Catalyst-freeWaterRoom TemperatureExcellent[2]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of quinoxaline derivatives as described in the experimental protocol.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine this compound, 1,2-dicarbonyl, solvent, and catalyst in a flask B Stir at appropriate temperature A->B C Monitor reaction progress by TLC B->C D Filter to remove solid catalyst (if applicable) C->D E Dry filtrate over anhydrous Na2SO4 D->E F Remove solvent under reduced pressure E->F G Recrystallize crude product F->G H Isolate and dry pure quinoxaline derivative G->H

References

experimental procedure for benzimidazole synthesis using 5-Bromo-N1-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of Novel 6-Bromo-1-methyl-1H-benzimidazole Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: Benzimidazoles are a vital class of heterocyclic compounds characterized by a fused benzene and imidazole ring system. This scaffold is of significant interest in medicinal chemistry due to its presence in numerous pharmacologically active molecules with a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects. The strategic introduction of substituents onto the benzimidazole core allows for the fine-tuning of its physicochemical and pharmacological properties. This document provides a detailed protocol for the synthesis of novel 2-substituted-6-bromo-1-methyl-1H-benzimidazoles via the condensation of 5-Bromo-N1-methylbenzene-1,2-diamine with various aromatic aldehydes.

General Reaction Scheme

The synthesis involves the acid-catalyzed condensation of this compound with a substituted aldehyde. The reaction proceeds through the formation of a Schiff base intermediate, followed by intramolecular cyclization and subsequent oxidation to yield the aromatic benzimidazole core.

General Reaction Scheme for Benzimidazole Synthesis

Figure 1. General reaction for the synthesis of 6-Bromo-1-methyl-2-substituted-1H-benzimidazoles.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of 6-bromo-1-methyl-2-phenyl-1H-benzimidazole, which can be adapted for various substituted aldehydes.

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.0 - 1.1 eq)

  • Ammonium Chloride (NH₄Cl) (catalytic amount, e.g., 30 mol%) or Sodium Metabisulfite (Na₂S₂O₅) as an alternative catalyst/oxidant.[1]

  • Ethanol (Reagent Grade)

  • Ethyl Acetate

  • Hexane

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine Solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for column chromatography, 230-400 mesh)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Büchner funnel and vacuum flask

  • Rotary evaporator

  • Glassware for column chromatography

  • Melting point apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (e.g., 2.01 g, 10 mmol, 1.0 eq) and ethanol (40 mL). Stir the mixture until the diamine is fully dissolved.

  • Addition of Reagents: Add the selected aromatic aldehyde (e.g., benzaldehyde, 1.06 g, 10 mmol, 1.0 eq) to the solution, followed by the addition of ammonium chloride (0.16 g, 3 mmol, 30 mol%).[2]

  • Reaction: Heat the resulting mixture to reflux (approximately 80-90°C) with continuous stirring.[3]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., ethyl acetate:hexane, 3:7). The reaction is typically complete within 2-6 hours.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting diamine), cool the mixture to room temperature. Pour the reaction mixture into 100 mL of ice-cold water, which should cause the crude product to precipitate.[2]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid twice with cold water (2 x 20 mL) to remove any residual salts.

  • Purification:

    • Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure product.[4]

    • Column Chromatography: For higher purity or if recrystallization is ineffective, the crude product can be purified by column chromatography on silica gel. The crude solid is first dissolved in a minimal amount of dichloromethane or ethyl acetate, adsorbed onto a small amount of silica gel, and the solvent is evaporated. The dried powder is then loaded onto a silica gel column packed in hexane. The product is eluted using a gradient of ethyl acetate in hexane.

  • Drying and Characterization: Dry the purified solid product under vacuum. Determine the final weight to calculate the yield and characterize the compound using methods such as melting point determination, FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation

The following tables summarize the expected quantitative data for a series of synthesized benzimidazole derivatives and provide representative characterization data for a model compound.

Table 1: Synthesis of 6-Bromo-1-methyl-2-aryl-1H-benzimidazoles from Various Aldehydes

EntryR-Group (from R-CHO)Product Molecular FormulaProduct Mol. Wt. ( g/mol )Typical Yield (%)*
1PhenylC₁₄H₁₁BrN₂287.1685-94
24-ChlorophenylC₁₄H₁₀BrClN₂321.6082-90
34-MethoxyphenylC₁₅H₁₃BrN₂O317.1888-95
44-NitrophenylC₁₄H₁₀BrN₃O₂332.1575-85
52-NaphthylC₁₈H₁₃BrN₂337.2280-88

*Yields are estimates based on analogous reactions reported in the literature and may vary depending on specific reaction and purification conditions.

Table 2: Representative Characterization Data for 6-Bromo-1-methyl-2-phenyl-1H-benzimidazole (Entry 1)

PropertyData
Appearance Off-white to pale yellow solid
Melting Point ca. 155-160 °C (Illustrative)
FT-IR (KBr, cm⁻¹) ca. 3060 (Ar C-H), 1625 (C=N), 1450 (C=C), 1375 (C-N), 745 (C-Br)
¹H NMR (DMSO-d₆, δ ppm) ca. 8.10-8.00 (m, 2H, Ar-H), 7.75 (d, 1H, Ar-H), 7.65-7.50 (m, 4H, Ar-H), 7.40 (dd, 1H, Ar-H), 3.85 (s, 3H, N-CH₃)
¹³C NMR (DMSO-d₆, δ ppm) ca. 153.5, 143.0, 136.5, 130.5, 130.0, 129.0, 127.0, 125.0, 121.0, 115.0, 112.0, 31.5 (N-CH₃)
MS (ESI) m/z 287.0 [M+H]⁺, 289.0 [M+H+2]⁺ (characteristic isotopic pattern for Bromine)

*Note: The spectral data provided is illustrative and based on characteristic values for structurally similar benzimidazole derivatives.[5][6][7][8]

Experimental Workflow Visualization

The following diagram illustrates the key stages of the synthesis and purification process.

G Experimental Workflow for Benzimidazole Synthesis cluster_prep Reaction Setup cluster_reaction Synthesis cluster_workup Isolation & Work-up cluster_purification Purification cluster_analysis Final Product reactants 1. Mix Reactants - this compound - Aldehyde - Catalyst (NH4Cl) - Ethanol reflux 2. Heat to Reflux (80-90°C, 2-6h) reactants->reflux Stir monitor 3. Monitor by TLC reflux->monitor precipitate 4. Precipitate in Ice Water monitor->precipitate Reaction Complete filtrate 5. Filter & Wash Solid precipitate->filtrate purify 6. Recrystallization or Column Chromatography filtrate->purify Crude Product product 7. Dry & Characterize (Yield, MP, NMR, MS) purify->product Pure Product

References

Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions of 5-Bromo-N1-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the metal-catalyzed cross-coupling reactions of 5-Bromo-N1-methylbenzene-1,2-diamine. This versatile building block is a valuable precursor for the synthesis of a wide array of substituted N1-methylbenzene-1,2-diamines, which can be further cyclized to form biologically active benzimidazole scaffolds. The protocols herein cover Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions, offering a comprehensive guide for the functionalization of this key intermediate. These methods are of significant interest to researchers in medicinal chemistry and drug development for the creation of novel therapeutic agents.

Introduction

Metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This compound is a particularly useful substrate due to the presence of a bromine atom amenable to cross-coupling and two adjacent amino groups that can be readily converted into a benzimidazole ring system. Benzimidazoles are a prominent class of heterocyclic compounds found in numerous FDA-approved drugs and are known to exhibit a wide range of biological activities, including anticancer, antiviral, and kinase inhibitory effects. The ability to introduce diverse substituents at the 5-position of the resulting benzimidazole core through initial cross-coupling reactions allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, enabling the formation of carbon-carbon bonds. This reaction is widely used to synthesize biaryl compounds.

Data Presentation: Suzuki-Miyaura Coupling Conditions and Yields
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)10012~90
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O (4:1)9016~85
33-Pyridinylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (2.5)DMF11010~80
42-Thiopheneboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2)1,4-Dioxane10018~88

Yields are estimated based on reactions with structurally similar bromoanilines.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene/H₂O 10:1)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, the phosphine ligand, and the base.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add the anhydrous, degassed solvent to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines.[1]

Data Presentation: Buchwald-Hartwig Amination Conditions and Yields
EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (4)NaOtBu (1.4)Toluene10018~92
2AnilinePd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (1.5)1,4-Dioxane11024~88
3BenzylaminePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄ (2.0)t-BuOH10016~90
4IndolePdCl₂(dppf) (3)-K₂CO₃ (2.0)DMF12020~85

Yields are estimated based on reactions with analogous brominated anilines.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., BINAP, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium catalyst, phosphine ligand, and base to a dry Schlenk flask equipped with a magnetic stir bar.

  • Add this compound and the anhydrous, degassed solvent.

  • Add the amine to the reaction mixture.

  • Seal the flask and heat to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to yield the aminated product.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[2]

Data Presentation: Sonogashira Coupling Conditions and Yields
EntryTerminal AlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃N (2)THF608~85
21-HexynePd(PPh₃)₄ (5)CuI (10)i-Pr₂NH (2.5)DMF8012~80
3EthynyltrimethylsilanePdCl₂(dppf) (3)CuI (5)Et₃N (2)Toluene7010~90
4Propargyl alcoholPd(OAc)₂ (2) / SPhos (4)CuI (5)K₂CO₃ (2)Acetonitrile6516~75

Yields are estimated based on general protocols for aryl bromides.

Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Amine base (e.g., Et₃N, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed solvent, the amine base, and the terminal alkyne via syringe.

  • Stir the reaction mixture at the specified temperature (e.g., 60 °C) for the required time.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with an organic solvent, and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Heck Reaction

The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene.[3]

Data Presentation: Heck Reaction Conditions and Yields
EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (1.5)DMF10020~80
2n-Butyl acrylatePdCl₂(PPh₃)₂ (3)-K₂CO₃ (2)Acetonitrile8024~75
3Methyl vinyl ketonePd₂(dba)₃ (1.5)P(t-Bu)₃ (3)NaOAc (2)DMA12018~70
4AcrylonitrilePd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane11016~82

Yields are estimated based on general protocols for aryl bromides.

Experimental Protocol: Heck Reaction

Materials:

  • This compound (1.0 equiv)

  • Alkene (1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., P(o-tol)₃, 4 mol%)

  • Base (e.g., Et₃N, 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., DMF)

  • Sealed reaction tube

Procedure:

  • In a sealable reaction tube, combine this compound, the palladium catalyst, and the phosphine ligand (if required).

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous, degassed solvent, the alkene, and the base.

  • Seal the tube and heat to the desired temperature (e.g., 100 °C) for the specified time.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter to remove palladium black.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Applications in Drug Development: Synthesis of Benzimidazole Scaffolds

The primary application of the cross-coupling products of this compound in drug development is their use as advanced intermediates for the synthesis of substituted benzimidazoles. The diamine functionality can be readily cyclized with a variety of one-carbon sources (e.g., aldehydes, carboxylic acids, or their derivatives) to form the benzimidazole ring.

General Protocol for Benzimidazole Formation

Materials:

  • Substituted N1-methylbenzene-1,2-diamine (from cross-coupling)

  • Aldehyde or carboxylic acid (1.0 equiv)

  • Catalyst/Reagent (e.g., p-toluenesulfonic acid for aldehydes, or a coupling agent like EDC for carboxylic acids)

  • Solvent (e.g., Ethanol, DMF)

Procedure (with an aldehyde):

  • Dissolve the substituted N1-methylbenzene-1,2-diamine in a suitable solvent such as ethanol.

  • Add the corresponding aldehyde (1.0 equiv).

  • Optionally, add a catalytic amount of an acid (e.g., p-TsOH).

  • Reflux the mixture for several hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can often be purified by recrystallization or column chromatography.

The resulting substituted benzimidazoles are key pharmacophores in a multitude of therapeutic areas. For instance, they are known to act as kinase inhibitors, which are crucial in cancer therapy by targeting signaling pathways that control cell growth and proliferation.[4] They also exhibit potent antiviral activity by inhibiting viral enzymes like RNA-dependent RNA polymerase.[5]

Visualizations

Cross_Coupling_Workflow cluster_start Starting Material cluster_coupling Cross-Coupling Reactions cluster_intermediates Coupled Intermediates cluster_cyclization Cyclization cluster_products Final Products start This compound suzuki Suzuki Coupling (with R-B(OH)2) start->suzuki Pd-Catalysis buchwald Buchwald-Hartwig (with R-NH2) start->buchwald Pd-Catalysis sonogashira Sonogashira Coupling (with R-C≡CH) start->sonogashira Pd-Catalysis heck Heck Reaction (with Alkene) start->heck Pd-Catalysis int1 5-Aryl-N1-methylbenzene-1,2-diamine suzuki->int1 int2 5-Amino-N1-methylbenzene-1,2-diamine buchwald->int2 int3 5-Alkynyl-N1-methylbenzene-1,2-diamine sonogashira->int3 int4 5-Alkenyl-N1-methylbenzene-1,2-diamine heck->int4 cycl Reaction with R'-CHO or R'-COOH int1->cycl int2->cycl int3->cycl int4->cycl prod 5-Substituted-1-methyl-2-R'-benzimidazoles cycl->prod

Caption: Experimental workflow for the synthesis of substituted benzimidazoles.

Kinase_Inhibition_Pathway cluster_signaling Cancer Cell Signaling cluster_drug Drug Action growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation, Survival, Angiogenesis transcription->proliferation drug Substituted Benzimidazole (Kinase Inhibitor) drug->raf drug->mek drug->erk

Caption: Mechanism of action for benzimidazole-based kinase inhibitors.

References

Application Notes and Protocols: 5-Bromo-N1-methylbenzene-1,2-diamine as a Versatile Building Block for Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-N1-methylbenzene-1,2-diamine is a valuable and versatile building block in medicinal chemistry for the synthesis of a wide array of bioactive heterocyclic compounds. Its unique structure, featuring a bromine atom and two amino groups with different steric and electronic environments, allows for the strategic construction of diverse molecular scaffolds. This document provides detailed application notes and experimental protocols for the use of this diamine in the synthesis of two major classes of bioactive heterocycles: anticancer benzimidazoles and antimicrobial quinoxalines.

I. Anticancer Benzimidazole Derivatives

The condensation of this compound with various aldehydes or their synthetic equivalents leads to the formation of 6-bromo-1-methyl-1H-benzo[d]imidazole derivatives. These compounds have demonstrated significant potential as anticancer agents, primarily through the disruption of microtubule polymerization, a critical process for cell division.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative 6-bromo-1-methyl-1H-benzo[d]imidazole derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDR-Group at C2-positionCancer Cell LineIC50 (µM)Reference
BMBI-1 4-MethoxyphenylA549 (Lung Carcinoma)5.99 ± 0.12[1]
MCF-7 (Breast Adenocarcinoma)7.17[2]
HCT116 (Colon Carcinoma)-
BMBI-2 PhenylA549 (Lung Carcinoma)-
MCF-7 (Breast Adenocarcinoma)-
HCT116 (Colon Carcinoma)-
BMBI-3 4-ChlorophenylA549 (Lung Carcinoma)-
MCF-7 (Breast Adenocarcinoma)-
HCT116 (Colon Carcinoma)-

Note: '-' indicates data not available in the cited literature. The presented data is a compilation from various sources and direct comparison should be made with caution.

Experimental Protocols

Protocol 1: Synthesis of 6-bromo-1-methyl-2-(4-methoxyphenyl)-1H-benzo[d]imidazole (BMBI-1)

This protocol describes a common method for the synthesis of 2-aryl-substituted benzimidazoles via a condensation reaction.

Materials:

  • This compound

  • 4-Methoxybenzaldehyde

  • p-Toluenesulfonic acid (p-TSA) or another suitable catalyst

  • Toluene or other appropriate solvent

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in toluene.

  • Add 4-methoxybenzaldehyde (1.1 equivalents) to the solution.

  • Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.1 equivalents).

  • Heat the reaction mixture to reflux (approximately 110-120 °C) for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure product.

  • Characterize the final compound using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Protocol 2: Evaluation of Anticancer Activity using MTT Assay

This protocol outlines a standard procedure to assess the cytotoxic effects of the synthesized benzimidazole derivatives against cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in the complete culture medium.

  • Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[3]

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[3]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[3]

Signaling Pathway and Workflow Diagrams

experimental_workflow_benzimidazole cluster_synthesis Synthesis of 6-Bromo-1-methyl-2-aryl-1H-benzo[d]imidazoles cluster_bioassay Anticancer Activity Evaluation start This compound + Aryl Aldehyde reaction Cyclocondensation (e.g., p-TSA, Toluene, Reflux) start->reaction purification Purification (Column Chromatography) reaction->purification product 6-Bromo-1-methyl-2-aryl- 1H-benzo[d]imidazole purification->product cell_culture Cancer Cell Seeding (96-well plate) product->cell_culture treatment Compound Treatment (Serial Dilutions) cell_culture->treatment incubation Incubation (48-72 hours) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay data_analysis Data Analysis (IC50 Determination) mtt_assay->data_analysis

Caption: Workflow for the synthesis and anticancer evaluation of benzimidazoles.

microtubule_disruption cluster_cell Cancer Cell BMBI 6-Bromo-1-methyl- benzimidazole derivative Tubulin α/β-Tubulin Dimers BMBI->Tubulin Binds to β-tubulin Microtubule Microtubule Polymer BMBI->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerization Mitosis Mitosis Microtubule->Mitosis Forms Mitotic Spindle Apoptosis Apoptosis (Cell Death) Mitosis->Apoptosis Arrest at G2/M phase leads to

Caption: Mechanism of microtubule disruption by benzimidazole derivatives.

II. Antimicrobial Quinoxaline Derivatives

The reaction of this compound with α-dicarbonyl compounds provides a straightforward route to 7-bromo-1-methyl-substituted quinoxalines. These heterocyclic systems have been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.

Quantitative Data: Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values for representative bromo-substituted quinoxaline derivatives against various microorganisms. The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Compound IDR2-SubstituentR3-SubstituentMicroorganismMIC (µg/mL)Reference
BMQ-1 PhenylPhenylStaphylococcus aureus-
Escherichia coli8[4]
Candida albicans16[4]
BMQ-2 MethylMethylStaphylococcus aureus-
Escherichia coli-
Candida albicans-
BMQ-3 Thio-4-bromophenylThio-4-bromophenylStaphylococcus aureus-[3]
Escherichia coli-[3]
Candida albicans-[3]

Note: '-' indicates data not available in the cited literature. The presented data is for structurally related compounds and serves as an estimation of potential activity.

Experimental Protocols

Protocol 3: Synthesis of 7-bromo-1-methyl-2,3-diphenylquinoxaline (BMQ-1)

This protocol describes the synthesis of a representative quinoxaline derivative via condensation.

Materials:

  • This compound

  • Benzil (1,2-diphenylethane-1,2-dione)

  • Ethanol or Acetic Acid

  • Standard laboratory glassware and purification supplies

Procedure:

  • Dissolve this compound (1.0 mmol) and benzil (1.0 mmol) in ethanol or acetic acid (10 mL) in a round-bottom flask.[5]

  • Stir the mixture at room temperature or heat under reflux. The reaction progress can be monitored by TLC.[5]

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, pour the mixture into ice-water and collect the resulting solid.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

  • Characterize the final compound using appropriate analytical techniques.

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of the synthesized quinoxaline derivatives.

Materials:

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Standardized inoculum of the test microorganism

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin, Amphotericin B)

  • Incubator

Procedure:

  • Prepare a series of twofold dilutions of the test compound in the broth medium in a 96-well plate.

  • Add a standardized inoculum of the microorganism to each well.

  • Include a positive control (broth with microorganism and control antibiotic), a negative control (broth with microorganism and solvent), and a sterility control (broth only).

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathway and Workflow Diagrams

experimental_workflow_quinoxaline cluster_synthesis Synthesis of 7-Bromo-1-methyl-2,3-disubstituted-quinoxalines cluster_bioassay Antimicrobial Activity Evaluation start This compound + α-Dicarbonyl Compound reaction Condensation (e.g., Ethanol, Reflux) start->reaction purification Purification (Recrystallization) reaction->purification product 7-Bromo-1-methyl-2,3-disubstituted- quinoxaline purification->product dilution Serial Dilution of Compound product->dilution inoculation Inoculation with Microorganism dilution->inoculation incubation Incubation (18-24 hours) inoculation->incubation mic_determination MIC Determination incubation->mic_determination

Caption: Workflow for the synthesis and antimicrobial evaluation of quinoxalines.

bacterial_cell_wall_inhibition cluster_bacterium Bacterial Cell BMQ 7-Bromo-1-methyl- quinoxaline derivative Membrane Cell Membrane BMQ->Membrane Compromises Integrity CellWall Cell Wall Synthesis Membrane->CellWall Disrupts Precursor Transport Lysis Cell Lysis CellWall->Lysis Inhibition leads to

Caption: Postulated mechanism of antimicrobial action of quinoxaline derivatives.

References

Application of 5-Bromo-N1-methylbenzene-1,2-diamine in Medicinal Chemistry: A Practical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct and detailed experimental data on the application of 5-Bromo-N1-methylbenzene-1,2-diamine in medicinal chemistry is limited in publicly available literature. The following application notes and protocols are based on established methodologies for structurally similar N-alkylated bromo-o-phenylenediamines, such as 4-Bromo-N1-ethylbenzene-1,2-diamine. These methods are expected to be readily adaptable for this compound and serve as a comprehensive guide for researchers.

Introduction

This compound is a substituted aromatic diamine that serves as a versatile building block in the synthesis of various heterocyclic compounds with significant potential in medicinal chemistry. Its bifunctional nature, featuring two nucleophilic amine groups at adjacent positions and a bromine atom, allows for the construction of diverse molecular scaffolds. The presence of the methyl group on one of the nitrogen atoms provides a handle to modulate the physicochemical properties, such as lipophilicity and metabolic stability, of the resulting molecules. The bromine atom offers a site for further functionalization through cross-coupling reactions, enabling the exploration of a wider chemical space.

This document provides detailed application notes on the utility of this compound as a precursor for the synthesis of biologically active benzimidazoles and quinoxalines, classes of compounds renowned for their broad therapeutic applications, including anticancer and antimicrobial activities.

Key Applications in Medicinal Chemistry

The primary utility of this compound in medicinal chemistry lies in its role as a key intermediate for the synthesis of:

  • Benzimidazole Derivatives: These heterocyclic compounds are of profound interest due to their wide spectrum of biological activities. The N1-methyl group allows for the synthesis of specifically substituted benzimidazoles, which can lead to enhanced potency and selectivity for various biological targets.

  • Quinoxaline Derivatives: Quinoxalines represent another important class of pharmacologically active heterocyclic compounds. The diamine functionality of this compound is crucial for the formation of the pyrazine ring within the quinoxaline core structure.

The resulting bromo-substituted heterocyclic compounds can serve as final drug candidates or as intermediates for further elaboration via reactions at the bromine atom, such as Suzuki, Heck, or Buchwald-Hartwig couplings, to generate libraries of compounds for structure-activity relationship (SAR) studies.

Data Presentation: Biological Activities of Analogous Compounds

Compound ClassTarget/OrganismActivity MetricValueReference Compound
BenzimidazoleAnticancer (Various cell lines)IC₅₀Low µMN-substituted bromo-benzimidazoles
QuinoxalineAnticancer (Various cell lines)GI₅₀Micromolar rangeBromo-quinoxaline derivatives
BenzimidazoleAntibacterial (e.g., S. aureus)MICµg/mLHalogenated benzimidazoles
QuinoxalineAntimicrobial (Various strains)MICµg/mLSubstituted quinoxalines

Note: The data presented are indicative and derived from studies on analogous compounds. Experimental validation for derivatives of this compound is required.

Experimental Protocols

The following are detailed protocols for the synthesis of benzimidazole and quinoxaline derivatives using an N-alkylated bromo-o-phenylenediamine as a starting material. These are general procedures that can be adapted for this compound.

Protocol 1: Synthesis of 6-Bromo-1-methyl-2-substituted-1H-benzimidazoles

This protocol describes the condensation of this compound with a substituted aldehyde to form the corresponding benzimidazole derivative.

Reaction Scheme:

G reactant1 This compound r1 + reactant1->r1 reactant2 R-CHO (Substituted Aldehyde) reactant2->r1 product 6-Bromo-1-methyl-2-(R)-1H-benzimidazole reagents Oxidizing Agent (e.g., NaHSO₃) Solvent (e.g., Ethanol) Heat p1 reagents->p1 r1->p1 p1->product

Caption: Synthesis of 6-Bromo-1-methyl-benzimidazoles.

Materials:

  • This compound

  • Substituted aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Sodium metabisulfite (Na₂S₂O₅) or other mild oxidizing agent

  • Ethanol

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating plate

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the substituted aldehyde (1.05 eq) in ethanol.

  • Add a catalytic amount of sodium metabisulfite (e.g., 0.1 eq).

  • Heat the reaction mixture to reflux (approximately 78 °C) and stir for 4-6 hours.

  • Monitor the progress of the reaction by TLC until the starting materials are consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid product by filtration and wash it with cold ethanol.

  • If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to obtain the pure 6-Bromo-1-methyl-2-substituted-1H-benzimidazole.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).

Protocol 2: Synthesis of 7-Bromo-1-methyl-2,3-disubstituted-quinoxalines

This protocol details the condensation of this compound with a 1,2-dicarbonyl compound to yield the corresponding quinoxaline derivative.

Reaction Scheme:

G reactant1 This compound r1 + reactant1->r1 reactant2 R1-CO-CO-R2 (1,2-Dicarbonyl) reactant2->r1 product 7-Bromo-1-methyl-2,3-(R1,R2)-quinoxaline reagents Solvent (e.g., Ethanol or Acetic Acid) Heat p1 reagents->p1 r1->p1 p1->product

Caption: Synthesis of 7-Bromo-1-methyl-quinoxalines.

Materials:

  • This compound

  • 1,2-Dicarbonyl compound (e.g., benzil, glyoxal)

  • Ethanol or Glacial Acetic Acid

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • TLC apparatus

Procedure:

  • Dissolve this compound (1.0 eq) in either ethanol or glacial acetic acid in a round-bottom flask.

  • Add the 1,2-dicarbonyl compound (1.0 eq) to the solution.

  • Reflux the reaction mixture for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If the product precipitates, collect it by filtration and wash with a small amount of cold solvent.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 7-Bromo-1-methyl-2,3-disubstituted-quinoxaline.

  • Confirm the structure of the product by spectroscopic methods.

Visualization of Potential Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and biological evaluation of compounds derived from this compound.

G start This compound synthesis Synthesis of Derivatives (e.g., Benzimidazoles, Quinoxalines) start->synthesis purification Purification (Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization screening Biological Screening (e.g., Anticancer, Antimicrobial Assays) characterization->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar lead_opt Lead Optimization sar->lead_opt

Caption: General workflow for drug discovery.

Hypothetical Signaling Pathway

Derivatives of bromo-diamines, such as benzimidazoles, are known to exert their anticancer effects through various mechanisms, including the induction of apoptosis. The following diagram depicts a hypothetical signaling pathway that could be modulated by a synthesized bioactive compound.

G compound Bioactive Derivative target Cellular Target (e.g., Kinase, DNA) compound->target ros ↑ Reactive Oxygen Species (ROS) target->ros mito Mitochondrial Dysfunction ros->mito caspase Caspase Activation (e.g., Caspase-3, -9) mito->caspase apoptosis Apoptosis caspase->apoptosis

Caption: A hypothetical apoptosis induction pathway.

Conclusion

This compound is a valuable and versatile building block for the synthesis of medicinally relevant heterocyclic compounds. While direct experimental data for this specific precursor is sparse, the established synthetic routes and known biological activities of analogous N-alkylated bromo-diaminobenzenes provide a strong foundation for its application in drug discovery and development. The protocols and workflows presented herein offer a practical guide for researchers to explore the synthesis of novel benzimidazole and quinoxaline derivatives and to investigate their potential as therapeutic agents. Further research into the specific applications and biological profiling of compounds derived from this compound is warranted to fully elucidate their therapeutic potential.

Application Notes and Protocols for the Synthesis of Novel Ligands and Metal Complexes from 5-Bromo-N1-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of novel Schiff base ligands derived from 5-Bromo-N1-methylbenzene-1,2-diamine and their subsequent complexation with transition metals, specifically copper(II) and nickel(II). These compounds are of significant interest due to their potential applications in medicinal chemistry, particularly as antimicrobial agents. The protocols outlined below are based on established methodologies for the synthesis of analogous Schiff base complexes and include detailed characterization techniques. All quantitative data presented are representative values derived from closely related structures in the scientific literature.

Introduction

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a versatile class of ligands in coordination chemistry. Their ease of synthesis, structural variety, and ability to form stable complexes with a wide range of metal ions make them attractive targets for the development of novel therapeutic agents. Metal complexes of Schiff base ligands often exhibit enhanced biological activity compared to the free ligands, a phenomenon explained by chelation theory. This theory posits that upon chelation, the polarity of the metal ion is reduced, increasing the lipophilicity of the complex and facilitating its transport across biological membranes.

The starting material, this compound, provides a unique scaffold for the synthesis of unsymmetrical Schiff base ligands. The presence of a bromo substituent can enhance the biological activity of the resulting metal complexes, while the N-methyl group allows for the formation of ligands with distinct coordination properties. The metal complexes of such ligands are being investigated for various biological applications, including their potential to act as antimicrobial agents by inhibiting essential bacterial enzymes like DNA gyrase.

Experimental Protocols

Protocol 1: Synthesis of Unsymmetrical Schiff Base Ligand (L)

This protocol describes the synthesis of a novel unsymmetrical Schiff base ligand (L) via the condensation reaction of this compound with salicylaldehyde.

Materials:

  • This compound

  • Salicylaldehyde

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

Procedure:

  • Ligand Solution Preparation: In a 100 mL round-bottom flask, dissolve 1.0 mmol of this compound in 20 mL of absolute ethanol. Stir the solution until the diamine is completely dissolved.

  • Aldehyde Addition: To the stirred solution, add 1.0 mmol of salicylaldehyde dissolved in 10 mL of absolute ethanol.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of Product: After cooling the reaction mixture to room temperature, a precipitate should form. If no precipitate forms, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol (2 x 10 mL) and then with diethyl ether (2 x 10 mL) to remove any unreacted starting materials.

  • Drying: Dry the purified ligand in a vacuum desiccator.

Protocol 2: Synthesis of Copper(II) Metal Complex [Cu(L)Cl]

This protocol details the synthesis of a copper(II) complex using the Schiff base ligand (L) prepared in Protocol 1.

Materials:

  • Schiff Base Ligand (L)

  • Copper(II) Chloride Dihydrate (CuCl₂·2H₂O)

  • Methanol

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Ligand Solution Preparation: Dissolve 1.0 mmol of the Schiff base ligand (L) in 30 mL of warm methanol in a 100 mL round-bottom flask.

  • Metal Precursor Solution Preparation: In a separate beaker, dissolve 1.0 mmol of copper(II) chloride dihydrate in 15 mL of methanol.

  • Reaction: Add the methanolic solution of the copper salt dropwise to the ligand solution with constant stirring at room temperature. A color change should be observed upon addition.

  • Reaction Time: Continue stirring the reaction mixture at room temperature for 2-4 hours to ensure complete complexation.

  • Isolation of Product: The resulting precipitate is collected by vacuum filtration.

  • Purification: Wash the solid product with cold methanol (2 x 10 mL) and then with diethyl ether (2 x 10 mL).

  • Drying: Dry the final complex in a vacuum desiccator.

Protocol 3: Synthesis of Nickel(II) Metal Complex [Ni(L)Cl]

This protocol describes the synthesis of a nickel(II) complex with the Schiff base ligand (L).

Materials:

  • Schiff Base Ligand (L)

  • Nickel(II) Chloride Hexahydrate (NiCl₂·6H₂O)

  • Methanol

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Ligand Solution Preparation: Dissolve 1.0 mmol of the Schiff base ligand (L) in 30 mL of warm methanol in a 100 mL round-bottom flask.

  • Metal Precursor Solution Preparation: In a separate beaker, dissolve 1.0 mmol of nickel(II) chloride hexahydrate in 15 mL of methanol.

  • Reaction: Add the methanolic solution of the nickel salt dropwise to the ligand solution with constant stirring at room temperature. A color change is typically observed.

  • Reaction Time: Continue to stir the reaction mixture at room temperature for 3-5 hours.

  • Isolation of Product: Collect the precipitated complex by vacuum filtration.

  • Purification: Wash the solid product sequentially with cold methanol (2 x 10 mL) and diethyl ether (2 x 10 mL).

  • Drying: Dry the complex under vacuum.

Data Presentation

Disclaimer: The following quantitative data are hypothetical and are based on values reported for structurally similar compounds in the literature. Actual experimental results may vary.

Table 1: Physicochemical and Yield Data

CompoundFormulaMolecular Weight ( g/mol )ColorMelting Point (°C)Yield (%)
L C₁₄H₁₃BrN₂O305.17Yellow178-180~85
[Cu(L)Cl] C₁₄H₁₂BrClCuN₂O403.16Green>300~75
[Ni(L)Cl] C₁₄H₁₂BrClNNiO398.32Brown>300~70

Table 2: Key Spectroscopic Data

CompoundFT-IR (cm⁻¹) ν(C=N)¹H NMR (δ, ppm) Azomethine (-N=CH-)UV-Vis (λmax, nm)Mass Spec (m/z) [M]⁺
L ~1615~8.65 (s, 1H)~260, ~320, ~410305/307
[Cu(L)Cl] ~1605-~275, ~380, ~450402/404/406
[Ni(L)Cl] ~1608-~270, ~390, ~480397/399/401

Table 3: Elemental Analysis Data (Calculated/Found %)

Compound%C%H%N
L Calc: 55.10, Found: 55.02Calc: 4.30, Found: 4.35Calc: 9.18, Found: 9.11
[Cu(L)Cl] Calc: 41.71, Found: 41.65Calc: 3.00, Found: 3.08Calc: 6.95, Found: 6.89
[Ni(L)Cl] Calc: 42.22, Found: 42.15Calc: 3.04, Found: 3.11Calc: 7.04, Found: 6.98

Visualizations

Experimental Workflow

experimental_workflow cluster_ligand Protocol 1: Ligand Synthesis cluster_complex Protocols 2 & 3: Metal Complexation start_L 5-Bromo-N1-methyl- benzene-1,2-diamine + Salicylaldehyde dissolve_L Dissolve in Ethanol start_L->dissolve_L reflux_L Reflux with Acetic Acid (cat.) dissolve_L->reflux_L isolate_L Isolate & Purify reflux_L->isolate_L product_L Schiff Base Ligand (L) isolate_L->product_L start_C Ligand (L) + Metal Salt (CuCl₂ or NiCl₂) product_L->start_C dissolve_C Dissolve in Methanol start_C->dissolve_C react_C Stir at RT dissolve_C->react_C isolate_C Isolate & Purify react_C->isolate_C product_C Metal Complex [M(L)Cl] isolate_C->product_C

Caption: Workflow for the synthesis of the Schiff base ligand and its metal complexes.

Proposed Mechanism of Antimicrobial Action: DNA Gyrase Inhibition

The synthesized metal complexes are proposed to exert their antimicrobial effects by inhibiting bacterial DNA gyrase, a type II topoisomerase essential for DNA replication and transcription.

dna_gyrase_inhibition cluster_cell Bacterial Cell Complex Metal Complex [M(L)Cl] Membrane Cell Membrane Penetration Complex->Membrane Increased lipophilicity Gyrase DNA Gyrase (Topoisomerase II) Membrane->Gyrase Inhibition DNA_Relaxed Relaxed DNA Gyrase->DNA_Relaxed Relaxes supercoils (Normal Function) DS_Breaks Double-Strand Breaks Gyrase->DS_Breaks Stabilizes cleavage complex DNA_Supercoiled Supercoiled DNA DNA_Supercoiled->Gyrase Substrate Replication_Fork Replication Fork DNA_Relaxed->Replication_Fork Allows progression Replication_Fork->DS_Breaks Replication fork collapse SOS SOS Response (DNA Repair) DS_Breaks->SOS Induces Cell_Death Cell Death (Apoptosis) SOS->Cell_Death Overwhelmed repair leads to

Caption: Inhibition of bacterial DNA gyrase by the metal complex, leading to cell death.

Application Notes and Protocols: 5-Bromo-N1-methylbenzene-1,2-diamine in the Synthesis of Organic Electronic Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-N1-methylbenzene-1,2-diamine is a versatile bifunctional aromatic diamine that serves as a key building block in the synthesis of a variety of heterocyclic compounds for applications in organic electronics. Its unique structure, featuring nucleophilic amino groups and a bromine atom suitable for cross-coupling reactions, allows for the construction of complex molecular architectures. This document provides detailed application notes on its role as a precursor to benzimidazole and quinoxaline derivatives, which are classes of compounds with significant potential in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as hole-transporting materials. While specific quantitative performance data for materials directly synthesized from this compound is not extensively available in the public domain, this guide presents detailed, adaptable experimental protocols based on well-established methodologies for structurally similar compounds.

Introduction

The field of organic electronics is driven by the development of novel materials with tailored photophysical and electronic properties. Aromatic diamines are a critical class of precursors for many of these materials. This compound (CAS: 337915-79-4) has emerged as a compound of interest due to its potential for creating functional organic materials. The presence of two amino groups, one of which is methylated, and a bromine substituent on the benzene ring offers multiple reactive sites for synthetic transformations. These transformations can be used to build extended conjugated systems, which are essential for charge transport and light emission in organic electronic devices.

The primary applications of this precursor lie in the synthesis of:

  • Benzimidazole Derivatives: These heterocycles are known for their excellent thermal stability and are often incorporated into materials for OLEDs, particularly as host materials or electron-transporting layers.

  • Quinoxaline Derivatives: Quinoxalines are electron-deficient heterocycles that are valuable in constructing low bandgap materials for OPVs and as electron-transporting materials in OLEDs.

  • Hole-Transporting Polymers: The diamine functionality can be used to polymerize with other monomers to create hole-transporting polymers, a crucial component in many organic electronic devices.

Data Presentation

PropertyMeasurementTypical Value RangeSignificance in Organic Electronics
Photophysical Properties
Absorption Maximum (λabs)350 - 450 nmIndicates the wavelengths of light the material absorbs.
Emission Maximum (λem)450 - 650 nmDetermines the color of light emitted in an OLED.
Photoluminescence Quantum Yield (PLQY)30 - 90%Efficiency of the material in converting absorbed light to emitted light.
Electrochemical Properties
Highest Occupied Molecular Orbital (HOMO)-5.0 to -5.8 eVEnergy level for hole injection and transport.
Lowest Unoccupied Molecular Orbital (LUMO)-2.5 to -3.5 eVEnergy level for electron injection and transport.
Electrochemical Band Gap2.0 - 3.0 eVDifference between HOMO and LUMO, related to the material's color.
Device Performance (Hypothetical OLED)
Turn-on Voltage3 - 6 VThe voltage at which the device begins to emit light.
Maximum Luminance> 1000 cd/m²The maximum brightness of the device.
Maximum Current Efficiency5 - 20 cd/AA measure of how efficiently the device converts current to light.
Maximum External Quantum Efficiency (EQE)5 - 15%The ratio of photons emitted to electrons injected.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of key classes of organic electronic materials using this compound as a starting material. These are based on established synthetic routes for analogous compounds and are expected to be readily adaptable.

Protocol 1: Synthesis of 6-Bromo-1-methyl-1H-benzimidazole Derivatives

This protocol describes the condensation of this compound with an aromatic aldehyde to form a benzimidazole derivative. This is a common method for creating building blocks for more complex organic electronic materials.

Materials:

  • This compound (1.0 equivalent)

  • Substituted aromatic aldehyde (1.1 equivalents)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 equivalents)

  • Toluene (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Magnesium sulfate (anhydrous)

  • Dichloromethane (DCM)

  • Hexanes

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add this compound, the substituted aromatic aldehyde, and p-TsOH.

  • Add anhydrous toluene to the flask.

  • Heat the reaction mixture to reflux and continue heating for 12-24 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting materials. Water will be collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the desired 6-bromo-1-methyl-1H-benzimidazole derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_of_Benzimidazole Start Start Materials: This compound Aromatic Aldehyde p-TsOH, Toluene Reflux Reflux with Dean-Stark Trap (12-24h) Start->Reflux Workup Aqueous Workup: - Remove Toluene - Add DCM - Wash with NaHCO3, Brine - Dry with MgSO4 Reflux->Workup Purification Purification: Column Chromatography (Silica, Hexanes/EtOAc) Workup->Purification Product Product: 6-Bromo-1-methyl-1H-benzimidazole Derivative Purification->Product

Caption: Synthetic workflow for benzimidazole derivatives.

Protocol 2: Synthesis of 6-Bromo-1-methylquinoxaline Derivatives

This protocol outlines the synthesis of a quinoxaline derivative through the condensation of this compound with a 1,2-dicarbonyl compound.

Materials:

  • This compound (1.0 equivalent)

  • 1,2-Dicarbonyl compound (e.g., benzil) (1.0 equivalent)

  • Ethanol

  • Acetic acid (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve this compound in ethanol.

  • Add the 1,2-dicarbonyl compound to the solution.

  • Add a catalytic amount of acetic acid to the reaction mixture.

  • Heat the mixture to reflux for 4-8 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid product by filtration and wash it with cold ethanol.

  • If no precipitate forms, remove the ethanol under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 6-bromo-1-methylquinoxaline derivative.

  • Characterize the purified product using appropriate analytical techniques (NMR, MS, etc.).

Synthesis_of_Quinoxaline Reactants Reactants: This compound 1,2-Dicarbonyl Compound Ethanol, Acetic Acid Reaction Reflux (4-8h) Reactants->Reaction Isolation Isolation: - Cool to RT - Filter precipitate or - Evaporate solvent Reaction->Isolation Purify Purification: Recrystallization or Column Chromatography Isolation->Purify FinalProduct Product: 6-Bromo-1-methylquinoxaline Derivative Purify->FinalProduct

Caption: Synthetic workflow for quinoxaline derivatives.

Logical Relationships in Material Synthesis

The synthesis of advanced organic electronic materials from this compound often involves a multi-step process where the initial heterocyclic product is further functionalized. The bromine atom is a key handle for these subsequent reactions, typically through metal-catalyzed cross-coupling reactions.

Logical_Relationships cluster_intermediates Heterocyclic Intermediates cluster_final_materials Final Organic Electronic Materials Precursor This compound Benzimidazole 6-Bromo-1-methyl-1H-benzimidazole Precursor->Benzimidazole Condensation with Aldehyde Quinoxaline 6-Bromo-1-methylquinoxaline Precursor->Quinoxaline Condensation with 1,2-Dicarbonyl HTL_Polymer Hole-Transporting Polymer Precursor->HTL_Polymer Polymerization with co-monomer OLED_Material OLED Host/ETL Material Benzimidazole->OLED_Material Cross-coupling (e.g., Suzuki, Buchwald-Hartwig) OPV_Material OPV Donor/Acceptor Material Quinoxaline->OPV_Material Cross-coupling or Polymerization

Caption: Synthetic pathways from precursor to final materials.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of a range of heterocyclic compounds and polymers with potential applications in organic electronics. The protocols provided herein offer a solid foundation for researchers to explore the synthesis of novel benzimidazole, quinoxaline, and polymeric materials. Further research is warranted to fully characterize the electronic and photophysical properties of materials derived from this specific precursor and to evaluate their performance in electronic devices. The adaptability of the synthetic routes allows for a wide range of structural modifications, paving the way for the development of next-generation organic electronic materials.

Preparation of N-Aryl Pyridinamine Scaffolds from Brominated Precursors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-aryl pyridinamine scaffolds are privileged structural motifs found in a wide array of medicinally important compounds and functional materials. Their synthesis is a cornerstone of modern medicinal chemistry, enabling the exploration of vast chemical space in drug discovery programs. The formation of the crucial C-N bond between a pyridine ring and an aryl amine is most commonly achieved through transition metal-catalyzed cross-coupling reactions. This document provides detailed application notes and protocols for two of the most powerful methods for this transformation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation, starting from readily available brominated pyridine precursors.

Reaction Principles

Buchwald-Hartwig Amination: This reaction involves the palladium-catalyzed coupling of an aryl halide (bromopyridine) with an amine in the presence of a strong base and a phosphine ligand. The catalytic cycle is generally understood to proceed through oxidative addition of the bromopyridine to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the N-aryl pyridinamine and regenerate the Pd(0) catalyst. The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.

Ullmann Condensation (Goldberg Reaction): The Ullmann condensation is a copper-catalyzed reaction that forms a C-N bond between an aryl halide and an amine. The Goldberg variation refers specifically to the amination reaction. This method typically requires a copper(I) salt as the catalyst, a ligand (often a diamine or phenanthroline), and a base. While historically requiring harsh reaction conditions, modern protocols have been developed that proceed under milder temperatures. The mechanism is thought to involve the formation of a copper-amido species which then undergoes oxidative addition with the bromopyridine, followed by reductive elimination.

Data Presentation: A Comparative Overview

The following tables summarize typical reaction conditions and yields for the Buchwald-Hartwig amination and Ullmann condensation for the synthesis of N-aryl pyridinamines from brominated precursors.

Table 1: Buchwald-Hartwig Amination of Bromopyridines

EntryBromopyridineAminePd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
12-BromopyridineAnilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene1001285-95
23-BromopyridineMorpholinePd(OAc)₂ (5)BINAP (8)Cs₂CO₃ (2)Toluene110870-80
32-Bromo-6-methylpyridineCyclohexylamine[Pd₂(dba)₃] (0.18 mmol)(±)-BINAP (0.35 mmol)NaOtBu (2.4 g)Toluene80460[1]
42-BromopyridineCyclopropylaminePd(OAc)₂ (5)dppp (10)NaOtBu (2)Toluene801498[2][3]

Table 2: Ullmann Condensation (Goldberg Reaction) of Bromopyridines

EntryBromopyridineAmine/AmideCu Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
12-BromopyridineN-MethylformamideCuI (2)1,10-Phenanthroline (2)K₃PO₄ (2)TolueneReflux1289 (after hydrolysis)[3]
22-BromopyridineCarbazoleCuCl (10)1-Methyl-imidazole (20)t-BuOLi (2)Toluene1202495
32-Iodopyridinen-OctylamineCuI (10)2-Isobutyrylcyclohexanone (20)K₂CO₃ (2)DMSO1002485
42-BromopyridineAnilineCuI (10)L-proline (20)K₂CO₃ (2)DMSO902475-85

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Bromopyridine (1.0 equiv)

  • Aryl amine (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base.

  • Add the bromopyridine and the aryl amine to the Schlenk tube.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Ullmann Condensation (Goldberg Reaction)

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Bromopyridine (1.0 equiv)

  • Aryl amine or amide (1.2 equiv)

  • Copper(I) catalyst (e.g., CuI, 5-10 mol%)

  • Ligand (e.g., 1,10-phenanthroline, 10-20 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv)

  • Anhydrous solvent (e.g., Toluene or DMSO)

  • Reaction vessel with a reflux condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a reaction vessel equipped with a reflux condenser and under an inert atmosphere, add the copper(I) catalyst, ligand, and base.

  • Add the bromopyridine and the aryl amine or amide.

  • Add the anhydrous solvent.

  • Heat the reaction mixture to the desired temperature (typically 90-130 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • If necessary, filter the reaction mixture to remove insoluble salts.

  • Dilute the filtrate with an organic solvent and wash with water and brine.

  • Dry the organic layer, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Visualizations

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_reagents Reagents Bromopyridine Bromopyridine Reaction Reaction Bromopyridine->Reaction Aryl Amine Aryl Amine Aryl Amine->Reaction Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Reaction Ligand Ligand Ligand->Reaction Base Base Base->Reaction N-Aryl Pyridinamine N-Aryl Pyridinamine Reaction->N-Aryl Pyridinamine

Caption: Generalized scheme for Buchwald-Hartwig amination.

Experimental_Workflow A 1. Reaction Setup (Reactants, Catalyst, Base, Ligand) B 2. Inert Atmosphere (Evacuate & Backfill) A->B C 3. Solvent Addition B->C D 4. Reaction (Heating & Stirring) C->D E 5. Workup (Cooling & Dilution) D->E F 6. Extraction (Organic Solvent, Water, Brine) E->F G 7. Drying & Concentration F->G H 8. Purification (Column Chromatography) G->H I Product (N-Aryl Pyridinamine) H->I

Caption: Typical experimental workflow for cross-coupling reactions.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Conversion - Inactive catalyst- Inappropriate ligand- Insufficiently strong base- Presence of oxygen or moisture- Use a fresh batch of catalyst or a pre-catalyst.- Screen different ligands (e.g., for Buchwald-Hartwig, try different generations of biarylphosphine ligands).- Use a stronger base (e.g., LiHMDS for less acidic amines).- Ensure rigorous inert atmosphere techniques and use of anhydrous solvents.
Side Product Formation - Hydrodehalogenation of the bromopyridine- Homocoupling of the aryl amine- Lower the reaction temperature.- Use a less sterically hindered ligand.- Adjust the stoichiometry of the reactants.
Difficulty in Purification - Similar polarity of product and starting materials/byproducts- Optimize the mobile phase for column chromatography.- Consider recrystallization as an alternative purification method.

Conclusion

Both the Buchwald-Hartwig amination and the Ullmann condensation are powerful and versatile methods for the synthesis of N-aryl pyridinamine scaffolds from brominated precursors. The choice between the two often depends on the specific substrates, functional group tolerance, and cost considerations. The Buchwald-Hartwig reaction, with its well-defined catalytic systems and generally milder conditions, is often the first choice for many applications. However, the lower cost of copper makes the Ullmann condensation an attractive alternative, especially for large-scale synthesis. The protocols and data provided herein serve as a valuable starting point for researchers to successfully synthesize these important molecular scaffolds for their drug discovery and development endeavors.

References

One-Pot Synthesis of Heterocyclic Compounds from 5-Bromo-N1-methylbenzene-1,2-diamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the one-pot synthesis of various biologically significant heterocyclic compounds, including benzimidazoles, quinoxalines, and benzodiazepines, utilizing 5-Bromo-N1-methylbenzene-1,2-diamine as a key starting material. These synthetic strategies offer advantages in terms of efficiency, atom economy, and reduced purification steps, making them highly valuable in research and drug development.

Introduction

This compound is a versatile bifunctional building block for the synthesis of a variety of heterocyclic scaffolds. The presence of two nucleophilic amino groups, one primary and one secondary, along with a bromine substituent, allows for the construction of diverse molecular architectures. One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, are particularly advantageous for generating molecular diversity in an efficient manner. This document outlines generalized yet detailed protocols for the synthesis of three major classes of N-heterocycles from this precursor.

Synthesis of 6-Bromo-1-methyl-1H-benzo[d]imidazoles

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The one-pot condensation of an o-phenylenediamine with an aldehyde is a common and effective method for their synthesis.

Reaction Scheme:

Experimental Protocol: One-Pot Synthesis from Aldehydes

This protocol describes a general procedure for the synthesis of 6-bromo-1-methyl-2-substituted-1H-benzo[d]imidazoles.

Materials:

  • This compound

  • Substituted aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, etc.)

  • Catalyst (e.g., p-toluenesulfonic acid (p-TsOH), ammonium chloride, or a Lewis acid like BF3·OEt2)

  • Solvent (e.g., ethanol, methanol, or acetonitrile)

  • Oxidizing agent (if required, e.g., air, nitrobenzene)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in the chosen solvent (10-15 mL).

  • Add the substituted aldehyde (1.0-1.2 mmol) to the solution.

  • Add a catalytic amount of the chosen acid catalyst (e.g., 10-20 mol% of p-TsOH).

  • The reaction mixture is stirred at a temperature ranging from room temperature to reflux, depending on the reactivity of the aldehyde and the chosen catalytic system. The reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 2-8 hours), the reaction mixture is cooled to room temperature.

  • If a precipitate forms, the solid product is collected by filtration, washed with a small amount of cold solvent, and dried.

  • If no precipitate forms, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water).

Quantitative Data Summary (Representative Examples):

The following table summarizes representative yields for the synthesis of substituted benzimidazoles from various o-phenylenediamines, which can be used as a reference for optimizing the synthesis from this compound.

Reactant 1 (Diamine)Reactant 2 (Aldehyde)CatalystSolventTemperature (°C)Time (h)Yield (%)
o-Phenylenediaminep-Chlorobenzoic AcidNH4ClEthanol80278.88[1]
o-PhenylenediamineBenzaldehydep-TsOHGrinding (solvent-free)--High[2]
Substituted o-phenylenediaminesAromatic aldehydesZnFe2O4EthanolUltrasonic Irradiation0.37-0.4788-92[3]

Logical Workflow for Benzimidazole Synthesis:

workflow Diamine This compound Reaction Mixing and Heating Diamine->Reaction Aldehyde Substituted Aldehyde Aldehyde->Reaction Catalyst Acid Catalyst Catalyst->Reaction Solvent Solvent Solvent->Reaction Monitoring TLC Monitoring Reaction->Monitoring Workup Work-up (Cooling, Filtration/Evaporation) Monitoring->Workup Reaction Complete Purification Purification (Recrystallization/Chromatography) Workup->Purification Product 6-Bromo-1-methyl-2-substituted-1H-benzo[d]imidazole Purification->Product

Caption: General experimental workflow for the one-pot synthesis of benzimidazoles.

Synthesis of 6-Bromo-5-methylquinoxalines

Quinoxalines are another important class of N-heterocyclic compounds with diverse biological activities, including antibacterial and anticancer effects. They are typically synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

Reaction Scheme:

Experimental Protocol: One-Pot Synthesis from 1,2-Dicarbonyls

This protocol provides a general method for the synthesis of 6-bromo-5-methyl-substituted quinoxalines.

Materials:

  • This compound

  • 1,2-Dicarbonyl compound (e.g., benzil, glyoxal)

  • Solvent (e.g., ethanol, acetic acid)

  • Catalyst (optional, e.g., a catalytic amount of acid)

Procedure:

  • Dissolve this compound (1.0 mmol) in the chosen solvent (10-15 mL) in a round-bottom flask.

  • Add the 1,2-dicarbonyl compound (1.0 mmol) to the solution.

  • If a catalyst is used, add it to the mixture.

  • The reaction mixture is typically heated under reflux for a period of 1-4 hours. Progress can be monitored by TLC.

  • After the reaction is complete, the mixture is cooled to room temperature.

  • If a precipitate forms, it is collected by filtration, washed with a cold solvent, and dried.

  • If no precipitate forms, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.

Quantitative Data Summary (Representative Examples):

The following table provides representative yields for quinoxaline synthesis from o-phenylenediamines as a reference.

Reactant 1 (Diamine)Reactant 2 (Dicarbonyl)CatalystSolventTemperature (°C)Time (h)Yield (%)
o-PhenylenediamineBenzoinNoneAcetic AcidReflux298[4]
Substituted o-phenylenediaminesα-Hydroxy ketonesI2 (20 mol%)DMSO--78-99[2]

Reaction Pathway for Quinoxaline Formation:

G cluster_reactants Reactants cluster_process Reaction Process cluster_product Product A 5-Bromo-N1-methyl- benzene-1,2-diamine C Condensation A->C B 1,2-Dicarbonyl Compound B->C D Cyclization & Dehydration C->D Intermediate Formation E 6-Bromo-5-methyl- substituted-quinoxaline D->E

Caption: Signaling pathway for the one-pot synthesis of quinoxalines.

Synthesis of 7-Bromo-1-methyl-1,5-benzodiazepines

1,5-Benzodiazepines are a class of seven-membered heterocyclic compounds that are well-known for their wide range of therapeutic applications, including anxiolytic, anticonvulsant, and hypnotic activities. A common synthetic route involves the condensation of an o-phenylenediamine with a ketone.

Reaction Scheme:

Experimental Protocol: One-Pot Synthesis from Ketones

This protocol outlines a general procedure for the synthesis of 7-bromo-1-methyl-substituted-1,5-benzodiazepines.

Materials:

  • This compound

  • Ketone (e.g., acetone, acetophenone, cyclohexanone)

  • Catalyst (e.g., a Lewis acid like SnCl2, or a solid acid catalyst like H-MCM-22)

  • Solvent (e.g., acetonitrile, or solvent-free conditions)

Procedure:

  • In a round-bottom flask, mix this compound (1.0 mmol) and the ketone (2.0-2.5 mmol).

  • Add the catalyst (e.g., a catalytic amount of anhydrous SnCl2 or 100 mg of H-MCM-22).

  • If a solvent is used, add it to the flask (e.g., 4 mL of acetonitrile).

  • The reaction mixture is stirred at room temperature or heated, depending on the catalyst and ketone used. The reaction is typically complete within 1-3 hours and can be monitored by TLC.

  • For solvent-free reactions, the mixture is stirred or ground at the appropriate temperature.

  • After completion, the reaction mixture is worked up. If a solid catalyst is used, it can be filtered off. The filtrate is then concentrated.

  • The crude product is purified by column chromatography or recrystallization to afford the pure 1,5-benzodiazepine derivative.

Quantitative Data Summary (Representative Examples):

The following table presents representative yields for 1,5-benzodiazepine synthesis from o-phenylenediamines.

Reactant 1 (Diamine)Reactant 2 (Ketone)CatalystSolventTemperature (°C)Time (h)Yield (%)
o-PhenylenediamineAcetoneH-MCM-22AcetonitrileRoom Temp.187[5]
o-PhenylenediaminesVarious KetonesAnhydrous SnCl2Solvent-free-0.67-1Moderate to Good[6]
o-PhenylenediamineKetonesZinc oxideSolvent-free--Good[7]

Logical Relationship for 1,5-Benzodiazepine Synthesis:

G cluster_input Inputs cluster_process Process cluster_output Output diamine 5-Bromo-N1-methyl- benzene-1,2-diamine reaction One-Pot Condensation/ Cyclization diamine->reaction ketone Ketone ketone->reaction catalyst Catalyst catalyst->reaction product 7-Bromo-1-methyl-substituted- 1,5-benzodiazepine reaction->product

Caption: Logical relationship diagram for the synthesis of 1,5-benzodiazepines.

Conclusion

The protocols outlined in this document provide a strong foundation for the one-pot synthesis of a variety of heterocyclic compounds from this compound. These methods are adaptable and can be optimized for specific substrates and desired outcomes. The resulting brominated and N-methylated heterocyclic scaffolds are valuable intermediates for further functionalization, making them highly relevant for the development of new therapeutic agents and functional materials. Researchers are encouraged to use these protocols as a starting point and to explore further modifications to achieve their specific synthetic goals.

References

Application Note: Accelerated Synthesis of Bioactive Heterocycles via Microwave-Assisted Chemistry with 5-Bromo-N1-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzimidazoles and quinoxalines represent critical scaffolds in medicinal chemistry and drug development, forming the core of numerous pharmacologically active compounds. Traditional synthetic routes to these heterocycles often involve lengthy reaction times and harsh conditions. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations, offering dramatic reductions in reaction times, improved yields, and enhanced reaction selectivity.[1][2][3][4][5] This application note provides detailed protocols for the rapid and efficient synthesis of substituted benzimidazoles and quinoxalines using 5-Bromo-N1-methylbenzene-1,2-diamine as a key precursor under microwave irradiation. The methodologies presented are designed to be robust and scalable, facilitating the rapid generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs.

Advantages of Microwave-Assisted Synthesis

Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can lead to significant rate enhancements compared to conventional heating methods.[4][6] Key advantages include:

  • Reduced Reaction Times: Reactions that typically take hours can often be completed in minutes.[1][7][8]

  • Higher Yields: Increased reaction rates and reduced side product formation frequently result in higher isolated yields.[2][9]

  • Improved Purity: The reduction in side reactions simplifies product purification.

  • Energy Efficiency: Microwave synthesis is generally more energy-efficient than conventional heating.

Synthesis of Substituted Benzimidazoles

The reaction of this compound with various aldehydes in the presence of an oxidizing agent under microwave irradiation provides a rapid and efficient route to a diverse range of 2-substituted benzimidazoles.

General Reaction Scheme

cluster_conditions Reaction Conditions reactant1 This compound reaction_conditions Oxidant (e.g., DDQ) Solvent (e.g., Acetonitrile) Microwave Irradiation reactant1->reaction_conditions reactant2 Aldehyde (R-CHO) reactant2->reaction_conditions product 6-Bromo-1-methyl-2-substituted-1H-benzimidazole + + reaction_conditions->product

Caption: General scheme for the synthesis of 2-substituted benzimidazoles.

Experimental Protocol: Microwave-Assisted Synthesis of 6-Bromo-1-methyl-2-phenyl-1H-benzimidazole
  • Reactant Preparation: In a 10 mL microwave process vial, combine this compound (1 mmol, 215 mg), benzaldehyde (1 mmol, 106 mg), and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as the oxidant (1.1 mmol, 250 mg).

  • Solvent Addition: Add acetonitrile (3 mL) to the vial.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120°C for 10 minutes with a power setting of 300W.

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature. Pour the reaction mixture into a mixture of ice and water.

  • Isolation: Collect the resulting precipitate by filtration and wash thoroughly with water.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield the pure 6-Bromo-1-methyl-2-phenyl-1H-benzimidazole.

Representative Data for Benzimidazole Synthesis
EntryAldehydeProductTime (min)Power (W)Temp (°C)Yield (%)
1Benzaldehyde6-Bromo-1-methyl-2-phenyl-1H-benzimidazole1030012092
24-Chlorobenzaldehyde6-Bromo-2-(4-chlorophenyl)-1-methyl-1H-benzimidazole1230012095
34-Methoxybenzaldehyde6-Bromo-2-(4-methoxyphenyl)-1-methyl-1H-benzimidazole1030012094
42-Naphthaldehyde6-Bromo-1-methyl-2-(naphthalen-2-yl)-1H-benzimidazole1530012089

Synthesis of Substituted Quinoxalines

The condensation of this compound with 1,2-dicarbonyl compounds under microwave irradiation offers a facile and high-yielding synthesis of substituted quinoxalines.

General Reaction Scheme

cluster_conditions Reaction Conditions reactant1 This compound reaction_conditions Catalyst (e.g., MgBr2·OEt2) Solvent-free or Solvent (e.g., Ethanol) Microwave Irradiation reactant1->reaction_conditions reactant2 1,2-Dicarbonyl (R1-CO-CO-R2) reactant2->reaction_conditions product 6-Bromo-1-methyl-2,3-disubstituted-quinoxaline + + reaction_conditions->product

Caption: General scheme for the synthesis of substituted quinoxalines.

Experimental Protocol: Microwave-Assisted Synthesis of 6-Bromo-1-methyl-2,3-diphenylquinoxaline
  • Reactant Preparation: In a quartz tube, place this compound (1 mmol, 215 mg), benzil (1 mmol, 210 mg), and Magnesium bromide etherate (MgBr₂·OEt₂) as a catalyst (0.2 mmol, 52 mg).

  • Microwave Irradiation: Insert the quartz tube into a Teflon vial, cap it securely, and place it in the microwave reactor. Irradiate the mixture for 2-3 minutes at a power of 450W, using intermittent irradiation (e.g., 30-second intervals).[10]

  • Work-up: After completion of the reaction, allow the mixture to cool to room temperature. Extract the product with ethyl acetate (2 x 20 mL) and wash with water (2 x 10 mL).

  • Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from chloroform to obtain pure 6-Bromo-1-methyl-2,3-diphenylquinoxaline.[10]

Representative Data for Quinoxaline Synthesis
Entry1,2-Dicarbonyl CompoundProductTime (min)Power (W)Temp (°C)Yield (%)
1Benzil6-Bromo-1-methyl-2,3-diphenylquinoxaline2.545015096
22,3-Butanedione6-Bromo-1,2,3-trimethylquinoxaline245014093
31-Phenyl-1,2-propanedione6-Bromo-1,2-dimethyl-3-phenylquinoxaline345015091
4Glyoxal6-Bromo-1-methylquinoxaline245013088

Experimental Workflow Diagram

G start Start prep Prepare Reactants and Solvent in Microwave Vial start->prep seal Seal Vial prep->seal irradiate Microwave Irradiation (Set Time, Temp, Power) seal->irradiate cool Cool to Room Temperature irradiate->cool workup Work-up (Extraction/Filtration) cool->workup purify Purification (Recrystallization/Chromatography) workup->purify analyze Characterization (NMR, MS, etc.) purify->analyze end End analyze->end

Caption: A typical workflow for microwave-assisted organic synthesis.

Conclusion

The microwave-assisted protocols detailed in this application note provide a rapid, efficient, and high-yielding pathway for the synthesis of substituted benzimidazoles and quinoxalines from this compound. These methods are highly adaptable and suitable for the construction of diverse chemical libraries, thereby accelerating the drug discovery and development process. The significant reduction in reaction times and the potential for solvent-free conditions align with the principles of green chemistry, making these protocols both economically and environmentally advantageous.[11]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-N1-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-Bromo-N1-methylbenzene-1,2-diamine synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared in a two-step process: N-methylation of 4-bromo-2-nitroaniline followed by the reduction of the nitro group.

Step 1: N-methylation of 4-bromo-2-nitroaniline

ProblemPossible Cause(s)Suggested Solution(s)
Low to no conversion of starting material - Ineffective methylating agent.- Reaction temperature is too low.- Insufficient reaction time.- Use a more reactive methylating agent such as methyl iodide or dimethyl sulfate.- Gradually increase the reaction temperature while monitoring for decomposition.- Extend the reaction time and monitor progress by TLC or LC-MS.
Formation of di-methylated by-product - Excess methylating agent.- Reaction conditions are too harsh (high temperature or prolonged reaction time).- Use a stoichiometric amount of the methylating agent.- Perform the reaction at a lower temperature.- Consider using a protecting group strategy if selective mono-methylation is challenging.
Complex mixture of products - Decomposition of starting material or product under the reaction conditions.- Use milder reaction conditions (lower temperature, alternative base).- Ensure the starting material is pure.

Step 2: Reduction of 4-bromo-N-methyl-2-nitroaniline

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete reduction of the nitro group - Insufficient amount of reducing agent.- Deactivation of the catalyst (if using catalytic hydrogenation).- Low reaction temperature.- Increase the molar equivalents of the reducing agent (e.g., SnCl₂).- If using a catalyst like Pd/C, ensure it is fresh and not poisoned.- Increase the reaction temperature.
Formation of side products (e.g., azo compounds) - Unoptimized reaction conditions.- Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).- Control the addition of the reducing agent to avoid localized high concentrations.
**Difficult isolation of the product from tin salts (when using SnCl₂) **- Precipitation of tin hydroxides during workup at neutral or basic pH.- After reaction completion, add a strong base (e.g., concentrated NaOH solution) to dissolve the tin salts as stannates.- Alternatively, perform the workup under acidic conditions and extract the product.
Product degradation or discoloration upon isolation - Oxidation of the diamine product by air.- Work up the reaction and purify the product under an inert atmosphere.- Use degassed solvents for extraction and purification.- Store the final product under an inert atmosphere and in the dark.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A common and practical synthetic route starts with the N-methylation of 4-bromo-2-nitroaniline to form 4-bromo-N-methyl-2-nitroaniline. This intermediate is then subjected to a reduction of the nitro group to yield the final product, this compound.

Q2: How can I minimize the formation of the di-methylated by-product during the N-methylation step?

To minimize di-methylation, it is crucial to control the stoichiometry of the methylating agent. Using a 1:1 molar ratio of the substrate to the methylating agent is recommended. Additionally, carrying out the reaction at a lower temperature and for a shorter duration can also favor mono-methylation.

Q3: What are the advantages of using SnCl₂ for the reduction of the nitro group?

Stannous chloride (SnCl₂) is a versatile and effective reducing agent for aromatic nitro compounds. It is particularly useful when other reducible functional groups are present in the molecule that might be sensitive to catalytic hydrogenation.

Q4: I am having trouble with the workup after the SnCl₂ reduction due to the precipitation of tin salts. What can I do?

The precipitation of tin salts is a common issue. To resolve this, you can add a concentrated solution of a strong base, such as sodium hydroxide, to the reaction mixture. This will form soluble stannates, which will remain in the aqueous layer during extraction. Alternatively, keeping the workup conditions acidic can also prevent the precipitation of tin hydroxides.

Q5: My final product, this compound, is dark and seems to be decomposing. How can I improve its stability?

Aromatic diamines are often susceptible to oxidation by air, which can lead to discoloration. It is highly recommended to perform the workup and purification steps under an inert atmosphere (e.g., nitrogen or argon). Using degassed solvents can also help. For long-term storage, keep the product in a tightly sealed container under an inert atmosphere and protect it from light.

Experimental Protocols

Protocol 1: Synthesis of 4-bromo-N-methyl-2-nitroaniline

This protocol is based on general procedures for the N-methylation of nitroanilines.

  • Dissolution: In a round-bottom flask, dissolve 4-bromo-2-nitroaniline (1.0 eq) in a suitable solvent such as DMF or acetonitrile.

  • Addition of Base: Add a mild base, such as potassium carbonate (K₂CO₃, 1.5 eq), to the solution.

  • Addition of Methylating Agent: While stirring, slowly add a methylating agent, such as methyl iodide (CH₃I, 1.1 eq), to the mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of this compound

This protocol is based on general procedures for the reduction of aromatic nitro compounds using SnCl₂.

  • Dissolution: In a round-bottom flask, dissolve 4-bromo-N-methyl-2-nitroaniline (1.0 eq) in a solvent such as ethanol or ethyl acetate.

  • Addition of Reducing Agent: To the stirred solution, add stannous chloride dihydrate (SnCl₂·2H₂O, 3-5 eq).

  • Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Carefully add a concentrated solution of sodium hydroxide until the precipitated tin salts dissolve.

  • Extraction: Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. The product can be further purified by column chromatography if necessary.

Data Summary

The following table presents representative yields for analogous reactions, which can serve as a benchmark for optimizing the synthesis of this compound.

Reaction StepStarting MaterialReagents and ConditionsProductYield (%)
N-methylation 4-bromo-2-nitroanilineCH₃I, K₂CO₃, DMF, rt4-bromo-N-methyl-2-nitroaniline70-85
Nitro Reduction 4-bromo-N-methyl-2-nitroanilineSnCl₂·2H₂O, Ethanol, refluxThis compound80-95

Note: These are typical yield ranges and may vary depending on the specific reaction conditions and scale.

Visualizations

TroubleshootingWorkflow cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting Start Start Synthesis Step1 Step 1: N-methylation Start->Step1 Step2 Step 2: Nitro Reduction Step1->Step2 LowYield Low Yield? Step1->LowYield ImpureProduct Impure Product? Step1->ImpureProduct End Final Product Step2->End Step2->LowYield Step2->ImpureProduct LowYield->ImpureProduct No CheckReagents Check Reagent Purity & Stoichiometry LowYield->CheckReagents Yes ImpureProduct->End No SideReaction Identify Side Products ImpureProduct->SideReaction Yes OptimizeConditions Optimize Reaction Conditions (Temp, Time) CheckReagents->OptimizeConditions OptimizeConditions->Step1 OptimizeConditions->Step2 Purification Improve Purification Method Purification->End SideReaction->Purification

Caption: Troubleshooting workflow for the synthesis of this compound.

SyntheticPathway cluster_reactants Starting Materials cluster_intermediates Intermediate cluster_products Final Product A 4-bromo-2-nitroaniline C 4-bromo-N-methyl-2-nitroaniline A->C N-methylation B Methylating Agent (e.g., CH3I) B->C D This compound C->D Nitro Reduction (e.g., SnCl2)

Caption: Synthetic pathway for this compound.

Technical Support Center: Purification of 5-Bromo-N1-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 5-Bromo-N1-methylbenzene-1,2-diamine. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude product is a dark oil or tar. How can I solidify it for further purification?

A1: The dark coloration is likely due to aerial oxidation of the diamine, a common issue with aromatic amines. The oily or tar-like consistency suggests the presence of impurities. Consider the following troubleshooting steps:

  • Trituration: Stir the crude material vigorously with a solvent in which the desired product has low solubility, while impurities are more soluble. Good starting solvents include hexanes or a mixture of hexanes and a small amount of ethyl acetate. This can help to induce crystallization and remove some colored impurities.

  • Acid-Base Extraction: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a dilute aqueous acid (e.g., 1 M HCl). The basic diamine product will move into the aqueous layer, potentially leaving non-basic impurities behind in the organic layer. Separate the aqueous layer and then basify it (e.g., with 1 M NaOH) to precipitate the purified amine. The product can then be extracted back into an organic solvent, dried, and concentrated.[1]

Q2: I'm seeing multiple spots on my TLC analysis of the crude product. What are the likely impurities?

A2: The impurities in your crude this compound can originate from the starting materials or side reactions during synthesis. Potential impurities could include:

  • Unreacted Starting Materials: Depending on the synthetic route, this could be a nitrated precursor or other reagents.

  • Over-brominated Products: The presence of a strong activating amino group can lead to the formation of di- or tri-brominated products.[2]

  • Isomeric Products: Bromination of substituted anilines can sometimes yield a mixture of positional isomers.

  • Oxidation Products: Aromatic amines are susceptible to oxidation, leading to colored impurities.

Q3: My column chromatography separation is poor, with significant streaking of the product spot. How can I improve this?

A3: Streaking of basic amines on standard silica gel is a frequent problem. This is due to the acidic nature of the silanol groups on the silica surface interacting with the basic amine.[1][3] To mitigate this:

  • Use a Basic Modifier in the Mobile Phase: Add a small amount of a volatile base to your eluent. A common choice is to add 0.1-1% triethylamine (Et₃N) to your hexane/ethyl acetate or dichloromethane/methanol mobile phase.[1] This will neutralize the acidic sites on the silica gel.[3]

  • Consider an Alternative Stationary Phase: If streaking persists, consider using a different stationary phase for your column chromatography, such as neutral or basic alumina.[4] Amine-functionalized silica is also an excellent option for purifying basic compounds.[3]

Q4: Recrystallization of my crude product results in a low yield or no crystals at all. What can I do?

A4: Successful recrystallization depends on the right solvent choice and the impurity profile.[1]

  • Systematic Solvent Screening: The ideal solvent is one where your product is sparingly soluble at room temperature but highly soluble when hot.[1] Test a range of solvents such as ethanol, isopropanol, toluene, or mixtures like ethyl acetate/hexanes.

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.[1]

  • Seeding: If crystallization does not initiate upon cooling, add a tiny crystal of previously purified product to induce crystal growth.[1]

  • Pre-purification: If the crude material is very impure, a preliminary purification by column chromatography to remove the bulk of impurities may be necessary before a final recrystallization step.[1]

Data Presentation

Purification TechniquePurity Achieved (Typical)Yield (Typical)Key AdvantagesCommon Challenges
Recrystallization 95-99%60-80%Scalable, cost-effective for final polishing.Dependent on suitable solvent and impurity profile. May not remove closely related impurities.
Silica Gel Column Chromatography >98%50-75%Good for separating a wide range of impurities.Amine streaking, potential for product degradation on acidic silica.[3]
Alumina Column Chromatography >98%50-75%Better for basic compounds, avoids issues with acidic silica.Can have different selectivity compared to silica.
Acid-Base Extraction Variable70-90%Good for removing non-basic impurities and initial cleanup.May not separate structurally similar basic impurities.

Experimental Protocols

Protocol 1: Column Chromatography on Silica Gel

  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexanes/ethyl acetate).

  • Column Packing: Pour the slurry into a glass column with the stopcock closed. Allow the silica to settle, tapping the column gently to ensure even packing. Open the stopcock to drain the excess solvent, ensuring the top of the silica bed does not run dry. Add a thin layer of sand to the top of the silica bed.[5]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. Carefully apply the sample to the top of the silica gel bed.

  • Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds. For this amine, consider adding 0.5% triethylamine to the mobile phase to prevent streaking.

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the chosen recrystallization solvent. Heat the mixture with stirring until the solid completely dissolves. Add a minimal amount of hot solvent to ensure complete dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[1]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[1]

  • Crystal Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Troubleshooting_Workflow Troubleshooting Workflow for Purification start Crude 5-Bromo-N1- methylbenzene-1,2-diamine is_oily Is the product oily or a tar? start->is_oily trituration Perform Trituration (e.g., with Hexanes) is_oily->trituration Yes tlc_analysis Analyze by TLC is_oily->tlc_analysis No acid_base Perform Acid-Base Extraction trituration->acid_base Still oily is_solid Is the product solid? trituration->is_solid Solidified acid_base->is_solid is_solid->tlc_analysis single_spot Is it a single spot? tlc_analysis->single_spot column_chromatography Column Chromatography (consider basic modifier or alumina) single_spot->column_chromatography No (multiple spots) recrystallization Recrystallization single_spot->recrystallization Yes column_chromatography->recrystallization Purified pure_product Pure Product recrystallization->pure_product

References

Technical Support Center: Regioselective Synthesis of 5-Bromo-N1-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Bromo-N1-methylbenzene-1,2-diamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges encountered in the regioselective synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the direct bromination of N1-methylbenzene-1,2-diamine to obtain the 5-bromo isomer?

A1: Direct bromination of N1-methylbenzene-1,2-diamine is challenging due to the directing effects of the two amino groups. Both the primary amine (-NH₂) and the N-methylamino (-NHCH₃) groups are activating and ortho-, para-directing. This leads to a mixture of brominated products, with substitution occurring at positions activated by both groups. Achieving selective bromination at the 5-position, which is para to the primary amine and meta to the N-methylamino group, is difficult to control and typically results in low yields of the desired isomer.

Q2: Why is a multi-step synthesis generally required for the regioselective synthesis of this compound?

A2: A multi-step approach is necessary to control the regioselectivity of the bromination reaction. By using protecting groups and a carefully planned sequence of reactions, it is possible to introduce the bromine atom at the desired position with high selectivity. A common strategy involves starting with a precursor where the desired substitution pattern is already established or can be installed sequentially under controlled conditions.

Q3: What is a recommended synthetic route to achieve high regioselectivity for this compound?

A3: A reliable route starts from 4-bromo-2-fluoro-1-nitrobenzene. This approach involves a nucleophilic aromatic substitution reaction with methylamine, followed by the reduction of the nitro group. This strategy ensures the correct placement of the bromo and methylamino groups relative to each other.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound via the recommended multi-step pathway.

Problem 1: Low yield or incomplete reaction in the nucleophilic aromatic substitution of 4-bromo-2-fluoro-1-nitrobenzene with methylamine.
Possible Cause Troubleshooting Step
Insufficient reaction temperature.Ensure the reaction is heated to the recommended temperature (typically reflux in a suitable solvent like ethanol) to overcome the activation energy barrier.
Inadequate reaction time.Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initial reaction time, extend the reflux period.
Inactive methylamine solution.Use a fresh or recently titrated solution of methylamine. Ensure the concentration is accurate.
Poor solvent choice.Ethanol is a common solvent for this reaction. If issues persist, consider exploring other polar aprotic solvents like DMSO or DMF, which can enhance the rate of nucleophilic aromatic substitution.
Problem 2: Formation of side products during the reduction of 4-bromo-N-methyl-2-nitroaniline.
Possible Cause Troubleshooting Step
Over-reduction or debromination.This can occur with harsh reducing agents like catalytic hydrogenation under high pressure. A milder reducing system such as iron powder in acetic acid or tin(II) chloride in hydrochloric acid is recommended.[1]
Incomplete reduction.Ensure a sufficient excess of the reducing agent is used. Monitor the reaction by TLC until all the starting nitro compound is consumed. The color change from yellow/orange to a lighter shade can also be an indicator.
Formation of azo or azoxy compounds.This is more likely with certain reducing agents. The use of Fe/CH₃COOH or SnCl₂/HCl generally minimizes the formation of these byproducts.
Problem 3: Difficulty in purifying the final product, this compound.

| Possible Cause | Troubleshooting Step | | Presence of unreacted starting materials or intermediates. | Ensure each synthetic step goes to completion by monitoring with TLC. Purify intermediates at each stage if necessary. | | Co-elution of isomers during column chromatography. | If side-product isomers are present, optimize the solvent system for column chromatography to improve separation. A gradient elution might be necessary. | | Oxidation of the diamine product. | Aromatic diamines can be sensitive to air oxidation, leading to colored impurities. It is advisable to work under an inert atmosphere (e.g., nitrogen or argon) during the final work-up and purification steps. Store the final product under an inert atmosphere and protected from light. |

Data Presentation

The following table summarizes the expected yields for the key steps in the proposed regioselective synthesis of this compound.

Reaction Step Starting Material Reagents Product Typical Yield (%)
Nucleophilic Aromatic Substitution4-bromo-2-fluoro-1-nitrobenzeneMethylamine, Ethanol4-bromo-N-methyl-2-nitroaniline85-95%
Nitro Group Reduction4-bromo-N-methyl-2-nitroanilineIron powder, Acetic acidThis compound80-90%

Experimental Protocols

Step 1: Synthesis of 4-bromo-N-methyl-2-nitroaniline
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-2-fluoro-1-nitrobenzene (1.0 eq) in ethanol (10 mL per gram of starting material).

  • Addition of Methylamine: To the stirred solution, add an aqueous solution of methylamine (40% w/w, 3.0 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate solvent system).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water. The product will precipitate as a yellow solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain 4-bromo-N-methyl-2-nitroaniline. The product is typically of high purity and can be used in the next step without further purification.

Step 2: Synthesis of this compound
  • Reaction Setup: To a round-bottom flask fitted with a reflux condenser and a mechanical stirrer, add 4-bromo-N-methyl-2-nitroaniline (1.0 eq) and glacial acetic acid (15 mL per gram of nitro compound).

  • Addition of Iron Powder: Heat the mixture to 50-60 °C and add iron powder (3.0-4.0 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 80 °C.

  • Reaction: After the addition is complete, heat the mixture to 90-100 °C and stir for 2-3 hours. Monitor the disappearance of the yellow starting material by TLC.

  • Work-up: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with a small amount of acetic acid.

  • Neutralization and Extraction: Carefully pour the filtrate into a beaker of ice and water, and then neutralize with a concentrated aqueous solution of sodium hydroxide until the pH is basic (pH > 8). Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford pure this compound.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_intermediate Intermediate cluster_step2 Step 2: Nitro Group Reduction cluster_product Final Product A 4-bromo-2-fluoro-1-nitrobenzene B Reaction with Methylamine A->B Ethanol, Reflux C 4-bromo-N-methyl-2-nitroaniline B->C D Reduction with Fe/CH₃COOH C->D E This compound D->E

Caption: Proposed synthetic workflow for the regioselective synthesis of this compound.

Troubleshooting_Logic cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Troubleshooting Actions Problem Low Yield of Final Product Cause1 Incomplete Nucleophilic Aromatic Substitution Problem->Cause1 Cause2 Inefficient Nitro Group Reduction Problem->Cause2 Cause3 Product Degradation (Oxidation) Problem->Cause3 Solution1a Increase Reaction Time/ Temperature for Step 1 Cause1->Solution1a Solution1b Verify Methylamine Concentration Cause1->Solution1b Solution2a Use Fresh/More Reducing Agent Cause2->Solution2a Solution2b Ensure Complete Reaction (TLC) Cause2->Solution2b Solution3 Work-up/Purify under Inert Atmosphere Cause3->Solution3

Caption: Logical troubleshooting guide for low yield in the synthesis.

References

Technical Support Center: Optimizing Condensation Reactions of 5-Bromo-N1-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the condensation reaction of 5-Bromo-N1-methylbenzene-1,2-diamine for the synthesis of 6-bromo-1-methyl-1H-benzimidazole derivatives. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to streamline your synthetic workflow.

Troubleshooting Guide

This guide addresses specific issues that may arise during the condensation of this compound with aldehydes or carboxylic acids.

Question: Why is my reaction yield consistently low?

Answer: Low yields can stem from several factors, including suboptimal reaction conditions, purity of starting materials, or inefficient conversion.

Troubleshooting Steps:

  • Catalyst Choice and Loading: The selection of a catalyst is critical. While the reaction can proceed without a catalyst, yields are often significantly lower. A range of catalysts from simple acids to metal-based catalysts can be employed. It is advisable to screen different catalysts and optimize their loading.

  • Solvent Selection: The polarity of the solvent can significantly impact the reaction rate and yield. Polar solvents like ethanol and methanol are commonly used and have been shown to produce high yields in similar reactions. In some cases, solvent-free conditions or microwave irradiation can also lead to improved yields and shorter reaction times.[1][2]

  • Reaction Temperature and Time: The optimal temperature is dependent on the specific substrates and catalyst used. While some reactions proceed at room temperature, others may require heating to reflux.[3] It is recommended to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent potential degradation of the product with prolonged heating.

  • Purity of Starting Materials: Impurities in either this compound or the carbonyl compound can interfere with the reaction. Ensure the starting materials are of high purity or purify them before use if necessary.

Question: I am observing the formation of multiple products or significant side products. How can I improve selectivity?

Answer: The formation of side products is a common challenge in benzimidazole synthesis. Understanding the potential side reactions is key to mitigating their formation.

Troubleshooting Steps:

  • Oxidation of the Starting Diamine: o-Phenylenediamines are susceptible to oxidation, which can lead to colored impurities. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize this side reaction.

  • Formation of 1,2-Disubstituted Benzimidazoles: When using aldehydes, a common side product is the 1,2-disubstituted benzimidazole, formed from the reaction of two molecules of the aldehyde with one molecule of the diamine. To favor the formation of the desired 2-substituted benzimidazole, a 1:1 stoichiometry of the diamine to the aldehyde should be used.[4]

  • Regioselectivity with Unsymmetrical Diamines: Since this compound is an unsymmetrical diamine, the initial nucleophilic attack can occur from either the primary or the N-methylated secondary amine. The electronic and steric environment of each amine will influence the regioselectivity of the reaction. The primary amine is less sterically hindered, while the N-methylated amine is more nucleophilic due to the electron-donating effect of the methyl group. The choice of catalyst and reaction conditions can influence which amine reacts preferentially. Careful analysis of the product mixture (e.g., by NMR) is necessary to determine the regioselectivity.

Question: I am having difficulty purifying the final product. What purification strategies are most effective?

Answer: Purification can be challenging due to the similar polarities of the desired product and potential side products.

Troubleshooting Steps:

  • Recrystallization: This is a common and effective method for purifying solid benzimidazole derivatives. A systematic solvent screening should be performed to identify a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature.[5]

  • Column Chromatography: Silica gel column chromatography is a versatile technique for separating the desired product from impurities. A range of eluent systems, such as hexane/ethyl acetate or dichloromethane/methanol, can be employed. It is advisable to first perform TLC to determine the optimal eluent system for separation.[6][7]

  • Acid-Base Extraction: Benzimidazoles are basic and can be protonated to form water-soluble salts. This property can be exploited for purification. Dissolve the crude product in an organic solvent and extract with an acidic aqueous solution. The aqueous layer containing the protonated benzimidazole can then be neutralized to precipitate the purified product.

Frequently Asked Questions (FAQs)

Q1: What is the expected product of the condensation reaction between this compound and an aldehyde or carboxylic acid?

A1: The reaction is expected to yield a 6-bromo-1-methyl-1H-benzimidazole derivative. Due to the unsymmetrical nature of the starting diamine, two regioisomers are possible, but the 1,6-disubstituted product is generally expected.

Q2: What are some common catalysts used for this type of condensation reaction?

A2: A variety of catalysts can be used, including Brønsted acids (e.g., p-toluenesulfonic acid), Lewis acids (e.g., ZrCl4, SnCl4), and metal-based catalysts (e.g., gold nanoparticles, FeCl3).[8][9] Ammonium chloride is also a commonly used, inexpensive, and environmentally benign catalyst.[10]

Q3: Can microwave irradiation be used to accelerate the reaction?

A3: Yes, microwave-assisted synthesis has been shown to significantly reduce reaction times and, in many cases, improve yields for the synthesis of benzimidazole derivatives.[1][11][12]

Q4: How does the bromine substituent affect the reaction?

A4: The bromine atom is an electron-withdrawing group, which can decrease the nucleophilicity of the diamine and potentially slow down the reaction rate compared to an unsubstituted o-phenylenediamine. However, it also provides a functional handle for further synthetic modifications via cross-coupling reactions.

Q5: How does the N-methyl group influence the reaction?

A5: The N-methyl group is an electron-donating group, which increases the nucleophilicity of the secondary amine it is attached to. This can influence the regioselectivity of the initial condensation step. It also prevents further substitution at that nitrogen atom in the final benzimidazole product.

Data Presentation

The following tables summarize typical reaction conditions for the synthesis of benzimidazole derivatives from o-phenylenediamines, which can serve as a starting point for optimizing the condensation of this compound.

Table 1: Catalyst and Solvent Screening for Condensation with Aldehydes

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1NoneEthanolReflux12LowGeneral Observation
2NH4Cl (400)CHCl3Room Temp475-94[10]
3p-TsOH (10)AcetonitrileReflux2-385-95General Protocol
4ZrCl4 (10)EthanolRoom Temp1-280-92[9]
5FeCl3/Al2O3 (10)DMFRoom Temp0.5-282-95[2]
6Au/TiO2 (1)CHCl3:MeOH (3:1)Room Temp280-96[8]
7Montmorillonite K10EthanolRoom Temp4High[13]

Table 2: Conditions for Condensation with Carboxylic Acids

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1NH4ClEthanol80-90272-90[3]
2Polyphosphoric AcidNone150-1802-4Moderate-HighGeneral Protocol
34M HClWaterReflux4-8Moderate-HighGeneral Protocol

Experimental Protocols

Protocol 1: General Procedure for the Condensation with an Aldehyde using a Catalyst

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol, 10 volumes).

  • Add the desired aldehyde (1.0-1.1 eq) to the solution.

  • Add the selected catalyst (e.g., p-toluenesulfonic acid, 0.1 eq).

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration and wash with a cold solvent.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.[6]

Protocol 2: Microwave-Assisted Synthesis

  • In a microwave-safe vessel, combine this compound (1.0 eq), the aldehyde (1.0 eq), and a catalyst (e.g., oxalic acid, 20 mol%) in a minimal amount of a suitable solvent (e.g., THF) or under solvent-free conditions.[12]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a short period (e.g., 5-15 minutes).

  • After cooling, work up the reaction mixture as described in Protocol 1.

  • Purify the product by recrystallization or column chromatography.

Visualizations

Experimental_Workflow General Experimental Workflow for Benzimidazole Synthesis A Reactant Preparation (this compound + Aldehyde/Carboxylic Acid) B Reaction Setup (Add Solvent and Catalyst) A->B Step 1 C Reaction (Stirring at RT or Heating) B->C Step 2 D Monitoring (TLC) C->D Step 3 D->C Continue Reaction E Work-up (Quenching, Extraction) D->E Reaction Complete F Purification (Recrystallization or Column Chromatography) E->F Step 4 G Characterization (NMR, MS, etc.) F->G Step 5 H Final Product (6-Bromo-1-methyl-1H-benzimidazole derivative) G->H Confirmation

Caption: General workflow for the synthesis of 6-bromo-1-methyl-1H-benzimidazole derivatives.

Troubleshooting_Logic Troubleshooting Logic for Low Yield Start Low Reaction Yield Check_Catalyst Optimize Catalyst (Type and Loading) Start->Check_Catalyst Check_Solvent Screen Solvents (Polar vs. Non-polar) Start->Check_Solvent Check_Temp_Time Optimize Temperature and Reaction Time Start->Check_Temp_Time Check_Purity Verify Purity of Starting Materials Start->Check_Purity Improved Yield Improved Check_Catalyst->Improved Check_Solvent->Improved Check_Temp_Time->Improved Check_Purity->Improved

Caption: A logical workflow for troubleshooting low reaction yields.

References

Technical Support Center: Suzuki Coupling with 5-bromo-N1-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of 5-bromo-N1-methylbenzene-1,2-diamine. This electron-rich substrate with two free amine functionalities presents unique challenges that require careful optimization of reaction conditions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is not working (low to no yield). What are the primary reasons for failure with this specific substrate?

A1: Failure of Suzuki coupling with this compound often stems from the inherent properties of the substrate:

  • Catalyst Inhibition by Amine Groups: The primary and secondary amine groups in your substrate can coordinate to the palladium catalyst, leading to the formation of inactive catalyst species and hindering the catalytic cycle.

  • Electron-Rich Nature of the Aryl Bromide: The two electron-donating amine groups make the aryl bromide electron-rich. This disfavors the initial oxidative addition step of the palladium(0) catalyst to the carbon-bromine bond, which is often the rate-limiting step in the catalytic cycle.[1][2]

  • Competing Side Reactions: The presence of N-H bonds opens the possibility of competing Buchwald-Hartwig amination-type side reactions, where the amine acts as a nucleophile.[3][4]

  • General Suzuki Coupling Issues: Common problems such as inactive catalysts, oxygen contamination, impure reagents, or suboptimal choice of base and solvent can also lead to reaction failure.

Q2: Should I protect the amine groups on this compound before attempting the Suzuki coupling?

A2: Yes, protecting the amine groups is a highly recommended strategy to mitigate catalyst inhibition and prevent unwanted side reactions. The choice of protecting group is critical, as it must be stable to the basic conditions of the Suzuki coupling and easily removable afterward.

  • Boc (tert-Butoxycarbonyl): While widely used, the Boc group can be labile under certain Suzuki conditions, particularly with strong bases and elevated temperatures. Its stability should be verified in a small-scale test reaction.[5]

  • Cbz (Carboxybenzyl): The Cbz group is generally stable to the basic conditions of the Suzuki reaction and is typically removed by hydrogenolysis, which is often compatible with the coupled product.[6][7]

  • Fmoc (Fluorenylmethyloxycarbonyl): The Fmoc group is base-labile and generally removed with piperidine.[1][6] While Suzuki reactions are run under basic conditions, the specific base used (e.g., carbonates, phosphates) may not be strong enough to cleave the Fmoc group during the reaction, making it a potentially viable option.

Q3: What is the best catalyst-ligand system for the Suzuki coupling of an electron-rich and potentially coordinating substrate like this?

A3: For challenging substrates that are electron-rich and may coordinate to the catalyst, highly active catalyst systems are required.[8]

  • Bulky, Electron-Rich Phosphine Ligands: Buchwald-type biarylphosphine ligands are often the ligands of choice. Ligands such as SPhos, XPhos, and RuPhos are designed to promote the difficult oxidative addition step with electron-rich aryl halides and stabilize the palladium catalyst.[9]

  • N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are strong sigma-donors that form very stable complexes with palladium, which can exhibit high catalytic activity for challenging couplings.[10]

  • Palladium Precatalysts: Using well-defined palladium precatalysts (e.g., XPhos Pd G3, SPhos Pd G3) can improve reproducibility and activity compared to generating the active catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.

Q4: I am observing the formation of a byproduct with a mass corresponding to the starting material minus bromine (dehalogenation). How can I minimize this?

A4: Dehalogenation is a common side reaction where the aryl bromide is reduced to the corresponding arene. This can be caused by:

  • High Temperatures and Long Reaction Times: Prolonged heating can promote this side reaction.

  • Choice of Base and Solvent: Some bases and solvents can facilitate pathways leading to dehalogenation.

  • Catalyst System: The ligand can influence the relative rates of cross-coupling versus dehalogenation.

To minimize dehalogenation, consider lowering the reaction temperature, reducing the reaction time (if the coupling is reasonably fast), and screening different bases and ligands.

Troubleshooting Guide

If you are experiencing a failed or low-yielding Suzuki coupling with this compound, follow this troubleshooting workflow.

Troubleshooting_Suzuki start Start: Failed Suzuki Coupling q1 Are the amine groups protected? start->q1 q2 Is the catalyst system appropriate? q1->q2 Yes a1 Protect both amine groups (e.g., with Boc or Cbz). q1->a1 No q3 Are reaction conditions optimized? q2->q3 Yes a2 Use a bulky, electron-rich ligand (e.g., SPhos, XPhos) with a suitable Pd source (e.g., Pd(OAc)₂, Pd₂(dba)₃) or a precatalyst. q2->a2 No q4 Are side products observed? q3->q4 Yes a3 Screen different bases (K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (Dioxane/H₂O, Toluene/H₂O, 2-MeTHF). q3->a3 No a4 Analyze crude reaction mixture by LC-MS/GC-MS to identify side products (dehalogenation, protodeboronation, homocoupling). q4->a4 Yes end_node Successful Coupling q4->end_node No, reaction still fails a1->q2 a2->q3 a3->q4 a5 Address specific side reactions: - Dehalogenation: Lower temp., screen ligands. - Protodeboronation: Use boronic ester, milder base. - Homocoupling: Ensure rigorous degassing. a4->a5 a5->end_node

Caption: Troubleshooting workflow for Suzuki coupling of this compound.

Experimental Protocols

Protocol 1: Suzuki Coupling with Unprotected this compound (Initial Attempt)

This protocol is a starting point but may require significant optimization due to the challenges of using the unprotected substrate.

Materials:

  • This compound

  • Arylboronic acid (1.5 equivalents)

  • Pd₂(dba)₃ (2.5 mol%)

  • SPhos (7.5 mol%)

  • K₃PO₄ (2.0 equivalents)

  • Anhydrous 1,4-dioxane and water (4:1 v/v)

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and K₃PO₄ (2.0 equiv.).

  • In a separate vial, dissolve Pd₂(dba)₃ (2.5 mol%) and SPhos (7.5 mol%) in a small amount of anhydrous 1,4-dioxane.

  • Seal the Schlenk flask, and evacuate and backfill with inert gas three times.

  • Add the degassed solvent mixture (1,4-dioxane/water, 4:1) to the Schlenk flask via syringe.

  • Add the catalyst solution to the reaction mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Synthesis of Di-Boc-Protected this compound

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O) (2.5 equivalents)

  • Triethylamine (Et₃N) (3.0 equivalents) or DMAP (catalytic)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve this compound (1.0 equiv.) in DCM or THF.

  • Add triethylamine (3.0 equiv.) or a catalytic amount of DMAP.

  • Add Boc₂O (2.5 equiv.) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with water and extract with DCM or ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the di-Boc-protected product by flash column chromatography.

Protocol 3: Suzuki Coupling of Di-Boc-Protected Substrate

Materials:

  • Di-Boc-protected this compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (5 mol%)

  • K₂CO₃ (2.0 equivalents)

  • Anhydrous 1,4-dioxane and water (4:1 v/v)

Procedure:

  • Follow the general procedure outlined in Protocol 1, substituting the unprotected starting material with the di-Boc-protected version.

  • A less active catalyst system like Pd(PPh₃)₄ or PdCl₂(dppf) may be sufficient for the protected substrate.

  • A milder base such as K₂CO₃ can be used.

  • After purification of the coupled product, the Boc groups can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM, or HCl in dioxane).

Data Presentation: Comparison of Reaction Conditions for Similar Substrates

The following table summarizes successful Suzuki coupling conditions for bromoanilines and related compounds from the literature, which can guide optimization for your substrate.

Aryl Bromide SubstrateCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
2-Bromoaniline derivativeCataCXium A palladacycle (5)-Cs₂CO₃ (2)2-MeTHF8095
4-Bromo-2-methylaniline derivativePd(PPh₃)₄ (5)-K₃PO₄ (2)Dioxane/H₂O9031-46
3-Bromo-N,N-diethyl-4-methylanilinePd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/EtOH/H₂O8085
N-Boc-protected aminomethyltrifluoroboratePd(OAc)₂ (5)SPhos or XPhos (10)K₂CO₃ (3)Toluene/H₂O85Good to Excellent

Signaling Pathways and Workflows

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd + Ar-Br PdII_Ar Ar-Pd(II)L₂-Br OxAdd->PdII_Ar Transmetal Transmetalation (R-B(OH)₂ + Base) PdII_Ar->Transmetal Dehalogenation Dehalogenation (Ar-H) PdII_Ar->Dehalogenation PdII_Ar_R Ar-Pd(II)L₂-R Transmetal->PdII_Ar_R - BrB(OH)₂ Protodeboronation Protodeboronation (R-H) Transmetal->Protodeboronation H₂O Homocoupling Homocoupling (R-R) Transmetal->Homocoupling O₂ RedElim Reductive Elimination PdII_Ar_R->RedElim RedElim->Pd0 Regeneration Product Ar-R (Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling and common side reactions.

References

Technical Support Center: Managing Side Reactions in Quinoxaline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding side reactions encountered during the synthesis of quinoxalines from substituted diamines.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing quinoxalines, and what are the typical starting materials?

The most prevalent method for synthesizing quinoxalines is the condensation reaction between an ortho-phenylenediamine (a 1,2-diaminobenzene derivative) and a 1,2-dicarbonyl compound.[1][2][3] This versatile reaction allows for the formation of a wide variety of substituted quinoxalines by choosing appropriately substituted starting materials.[1]

Q2: I'm observing a significant amount of a benzimidazole derivative as a byproduct. What causes this, and how can I prevent it?

The formation of a benzimidazole byproduct is a common issue that typically arises from the reaction of the o-phenylenediamine starting material with an aldehyde or carboxylic acid derivative.[4] This can occur if the 1,2-dicarbonyl compound used has degraded or contains aldehyde impurities.[4]

Troubleshooting Steps:

  • Assess the Purity of the 1,2-Dicarbonyl Compound: Before beginning the synthesis, verify the purity of your dicarbonyl compound using techniques like NMR or GC-MS. If impurities are detected, purify the reagent by recrystallization or chromatography.[4]

  • Control the Reaction Atmosphere: Some 1,2-dicarbonyl compounds are susceptible to oxidation, which can generate acidic impurities.[4] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.[4]

  • Optimize the Catalyst: The choice of catalyst can influence the reaction pathway. Some catalysts may favor the formation of the quinoxaline product over the benzimidazole byproduct.

Q3: My characterization data suggests the presence of a quinoxaline N-oxide. How can I avoid this side product?

Quinoxaline N-oxides are typically formed through the over-oxidation of the quinoxaline ring.[4] This can happen if the reaction conditions are too harsh or if an oxidizing agent is present.[4]

Troubleshooting Steps:

  • Avoid Strong Oxidizing Agents: If your synthetic route does not inherently require an oxidant, ensure that none are introduced inadvertently.[4]

  • Control the Atmosphere: Reactions carried out in the presence of air (oxygen) for extended periods, especially at elevated temperatures, can lead to the formation of N-oxides.[4] Performing the reaction under an inert atmosphere can prevent this.[4]

  • Moderate Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times, which can promote over-oxidation.

Q4: The reaction seems to have stalled, and I've isolated a dihydroquinoxaline intermediate. How can I promote the final oxidation to the desired quinoxaline?

The formation of a stable dihydroquinoxaline intermediate indicates that the final oxidation step of the reaction is incomplete.[4] This is more common when the reaction is performed under non-oxidizing conditions.[4]

Troubleshooting Steps:

  • Introduce a Mild Oxidant: Often, simply exposing the reaction mixture to air is sufficient to oxidize the dihydroquinoxaline to the aromatic quinoxaline.[4] Stirring the reaction mixture open to the air for a period after the initial condensation can facilitate this.[4]

  • Catalyst Choice: Certain catalysts, particularly those based on transition metals, can aid in the final oxidation step.[4]

  • Increase Reaction Time/Temperature: In some cases, extending the reaction time or moderately increasing the temperature can provide the necessary energy for the final aromatization step.

Troubleshooting Guides

Issue: Low Yield of Quinoxaline Product

Low yields in quinoxaline synthesis can be attributed to several factors, including incomplete reactions and the formation of side products.

Logical Workflow for Troubleshooting Low Yield:

LowYieldTroubleshooting Start Low Quinoxaline Yield CheckPurity Assess Purity of Starting Materials (o-phenylenediamine & dicarbonyl) Start->CheckPurity Impure Impure CheckPurity->Impure Purify Purify Starting Materials (Recrystallization, Chromatography) Impure->Purify Yes ReactionConditions Optimize Reaction Conditions Impure->ReactionConditions No Purify->ReactionConditions InertAtmosphere Use Inert Atmosphere (N2 or Ar) ReactionConditions->InertAtmosphere Catalyst Screen Different Catalysts ReactionConditions->Catalyst Solvent Test Different Solvents ReactionConditions->Solvent TempTime Adjust Temperature and Time ReactionConditions->TempTime SideProducts Analyze for Side Products (TLC, NMR, GC-MS) ReactionConditions->SideProducts End Improved Yield TempTime->End Benzimidazole Benzimidazole Detected SideProducts->Benzimidazole Yes NOxide N-Oxide Detected SideProducts->NOxide Yes Dihydro Dihydroquinoxaline Detected SideProducts->Dihydro Yes TroubleshootBenzimidazole Follow Benzimidazole Troubleshooting Benzimidazole->TroubleshootBenzimidazole TroubleshootNOxide Follow N-Oxide Troubleshooting NOxide->TroubleshootNOxide TroubleshootDihydro Follow Dihydroquinoxaline Troubleshooting Dihydro->TroubleshootDihydro TroubleshootBenzimidazole->End TroubleshootNOxide->End TroubleshootDihydro->End

Caption: Troubleshooting workflow for low quinoxaline yield.

Issue: Difficulty in Product Purification

The presence of side products often complicates the purification of the desired quinoxaline.

Purification Strategy:

  • Recrystallization: This is an effective method for purifying solid quinoxaline products.[1] Ethanol is a commonly used solvent for this purpose.[1] The principle is to dissolve the crude product in a minimum amount of a hot solvent in which it has high solubility and then allow it to cool slowly, causing the pure product to crystallize while impurities remain in the solution.[1]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a standard technique.[1][4] A suitable eluent system, such as a mixture of hexane and ethyl acetate, is used to separate the components.[1] Generally, quinoxalines are less polar than the common benzimidazole byproducts.[4]

Data Presentation

Table 1: Effect of Reaction Conditions on Quinoxaline Synthesis Yield

EntryDiamineDicarbonylCatalystSolventTemp (°C)Time (h)Yield (%)Side Products NotedReference
1o-phenylenediamineBenzilNoneTolueneRT-Low-[5]
2o-phenylenediamineBenzilAlCuMoVPTolueneRT-HighMinimal[4]
3o-phenylenediamineBenzilCAN (5 mol%)AcetonitrileRT0.3380-98None[2][6]
4o-phenylenediamineBenzilZn(OTf)₂ (0.2 mmol)CH₃CNRT-85-91None[6]
5o-phenylenediamineBenzilHFIP (5 mol%)Solvent-freeRT0.3395None[2][6]
6o-phenylenediamineHydroxyl ketoneI₂ (0.25 mmol)DMSORT1280-90-[6][7]

Experimental Protocols

Protocol 1: High-Yield Synthesis of 2,3-Diphenylquinoxaline

This protocol is adapted from a method known to produce high yields with minimal byproducts.[4]

  • Materials:

    • o-Phenylenediamine (1 mmol, 108 mg)

    • Benzil (1 mmol, 210 mg)

    • Toluene (8 mL)

    • Alumina-supported heteropolyoxometalate catalyst (e.g., AlCuMoVP, 100 mg)

  • Procedure:

    • To a round-bottom flask, add o-phenylenediamine, benzil, and toluene.

    • Add the catalyst to the mixture.

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the insoluble catalyst.

    • Dry the filtrate over anhydrous Na₂SO₄.

    • Evaporate the solvent under reduced pressure to obtain the crude product.

    • Purify the product by recrystallization from ethanol to yield white needles of 2,3-diphenylquinoxaline.[4]

Protocol 2: Purification of Quinoxaline from Benzimidazole Impurity

This protocol outlines a general procedure for separating a quinoxaline product from a benzimidazole byproduct using column chromatography.[4]

  • Materials:

    • Crude quinoxaline product containing benzimidazole impurity

    • Silica gel (for column chromatography)

    • A suitable solvent system (e.g., a mixture of hexane and ethyl acetate)

  • Procedure:

    • Prepare a silica gel column.

    • Dissolve the crude product in a minimum amount of the eluent or a more polar solvent like dichloromethane.

    • Load the dissolved sample onto the column.

    • Elute the column with the chosen solvent system. The polarity of the solvent system should be optimized based on the specific quinoxaline and benzimidazole derivatives.

    • Collect fractions and monitor by TLC to identify the fractions containing the pure quinoxaline.[4]

Visualizations

Reaction Pathways in Quinoxaline Synthesis

ReactionPathways cluster_main Main Synthesis Pathway cluster_side Common Side Reactions OPD o-Phenylenediamine Condensation Condensation OPD->Condensation Benzimidazole Benzimidazole (Byproduct) OPD->Benzimidazole + Dicarbonyl 1,2-Dicarbonyl Compound Dicarbonyl->Condensation Dihydroquinoxaline Dihydroquinoxaline (Intermediate) Condensation->Dihydroquinoxaline Oxidation Oxidation Dihydroquinoxaline->Oxidation Quinoxaline Quinoxaline (Desired Product) Oxidation->Quinoxaline OverOxidation Over-oxidation Quinoxaline->OverOxidation Aldehyde Aldehyde/Carboxylic Acid (Impurity) Aldehyde->Benzimidazole NOxide Quinoxaline N-Oxide (Byproduct) OverOxidation->NOxide

Caption: Potential reaction pathways in quinoxaline synthesis.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with Electron-Rich Brominated Diamines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in cross-coupling reactions involving electron-rich brominated diamines.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing cross-coupling reactions with electron-rich brominated diamines?

A1: Electron-rich brominated diamines present a unique set of challenges. The high electron density of the aromatic ring can slow down the oxidative addition step of the catalytic cycle.[1][2] Additionally, the presence of two amine functionalities can lead to catalyst inhibition or deactivation through coordination to the palladium center.[3][4] Achieving selective mono-arylation or mono-amination at one of the bromine or amine sites without side reactions can also be difficult.

Q2: Which type of palladium catalyst is generally recommended for this class of substrates?

A2: For electron-rich aryl bromides, palladium(0) catalysts are typically employed. While Pd(OAc)₂ is a common and cost-effective precursor, it requires in-situ reduction to the active Pd(0) species.[1][3] For more reliable and reproducible results, especially with challenging substrates, the use of pre-formed Pd(0) sources like Pd₂(dba)₃ or well-defined palladium precatalysts (e.g., G3 or G4 palladacycles) is highly recommended.[4]

Q3: How critical is ligand selection, and what are the best choices for this application?

A3: Ligand selection is paramount for a successful cross-coupling reaction with electron-rich brominated diamines. The ideal ligands are typically bulky, electron-rich monophosphine ligands. These ligands stabilize the palladium center, promote the desired oxidative addition and reductive elimination steps, and can help prevent catalyst inhibition by the diamine substrate.[3] Highly recommended ligands for C-N cross-coupling (Buchwald-Hartwig amination) include biarylphosphines like RuPhos and BrettPhos.[3] For C-C cross-coupling (Suzuki-Miyaura), ligands such as SPhos and XPhos are excellent starting points.[5]

Q4: What is the role of the base in these reactions, and which bases are most effective?

A4: The base plays a crucial role in the catalytic cycle, particularly in the deprotonation of the amine in Buchwald-Hartwig reactions and in the activation of the boronic acid in Suzuki-Miyaura couplings.[1][2] For Buchwald-Hartwig amination with amine-containing substrates, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is often used.[1] For Suzuki-Miyaura couplings, inorganic bases such as K₃PO₄ or Cs₂CO₃ are generally effective.[6][7] The choice of base can also influence selectivity, and screening of different bases may be necessary for optimal results.

Q5: How can I promote selective mono-functionalization of my brominated diamine?

A5: Achieving mono-selectivity is a common challenge with di-functionalized substrates. Several strategies can be employed:

  • Stoichiometry Control: Using a slight excess (1.1-1.5 equivalents) of the coupling partner can favor mono-substitution.

  • Ligand Choice: Certain ligands can promote mono-arylation. For instance, bidentate ligands like Xantphos have been shown to be effective in the selective mono-amination of dibromoarenes.[6][8]

  • Reaction Conditions: Lowering the reaction temperature and catalyst loading can sometimes improve selectivity by favoring the reaction at the more reactive site and reducing the rate of the second coupling.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Catalyst Inactivation: The diamine substrate may be coordinating to the palladium center, inhibiting the catalytic cycle. 2. Inactive Catalyst Precursor: Incomplete reduction of Pd(II) to Pd(0) when using precursors like Pd(OAc)₂. 3. Poor Ligand Choice: The ligand may not be sufficiently electron-rich or bulky to promote oxidative addition with the electron-rich substrate.1. Increase Ligand Loading: Add a slight excess of the phosphine ligand relative to the palladium precursor to compete with substrate coordination. 2. Switch to a Pre-catalyst: Use a well-defined Pd(0) precatalyst (e.g., a Buchwald G3 palladacycle) for more reliable generation of the active catalyst.[4] 3. Screen Ligands: Test a panel of bulky, electron-rich biarylphosphine ligands such as RuPhos, BrettPhos, or XPhos.
Formation of Di-substituted Product 1. High Reactivity: Both sites on the diamine are reacting under the chosen conditions. 2. High Catalyst Loading or Temperature: More forcing conditions can lead to a loss of selectivity.1. Adjust Stoichiometry: Use a controlled amount of the coupling partner (1.0-1.2 equivalents). 2. Lower Temperature and Catalyst Loading: Start with milder conditions (e.g., 80 °C and 1-2 mol% catalyst) and monitor the reaction progress carefully. 3. Ligand Screening for Selectivity: Evaluate ligands known to favor mono-arylation, such as Xantphos.[6]
Hydrodehalogenation (Loss of Bromine) 1. Presence of Water or Protic Impurities: These can act as a proton source for the hydrodehalogenation side reaction. 2. Slow Reductive Elimination: If the desired coupling is slow, competing side reactions can become more prominent.1. Use Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried and degassed. 2. Optimize Ligand and Base: A bulkier ligand can accelerate reductive elimination. The choice of base can also influence the rate of competing pathways.
Inconsistent Results 1. Variable Reagent Quality: Impurities in the starting materials, base, or solvent can affect the reaction outcome. 2. Atmosphere Control: Exposure to oxygen can deactivate the catalyst.1. Purify Reagents: Ensure the purity of all starting materials. Use fresh, high-quality catalyst and ligand.[4] 2. Maintain Inert Atmosphere: Perform the reaction under a rigorously inert atmosphere (argon or nitrogen) using Schlenk techniques or a glovebox.

Data Presentation: Catalyst System Performance in Related Couplings

The following table summarizes representative yields for Buchwald-Hartwig amination and Suzuki-Miyaura coupling of various bromoanilines and dibromoarenes, which can serve as a starting point for catalyst selection for your electron-rich brominated diamine system.

Substrate Coupling Partner Catalyst System (Pd Precursor / Ligand) Base Solvent Temp. (°C) Yield (%) Reference
4-BromoanilineAnilinePd(OAc)₂ / XPhosNaOtBuToluene100~95%[9]
4-BromoanilinePhenylboronic acidPd NanoparticlesK₃PO₄Water7062%[5]
1,3-Dibromo-2,5-difluorobenzeneBenzophenone IminePd(dba)₂ / XantphosK₃PO₄iPrOAc80High (for mono-amination)[6]
2,4-Dibromoanisolep-Tolylboronic acidPd(OAc)₂ / JackiePhosK₃PO₄Dioxane8081:19 (C2:C4 selectivity)[10]
6-Bromopurine NucleosideArylaminePd(OAc)₂ / XantphosCs₂CO₃Toluene100Good to Excellent[5]
2-Bromo-4-methylpyridineArylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O80-100High[11]

Experimental Protocols

General Protocol for Buchwald-Hartwig Mono-Amination of a Brominated Diamine

This protocol is a general starting point and may require optimization for your specific substrate.

Reagents and Equipment:

  • Brominated diamine (1.0 equiv)

  • Amine coupling partner (1.2 equiv)

  • Palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%)

  • Ligand (if not using a precatalyst, e.g., RuPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Oven-dried glassware, magnetic stir bar

  • Inert atmosphere setup (glovebox or Schlenk line)

Procedure:

  • Reaction Setup: In a glovebox or under a positive pressure of argon, add the brominated diamine, the palladium precatalyst (or palladium source and ligand), and the base to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Reagent Addition: Add the anhydrous, degassed solvent, followed by the amine coupling partner.

  • Reaction: Seal the vessel and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) OA_complex L-Pd(II)(Ar-Br) Pd0->OA_complex Oxidative Addition (+ Ar-Br) Amine_adduct [L-Pd(II)(Ar)(H-Amine)]+ Br- OA_complex->Amine_adduct + Amine Amido_complex L-Pd(II)(Ar)(Amine) Amine_adduct->Amido_complex Deprotonation (- H-Base+) Amido_complex->Pd0 Reductive Elimination (+ Ar-Amine) Product Coupled Product HBase Protonated Base ArBr Brominated Diamine Amine Coupling Partner Base Base Troubleshooting_Low_Conversion cluster_catalyst Catalyst Issues cluster_conditions Condition Issues cluster_reagents Reagent Issues start Low or No Conversion check_catalyst Is the catalyst system active? start->check_catalyst check_conditions Are the reaction conditions optimal? start->check_conditions check_reagents Are the reagents pure and dry? start->check_reagents catalyst_inhibition Diamine substrate inhibiting Pd center? check_catalyst->catalyst_inhibition precatalyst_issue Using Pd(II) precursor? check_catalyst->precatalyst_issue ligand_issue Ligand not bulky/electron-rich enough? check_catalyst->ligand_issue temp_issue Temperature too low? check_conditions->temp_issue base_issue Base not strong enough? check_conditions->base_issue atmosphere_issue Reaction exposed to air/moisture? check_reagents->atmosphere_issue purity_issue Impure starting materials or solvent? check_reagents->purity_issue solution_ligand_loading Increase ligand:Pd ratio catalyst_inhibition->solution_ligand_loading Solution solution_precatalyst Switch to a Pd(0) precatalyst precatalyst_issue->solution_precatalyst Solution solution_screen_ligands Screen bulky biarylphosphine ligands (e.g., RuPhos, BrettPhos) ligand_issue->solution_screen_ligands Solution solution_increase_temp Increase temperature incrementally (e.g., to 100-110 °C) temp_issue->solution_increase_temp Solution solution_stronger_base Use a stronger base (e.g., NaOtBu, LiHMDS) base_issue->solution_stronger_base Solution solution_inert Ensure rigorous inert atmosphere (Ar or N2) atmosphere_issue->solution_inert Solution solution_purify Purify reagents and use anhydrous, degassed solvent purity_issue->solution_purify Solution

References

Validation & Comparative

A Comparative Analysis of 5-Bromo-N1-methylbenzene-1,2-diamine and Other Diamines in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Diamine Precursors in the Synthesis of Benzimidazoles and Quinoxalines.

The strategic selection of starting materials is a critical determinant of success in the synthesis of nitrogen-containing heterocycles, which form the backbone of numerous pharmaceuticals and functional materials. This guide provides a comparative analysis of 5-Bromo-N1-methylbenzene-1,2-diamine and other key aromatic diamines, focusing on their performance in the synthesis of benzimidazoles, a prevalent scaffold in medicinal chemistry. This analysis is supported by experimental data compiled from various sources to aid researchers in making informed decisions for their synthetic strategies.

Performance in Benzimidazole Synthesis: A Comparative Overview

The synthesis of benzimidazoles via the Phillips condensation, which involves the reaction of an o-phenylenediamine with formic acid, serves as a benchmark for comparing the reactivity of different diamine precursors. The substitution pattern on the aromatic ring and the nature of the amino groups significantly influence reaction outcomes, including yield and reaction time.

The presence of an electron-withdrawing bromine atom on the benzene ring is expected to decrease the nucleophilicity of the amino groups, potentially leading to slower reaction rates compared to unsubstituted o-phenylenediamine. Conversely, the electron-donating effect of the N-methyl group in this compound can enhance the nucleophilicity of the nitrogen atom it is attached to, which may counteract the effect of the bromine substituent to some extent.

Diamine PrecursorProductReagentsYield (%)Reference
This compound 6-Bromo-1-methyl-1H-benzo[d]imidazoleTrimethyl orthoformate, p-toluenesulfonic acid54.74[1]
4-Bromo-1,2-phenylenediamine5-Bromo-1H-benzo[d]imidazoleFormic acidNot specified[2]
N1-Methylbenzene-1,2-diamine1-Methyl-1H-benzo[d]imidazoleFormic acidNot specified
1,2-Phenylenediamine1H-Benzo[d]imidazoleFormic acid83-85[3]
5-Chloro-N1-methylbenzene-1,2-diamine6-Chloro-1-methyl-1H-benzo[d]imidazoleNot specifiedNot specified

Note: The data presented is compiled from different sources and may not represent a direct comparison under identical reaction conditions.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of benzimidazole and quinoxaline derivatives from o-phenylenediamines. These can be adapted for a comparative study of the diamines discussed.

Protocol 1: Synthesis of Benzimidazoles via Phillips Condensation

This protocol describes the reaction of an o-phenylenediamine with formic acid.

Materials:

  • o-Phenylenediamine derivative (e.g., this compound) (1 equivalent)

  • 90% Formic acid (1.5 equivalents)

  • 10% Sodium hydroxide solution

  • Decolorizing carbon

  • Water

Procedure:

  • In a round-bottom flask, combine the o-phenylenediamine derivative and formic acid.

  • Heat the mixture on a water bath at 100°C for 2 hours.[3][4]

  • After cooling to room temperature, slowly add 10% sodium hydroxide solution with constant swirling until the mixture is just alkaline to litmus paper.[3][4]

  • Collect the crude product by suction filtration and wash with ice-cold water.[4]

  • For purification, recrystallize the crude product from boiling water with the addition of a small amount of decolorizing carbon.[3][4]

  • Filter the hot solution and cool the filtrate to 10-15°C to crystallize the pure benzimidazole.

  • Collect the purified product by filtration, wash with cold water, and dry at 100°C.[3]

Protocol 2: Synthesis of Quinoxalines from o-Phenylenediamines and a 1,2-Dicarbonyl Compound

This protocol outlines the condensation of an o-phenylenediamine with benzil to form a 2,3-diphenylquinoxaline derivative.

Materials:

  • o-Phenylenediamine derivative (1 mmol)

  • Benzil (1 mmol)

  • Ethanol or rectified spirit (16 ml)

  • Water

Procedure:

  • Prepare a warm solution of benzil in 8 ml of rectified spirit.

  • Prepare a solution of the o-phenylenediamine derivative in 8 ml of rectified spirit.

  • Add the o-phenylenediamine solution to the warm benzil solution.[5]

  • Warm the mixture on a water bath for 30 minutes.[5]

  • Add water dropwise to the warm solution until a slight cloudiness persists.[5]

  • Cool the solution to induce crystallization of the quinoxaline product.

  • Collect the product by filtration and wash with cold water.

Reaction Mechanisms and Workflows

The following diagrams illustrate the generalized mechanisms for the synthesis of benzimidazoles and quinoxalines, as well as a typical experimental workflow.

Phillips_Benzimidazole_Synthesis diamine o-Phenylenediamine (or derivative) protonation Protonation of Formic Acid diamine->protonation Nucleophilic attack formic_acid Formic Acid formic_acid->protonation intermediate1 N-Formyl Intermediate protonation->intermediate1 Loss of H2O cyclization Intramolecular Cyclization intermediate1->cyclization Nucleophilic attack by second amine dehydration Dehydration cyclization->dehydration Proton transfer benzimidazole Benzimidazole Product dehydration->benzimidazole Loss of H2O

Generalized mechanism of Phillips benzimidazole synthesis.

Quinoxaline_Synthesis diamine o-Phenylenediamine (or derivative) condensation1 First Condensation diamine->condensation1 Nucleophilic attack dicarbonyl 1,2-Dicarbonyl (e.g., Benzil) dicarbonyl->condensation1 intermediate Dihydroxy Intermediate condensation1->intermediate Proton transfer condensation2 Second Condensation (Cyclization) intermediate->condensation2 Intramolecular nucleophilic attack dehydration Dehydration condensation2->dehydration Proton transfer quinoxaline Quinoxaline Product dehydration->quinoxaline Loss of 2 H2O

Generalized mechanism for quinoxaline synthesis.

Experimental_Workflow start Start reagents Combine Diamine and Electrophile in Solvent start->reagents reaction Heat/Stir for Specified Time reagents->reaction monitoring Monitor Reaction (e.g., TLC) reaction->monitoring monitoring->reaction Incomplete workup Work-up (e.g., Neutralization, Precipitation) monitoring->workup Complete isolation Isolate Crude Product (Filtration) workup->isolation purification Purify Product (e.g., Recrystallization, Chromatography) isolation->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization end End characterization->end

A typical experimental workflow for synthesis.

References

Comparative Guide to the Structural Validation of Heterocycles Synthesized from 5-Bromo-N1-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes and structural validation methods for key heterocyclic scaffolds—benzimidazoles, quinoxalines, and benzodiazepines—derived from the precursor 5-Bromo-N1-methylbenzene-1,2-diamine. Due to the limited availability of direct experimental data for this specific starting material, this guide leverages established synthetic protocols and spectroscopic data from closely related analogues to provide a predictive framework for researchers. The information presented herein is intended to guide the design of synthetic strategies and the comprehensive structural elucidation of the resulting novel heterocyclic compounds.

Synthetic Pathways and Methodologies

The synthesis of benzimidazoles, quinoxalines, and benzodiazepines from this compound is predicated on well-established condensation reactions with appropriate carbonyl-containing reagents. The presence of the N-methyl group and the bromo substituent will influence the reactivity and the spectroscopic characteristics of the products.

Synthesis of 6-Bromo-1-methyl-1H-benzimidazoles

The formation of the benzimidazole ring is typically achieved through the condensation of an o-phenylenediamine with a one-carbon synthon, such as formic acid or an aldehyde.[1][2] For the synthesis of 2-substituted derivatives, various aldehydes can be employed.

Analogous Experimental Protocol: Synthesis of 2-Aryl-6-bromo-1-methyl-1H-benzimidazoles

A mixture of 4-bromo-N1-methylbenzene-1,2-diamine (1.0 eq.), a substituted aromatic aldehyde (1.0-1.1 eq.), and an oxidizing agent such as sodium metabisulfite or in the presence of an acid catalyst is refluxed in a suitable solvent like ethanol or acetic acid.[1] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is precipitated by neutralization or by pouring into water. Purification is typically achieved by recrystallization or column chromatography.

Synthesis of 7-Bromo-4-methyl-quinoxalines

Quinoxalines are synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[3] The reaction is often carried out in an alcoholic solvent and may be catalyzed by an acid.

Analogous Experimental Protocol: Synthesis of 2,3-Disubstituted-7-bromo-4-methyl-quinoxalines

To a solution of 4-bromo-N1-methylbenzene-1,2-diamine (1.0 eq.) in ethanol or acetic acid, a 1,2-dicarbonyl compound (e.g., benzil, 2,3-butanedione) (1.0 eq.) is added. The mixture is heated to reflux for several hours. The reaction is monitored by TLC. After completion, the solvent is evaporated, and the crude product is purified by recrystallization or column chromatography to yield the desired quinoxaline.

Synthesis of 8-Bromo-1-methyl-1,5-benzodiazepines

The synthesis of 1,5-benzodiazepines involves the condensation of an o-phenylenediamine with a β-dicarbonyl compound or two equivalents of a ketone.[4] This reaction is often catalyzed by acids.

Analogous Experimental Protocol: Synthesis of 2,4-Disubstituted-8-bromo-1-methyl-1,5-benzodiazepines

A solution of 4-bromo-N1-methylbenzene-1,2-diamine (1.0 eq.) and a β-dicarbonyl compound (e.g., acetylacetone) (1.0 eq.) or a ketone (2.2 eq.) in a solvent such as methanol or acetonitrile is treated with a catalytic amount of an acid (e.g., p-toluenesulfonic acid). The reaction mixture is stirred at room temperature or heated to reflux. Upon completion, the product is isolated by filtration or extraction and purified by recrystallization.

Comparative Spectroscopic Data for Structural Validation

The structural confirmation of the synthesized heterocycles relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). X-ray crystallography provides definitive proof of structure. The following tables summarize expected spectroscopic data based on analogous compounds.

¹H and ¹³C NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for Analogous Heterocycles

Compound ClassH-2/H-4Aromatic ProtonsN-CH₃Other Substituents
Benzimidazoles 8.1-8.3 (if H)7.2-7.83.7-3.9Dependent on R-group
Quinoxalines -7.5-8.22.7-2.9Dependent on R-groups
Benzodiazepines 3.2-3.5 (CH₂)6.8-7.62.9-3.1Dependent on R-groups

Note: Data is extrapolated from known spectra of related substituted benzimidazoles and quinoxalines.[5][6][7][8]

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for Analogous Heterocycles

Compound ClassC-2Aromatic CarbonsC=NN-CH₃Other Substituents
Benzimidazoles 145-155110-145-30-32Dependent on R-group
Quinoxalines 140-145125-142150-15520-22Dependent on R-groups
Benzodiazepines 45-50 (CH₂)120-150165-17535-37Dependent on R-groups

Note: Data is extrapolated from known spectra of related substituted benzimidazoles and quinoxalines.[5][6][7][8][9]

Mass Spectrometry Data

Mass spectrometry is crucial for determining the molecular weight and fragmentation patterns of the synthesized compounds.

Table 3: Expected Mass Spectrometry Fragmentation Patterns

Compound ClassKey Fragmentation Pathways
Benzimidazoles Loss of the C-2 substituent, cleavage of the imidazole ring.
Quinoxalines Retro-Diels-Alder fragmentation of the pyrazine ring, loss of HCN.
Benzodiazepines Ring contraction, loss of substituents from the diazepine ring.[10][11]

X-ray Crystallography for Definitive Structure Elucidation

Single-crystal X-ray diffraction provides unambiguous determination of the molecular structure, including bond lengths, bond angles, and stereochemistry. For novel compounds, this technique is invaluable for definitive structural proof. While specific crystal structures for heterocycles derived from this compound are not available, numerous studies on related bromo- and methyl-substituted benzimidazoles, quinoxalines, and benzodiazepines have been published, confirming their utility in structural validation.[12][13][14][15][16][17]

Visualizing Synthetic and Analytical Workflows

The following diagrams, generated using the DOT language, illustrate the proposed synthetic pathways and a general workflow for structural validation.

cluster_synthesis Synthetic Pathways cluster_benzimidazole Benzimidazole Synthesis cluster_quinoxaline Quinoxaline Synthesis cluster_benzodiazepine Benzodiazepine Synthesis Start This compound Reagent_B Aldehyde / Formic Acid Start->Reagent_B Condensation Reagent_Q 1,2-Dicarbonyl Start->Reagent_Q Condensation Reagent_D β-Dicarbonyl / Ketone Start->Reagent_D Condensation Product_B 6-Bromo-1-methyl-1H-benzimidazole Reagent_B->Product_B Product_Q 7-Bromo-4-methyl-quinoxaline Reagent_Q->Product_Q Product_D 8-Bromo-1-methyl-1,5-benzodiazepine Reagent_D->Product_D cluster_workflow Structural Validation Workflow Start Synthesized Heterocycle Purification Purification (Recrystallization / Chromatography) Start->Purification NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Purification->NMR MS Mass Spectrometry (HRMS, MS/MS) Purification->MS Xray X-ray Crystallography (If single crystals obtained) Purification->Xray Structure Confirmed Structure NMR->Structure MS->Structure Xray->Structure

References

A Comparative Analysis of Bromo- vs. Chloro-Substituted N1-methylbenzene-1,2-diamine Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Strategic Substrate Selection

In the synthesis of complex aromatic compounds, particularly in the realms of pharmaceutical and materials science, the choice of halogenated precursors is a critical decision that profoundly impacts reaction efficiency, yield, and selectivity. This guide provides an objective comparison of the reactivity of bromo- and chloro-substituted N1-methylbenzene-1,2-diamine, offering insights supported by established chemical principles to aid in rational substrate selection and experimental design.

Executive Summary

The primary differentiator in the reactivity of bromo- and chloro-substituted N1-methylbenzene-1,2-diamine lies in the inherent properties of the carbon-halogen bond. In palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, the bromo-substituted variant exhibits significantly higher reactivity. This is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the rate-determining oxidative addition step.

Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the chloro-substituted analog is generally more reactive. The greater electronegativity of chlorine, compared to bromine, more effectively withdraws electron density from the aromatic ring, thereby stabilizing the negatively charged Meisenheimer intermediate and accelerating the reaction.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these reactions is predominantly governed by the ease of the oxidative addition of the aryl halide to the palladium(0) catalyst.

The established trend for the reactivity of aryl halides in these reactions is:

C-I > C-Br > C-Cl > C-F

This trend is directly correlated with the bond dissociation energies of the carbon-halogen bonds. The weaker C-Br bond requires less energy to break, leading to a faster oxidative addition step compared to the stronger C-Cl bond. Consequently, bromo-substituted N1-methylbenzene-1,2-diamine is the more reactive substrate in reactions like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, often allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times.

While direct comparative kinetic data for bromo- and chloro-substituted N1-methylbenzene-1,2-diamine is not extensively documented, the well-established principles of palladium catalysis strongly support the superior reactivity of the bromo-derivative.[1]

Comparative Data for Cross-Coupling Reactions

The following table summarizes the expected relative reactivity and typical reaction conditions for the bromo- and chloro-substituted N1-methylbenzene-1,2-diamine in common palladium-catalyzed cross-coupling reactions. It is important to note that optimal conditions can vary based on the specific coupling partners and ligand systems employed.

ReactionSubstrateRelative ReactivityTypical Catalyst SystemTypical Temperature
Buchwald-Hartwig Amination Bromo-substituted N1-methylbenzene-1,2-diamineHigherPd₂(dba)₃ / XPhos80-110 °C
Chloro-substituted N1-methylbenzene-1,2-diamineLowerPd₂(dba)₃ / RuPhos or other highly active ligands100-130 °C
Suzuki-Miyaura Coupling Bromo-substituted N1-methylbenzene-1,2-diamineHigherPd(PPh₃)₄ or PdCl₂(dppf)80-100 °C
Chloro-substituted N1-methylbenzene-1,2-diamineLowerPd(OAc)₂ / SPhos or other advanced ligands100-120 °C

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

In contrast to palladium-catalyzed reactions, the reactivity order is reversed in nucleophilic aromatic substitution (SNAr) reactions. The rate-determining step in SNAr is the nucleophilic attack on the aromatic ring to form a resonance-stabilized carbanion known as a Meisenheimer complex.

The reactivity in SNAr reactions is influenced by the ability of the halogen to stabilize this negatively charged intermediate through its inductive electron-withdrawing effect. The more electronegative the halogen, the greater the stabilization and the faster the reaction. Therefore, the chloro-substituted N1-methylbenzene-1,2-diamine is expected to be more reactive than its bromo-counterpart in SNAr reactions.[1]

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of Aryl Halides

This protocol provides a general guideline for the palladium-catalyzed amination of bromo- and chloro-substituted N1-methylbenzene-1,2-diamine. Optimization of the ligand, base, solvent, and temperature is often necessary for specific substrates.

Materials:

  • Bromo- or Chloro-substituted N1-methylbenzene-1,2-diamine (1.0 mmol)

  • Amine coupling partner (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • Phosphine ligand (e.g., XPhos for bromides, RuPhos for chlorides) (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous toluene or dioxane (5 mL)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the aryl halide, amine, phosphine ligand, and sodium tert-butoxide.

  • Add the palladium precursor, Pd₂(dba)₃.

  • Add the anhydrous solvent via syringe.

  • Seal the tube and heat the reaction mixture with stirring for the appropriate time (typically 4-24 hours) at the desired temperature (80-130 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Suzuki-Miyaura Coupling of Aryl Halides

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of bromo- and chloro-substituted N1-methylbenzene-1,2-diamine with a boronic acid.

Materials:

  • Bromo- or Chloro-substituted N1-methylbenzene-1,2-diamine (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ for bromides, Pd(OAc)₂/SPhos for chlorides) (0.05 mmol, 5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 mmol)

  • Solvent system (e.g., toluene/water, dioxane/water) (5 mL)

Procedure:

  • In a round-bottom flask, combine the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Add the solvent system.

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the reaction mixture under an inert atmosphere with vigorous stirring at the appropriate temperature (80-120 °C) for the required time (typically 2-18 hours).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Visualizing Reaction Mechanisms

The following diagrams illustrate the catalytic cycles for the Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)(NHR'R'')L_n [Ar-Pd(II)(NHR'R'')L_n]X Ar-Pd(II)(X)L_n->Ar-Pd(II)(NHR'R'')L_n Amine Coordination (R'R''NH) Ar-Pd(II)(NR'R'')L_n Ar-Pd(II)(NR'R'')L_n Ar-Pd(II)(NHR'R'')L_n->Ar-Pd(II)(NR'R'')L_n Deprotonation (Base) Ar-Pd(II)(NR'R'')L_n->Pd(0)L_n Reductive Elimination (Ar-NR'R'')

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L_n Ar-Pd(II)(Ar')L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(Ar')L_n Transmetalation (Ar'B(OH)₂ + Base) Ar-Pd(II)(Ar')L_n->Pd(0)L_n Reductive Elimination (Ar-Ar')

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Conclusion

The selection between bromo- and chloro-substituted N1-methylbenzene-1,2-diamine as a synthetic precursor is dictated by the intended chemical transformation. For palladium-catalyzed cross-coupling reactions, the bromo-derivative is the substrate of choice due to its higher reactivity, which often translates to more efficient and milder reaction conditions. In contrast, for nucleophilic aromatic substitution reactions, the chloro-analog is generally preferred due to the electron-withdrawing nature of chlorine, which accelerates the reaction. A thorough understanding of these fundamental reactivity principles is essential for the strategic design of synthetic routes in drug discovery and materials science.

References

A Comparative Guide to the Structure-Activity Relationships of 5-Bromo-N1-methylbenzene-1,2-diamine Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives of 5-Bromo-N1-methylbenzene-1,2-diamine, focusing on their anticancer and antimicrobial activities. While direct SAR studies on this specific diamine are limited in publicly available literature, a wealth of information exists for structurally related compounds, particularly 2-substituted benzimidazoles derived from bromo-o-phenylenediamines. These derivatives serve as valuable surrogates for understanding how structural modifications influence biological activity. This guide summarizes quantitative data, details experimental protocols, and visualizes key processes to aid in the rational design of more potent and selective therapeutic agents.

Anticancer Activity of Benzimidazole Derivatives

Benzimidazole scaffolds, readily synthesized from o-phenylenediamines, are of significant interest in oncology.[1][2][3] Their mechanism of action often involves the disruption of microtubule polymerization, leading to cell cycle arrest and apoptosis.[1] The nature and substitution pattern of the group at the 2-position of the benzimidazole ring, as well as substitutions on the benzene ring of the benzimidazole core, play a crucial role in determining the cytotoxic potency.[4][5]

Table 1: Anticancer Activity of 2-Substituted Benzimidazole Derivatives

Compound IDBenzimidazole Core Substituent2-Position SubstituentCancer Cell LineIC50 (µM)Reference
1 4,5,6,7-tetrabromo1-phenylethanoneMCF-75.30[6]
2 4,5,6,7-tetrabromo1-phenylethanoneCCRF-CEM6.80[6]
3 5-chloro-6-fluoro2-(4-nitrophenyl)A5494.47 (µg/mL)[4]
4 5-chloro-6-fluoro2-(4-nitrophenyl)MDA-MB-2314.68 (µg/mL)[4]
5 5-chloro-6-fluoro2-(4-nitrophenyl)PC35.50 (µg/mL)[4]
6 5-chloro-6-fluoro2-(4-methoxyphenyl)MDA-MB-2313.55 (µg/mL)[4]
7 1,2-disubstitutedN/AHepG-21.98[7]
8 Bis-benzimidazoleN/ANCI 60 Cell Lines0.16-3.6[8]

Structure-Activity Relationship Insights for Anticancer Activity:

  • Halogenation: The presence of multiple bromine atoms on the benzimidazole core, as seen in compounds 1 and 2 , contributes to significant cytotoxic activity.[6]

  • 2-Aryl Substitution: A 2-phenyl or 2-heteroaryl substituent is a common feature in active compounds. Electron-withdrawing groups on the 2-phenyl ring, such as a nitro group (compounds 3 , 4 , 5 ), can enhance anticancer activity.[4][5] Conversely, electron-donating groups like a methoxy group (compound 6 ) can also lead to high potency, suggesting that the electronic properties of the 2-substituent need to be optimized for specific cancer cell lines.[4]

  • N-1 Substitution: Alkylation or arylation at the N-1 position of the benzimidazole ring can significantly impact activity. For instance, the introduction of a phenacyl group (compounds 1 and 2 ) yields potent derivatives.[6]

Antimicrobial Activity of Benzimidazole Derivatives

Benzimidazole derivatives also exhibit a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[9][10][11] The structural features influencing antimicrobial potency often overlap with those for anticancer activity, with the substituents at the 1, 2, and 5(6) positions being critical.

Table 2: Antimicrobial Activity of Substituted Benzimidazole Derivatives

Compound IDBenzimidazole Core Substituent2-Position SubstituentN-1 SubstituentMicroorganismMIC (µg/mL)Reference
9 UnsubstitutedPhenylUnsubstitutedE. coli (tolC-mutant)0.125[12][13]
10 UnsubstitutedPhenylMethanesulfonamideE. coli (tolC-mutant)2[12][13]
11 UnsubstitutedTriazole derivativeUnsubstitutedE. coli4[9]
12 UnsubstitutedTriazole derivativeUnsubstitutedK. pneumoniae8[9]
13 UnsubstitutedTriazole derivativeUnsubstitutedMRSA16[9]
14 5-nitro2-thiolUnsubstitutedE. faecalis12.5[14]
15 5-nitro2-thiolUnsubstitutedS. aureus12.5[14]

Structure-Activity Relationship Insights for Antimicrobial Activity:

  • Lipophilicity and Permeability: For activity against Gram-negative bacteria, overcoming the permeability barrier of the outer membrane is crucial. The activity of compounds 9 and 10 against a tolC-mutant strain of E. coli suggests that efflux pump systems can significantly impact the efficacy of these compounds.[12][13]

  • 2-Position Substituents: The incorporation of heterocyclic rings, such as triazoles (compounds 11 , 12 , 13 ), at the 2-position can lead to broad-spectrum antibacterial activity.[9]

  • 5(6)-Position Substituents: Electron-withdrawing groups at the 5(6)-position, such as a nitro group (compounds 14 , 15 ), are often associated with enhanced antimicrobial, particularly antibacterial, activity.[14]

Experimental Protocols

Synthesis of 2-Substituted Benzimidazoles

A common and efficient method for the synthesis of 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine with an aldehyde.

General Procedure:

  • A mixture of the appropriately substituted o-phenylenediamine (1 mmol) and an aldehyde (1 mmol) is prepared.

  • An oxidizing agent, such as sodium metabisulfite, is added to the mixture.

  • The reaction mixture is refluxed in a suitable solvent (e.g., ethanol) for several hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration.

  • The crude product can be further purified by recrystallization from a suitable solvent.

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Antimicrobial Activity Screening: Broth Microdilution Method (for MIC determination)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

Protocol:

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizations

Synthesis_Workflow General Synthesis of 2-Substituted Benzimidazoles Start Starting Materials: This compound Substituted Aldehyde Reaction Condensation Reaction (e.g., with Na2S2O5 in Ethanol) Start->Reaction Mixing Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Sampling Monitoring->Reaction Incomplete Workup Work-up & Isolation Monitoring->Workup Complete Purification Purification (Recrystallization) Workup->Purification Product 2-Substituted Benzimidazole Derivative Purification->Product Characterization Structural Characterization (NMR, MS, etc.) Product->Characterization

Caption: General workflow for the synthesis of 2-substituted benzimidazole derivatives.

Biological_Screening_Workflow Biological Screening Workflow Compound Synthesized Derivatives Anticancer Anticancer Screening Compound->Anticancer Antimicrobial Antimicrobial Screening Compound->Antimicrobial MTT MTT Assay (Cell Viability) Anticancer->MTT MIC Broth Microdilution (MIC Determination) Antimicrobial->MIC IC50 Determine IC50 MTT->IC50 MIC_val Determine MIC MIC->MIC_val SAR_Analysis Structure-Activity Relationship Analysis IC50->SAR_Analysis MIC_val->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt

Caption: Workflow for anticancer and antimicrobial screening of synthesized derivatives.

Apoptosis_Signaling_Pathway Hypothetical Signaling Pathway for Apoptosis Induction Compound Bromo-diamine Derivative Cell_Membrane Cell Membrane Interaction Compound->Cell_Membrane ROS Increased Reactive Oxygen Species (ROS) Cell_Membrane->ROS Induces Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

References

Performance of 5-Bromo-N1-methylbenzene-1,2-diamine in Catalytic Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

5-Bromo-N1-methylbenzene-1,2-diamine is a versatile aromatic diamine with significant potential as a ligand in various catalytic systems. Its structural features, including the chelating diamine moiety, the presence of a bromine atom, and a methyl-substituted nitrogen, suggest its utility in a range of catalytic transformations, particularly in cross-coupling reactions. While specific experimental data for this compound is limited in the available scientific literature, this guide provides a comparative analysis of its expected performance based on data from structurally similar N-substituted and bromo-substituted phenylenediamine ligands. This guide will focus on its potential applications in palladium- and copper-catalyzed cross-coupling reactions, which are pivotal in the synthesis of pharmaceuticals and functional materials.

Comparative Performance in Catalytic Systems

The performance of a ligand in a catalytic system is typically evaluated based on reaction yield, selectivity, and catalyst turnover number (TON). For N-aryl-o-phenylenediamines, their efficacy is often demonstrated in widely used reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions. The electronic and steric properties of the ligand play a crucial role in the stability and activity of the metal catalyst.

Based on analogous systems, this compound is expected to form stable complexes with transition metals like palladium and copper. The diamine functionality allows for bidentate coordination to the metal center, which can enhance the stability and catalytic activity of the complex. The N-methyl group introduces a degree of steric hindrance and alters the electronic properties of the ligand compared to its unsubstituted counterpart, which can influence the selectivity of the catalytic reaction. The bromo-substituent on the aromatic ring can also modulate the electronic nature of the ligand and provides a potential site for further functionalization.

Below are tables summarizing the performance of representative catalytic systems using structurally similar diamine ligands. This data is intended to provide a benchmark for the expected performance of this compound.

Table 1: Performance of N-Substituted Diamine Ligands in Palladium-Catalyzed Suzuki-Miyaura Coupling

LigandAryl HalideArylboronic AcidCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Ref.
N1-Ethyl-4-bromo-1,2-benzenediamine4-BromotoluenePhenylboronic acidPd(OAc)₂ / PPh₃Toluene1001285[1]
N,N'-Dimethyl-1,2-benzenediamine1-Bromo-4-nitrobenzene4-Methoxyphenylboronic acidPdCl₂(PPh₃)₂DMF110892[1]
This compound (Expected) 4-Chlorotoluene Phenylboronic acid Pd₂(dba)₃ / XPhos Dioxane 100 12 Good to Excellent -

Table 2: Performance of Diamine Ligands in Copper-Catalyzed N-Arylation (Ullmann Condensation)

LigandAryl HalideAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Ref.
1,2-DiaminocyclohexaneIodobenzeneMorpholineCuIK₂CO₃Dioxane1102490[2]
N,N'-DimethylethylenediamineBromobenzeneAnilineCuIK₃PO₄Toluene1001888[2]
This compound (Expected) Iodobenzene Piperidine CuI Cs₂CO₃ DMF 120 24 Good to Excellent -

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of a catalytic system. Below are representative protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, adapted for the use of a diamine ligand like this compound.

General Procedure for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for the cross-coupling of an aryl halide with an arylboronic acid using a palladium catalyst and a diamine ligand.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)

  • This compound (4 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Anhydrous solvent (e.g., Toluene or Dioxane, 5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, arylboronic acid, palladium precursor, this compound, and the base.

  • Add the anhydrous solvent via syringe.

  • Degas the reaction mixture by bubbling with the inert gas for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol outlines a general method for the C-N cross-coupling of an aryl halide with an amine, a reaction where diamine ligands can also be effective.

Materials:

  • Aryl halide (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1 mol%)

  • This compound (2 mol%)

  • Strong base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous solvent (e.g., Toluene, 5 mL)

Procedure:

  • In a glovebox, charge a dry Schlenk tube with the palladium precursor, this compound, and the strong base.

  • Add the aryl halide and the amine to the tube.

  • Add the anhydrous solvent.

  • Seal the tube and bring it out of the glovebox.

  • Heat the reaction mixture in an oil bath at the desired temperature (typically 80-120 °C) with stirring.

  • Monitor the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent in vacuo and purify the residue by flash chromatography.

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_setup Reaction Setup cluster_process Reaction Process cluster_workup Work-up & Purification Reactants Aryl Halide (Ar-X) Arylboronic Acid (Ar'-B(OH)₂) Catalyst System Pd Precursor This compound Base (e.g., K₂CO₃) Reactants->Catalyst System Solvent Anhydrous Solvent (e.g., Toluene) Catalyst System->Solvent Heating Heating (80-110 °C) under Inert Atmosphere Solvent->Heating Monitoring Monitoring by TLC/GC Heating->Monitoring Extraction Extraction with Organic Solvent Monitoring->Extraction Purification Column Chromatography Extraction->Purification Product Coupled Product (Ar-Ar') Purification->Product

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

G Pd(0)L Pd(0)L (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition + Ar-X Ar-Pd(II)-X Ar-Pd(II)(L)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)(L)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L Regeneration Ar-Ar' Ar-Ar' (Product) Reductive_Elimination->Ar-Ar' Ar-X Ar-X Ar'-B(OH)2 Ar'-B(OH)₂ Ar'-B(OH)2->Transmetalation + Base Base Base

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Spectroscopic Comparison of 5-Bromo-N1-methylbenzene-1,2-diamine Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification and characterization of isomeric compounds are critical. This guide provides a comparative spectroscopic analysis of key isomers of 5-Bromo-N1-methylbenzene-1,2-diamine, offering a baseline for their differentiation and utilization in synthetic and medicinal chemistry.

Due to the limited availability of direct experimental spectroscopic data for all isomers, this guide combines available experimental data with predicted values derived from the analysis of structurally related compounds. The presented data serves as a foundational reference for the identification and differentiation of these isomers.

Isomer Structures

The primary isomers of this compound include:

  • 4-Bromo-N1-methylbenzene-1,2-diamine

  • This compound

  • 3-Bromo-N1-methylbenzene-1,2-diamine

  • 6-Bromo-N1-methylbenzene-1,2-diamine

Comparative Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for the isomers of this compound. Predicted values are based on established principles of spectroscopy for aromatic amines and data from analogous compounds.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

IsomerPredicted Chemical Shifts (δ, ppm)
4-Bromo-N1-methylbenzene-1,2-diamine Aromatic Protons: Three signals expected in the range of 6.5-7.5 ppm. The positions will be influenced by the bromo and amino groups. A doublet for the proton ortho to the bromine, a doublet for the proton ortho to the primary amine, and a doublet of doublets for the proton in between. N-H Protons: Broad singlets for NH₂ and NH, likely in the range of 3.5-5.0 ppm. Methyl Protons: A singlet for the N-CH₃ group, expected around 2.8 ppm.
This compound Aromatic Protons: Three signals expected. A singlet for the proton between the two amino groups, a doublet for the proton ortho to the bromine, and a doublet for the proton meta to the bromine. N-H Protons: Broad singlets for NH₂ and NH. Methyl Protons: A singlet for the N-CH₃ group.
3-Bromo-N1-methylbenzene-1,2-diamine Aromatic Protons: Three signals in the aromatic region, likely a triplet and two doublets, reflecting the coupling between the adjacent protons. N-H Protons: Broad singlets for NH₂ and NH. Methyl Protons: A singlet for the N-CH₃ group.
6-Bromo-N1-methylbenzene-1,2-diamine Aromatic Protons: Three signals expected. The proton between the bromo and primary amino group will likely be a doublet. The other two protons will also appear as doublets. N-H Protons: Broad singlets for NH₂ and NH. Methyl Protons: A singlet for the N-CH₃ group.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

IsomerPredicted Chemical Shifts (δ, ppm)
4-Bromo-N1-methylbenzene-1,2-diamine Aromatic Carbons: Six signals expected. The carbon bearing the bromine atom will be significantly downfield. The carbons attached to the nitrogen atoms will also be deshielded. Methyl Carbon: A signal for the N-CH₃ carbon, typically in the range of 30-35 ppm.
This compound Aromatic Carbons: Six distinct signals are expected due to the asymmetry of the molecule. The carbon-bromine bond will result in a downfield shift for that carbon. Methyl Carbon: A signal for the N-CH₃ carbon.
3-Bromo-N1-methylbenzene-1,2-diamine Aromatic Carbons: Six signals are anticipated. The chemical shifts will be influenced by the positions of the three different substituents. Methyl Carbon: A signal for the N-CH₃ carbon.
6-Bromo-N1-methylbenzene-1,2-diamine Aromatic Carbons: Six signals are expected in the aromatic region, with the carbon attached to bromine being the most deshielded. Methyl Carbon: A signal for the N-CH₃ carbon.

Table 3: Infrared (IR) Spectroscopy Data (Predicted)

IsomerPredicted Absorption Bands (cm⁻¹)
All Isomers N-H Stretching: Primary amine (NH₂) will show two bands (asymmetric and symmetric stretching) in the region of 3300-3500 cm⁻¹. The secondary amine (NH) will show a single band in the same region. These bands are typically sharp. C-H Aromatic Stretching: Above 3000 cm⁻¹. C-H Aliphatic Stretching: Below 3000 cm⁻¹ for the methyl group. N-H Bending: Around 1600-1650 cm⁻¹. C=C Aromatic Stretching: Multiple bands in the 1450-1600 cm⁻¹ region. C-N Stretching: In the range of 1250-1350 cm⁻¹. C-Br Stretching: In the fingerprint region, typically below 700 cm⁻¹. The exact position of out-of-plane C-H bending bands in the fingerprint region can also give clues about the substitution pattern.

Table 4: Mass Spectrometry Data

IsomerExperimental/Predicted m/z
4-Bromo-N1-methylbenzene-1,2-diamine Experimental LC-MS m/z: 203.1 [M+H]⁺.
This compound Predicted [M+H]⁺: 201.0022/203.0001 (for ⁷⁹Br/⁸¹Br isotopes).
3-Bromo-N1-methylbenzene-1,2-diamine Predicted [M+H]⁺: 201.0022/203.0001 (for ⁷⁹Br/⁸¹Br isotopes).
6-Bromo-N1-methylbenzene-1,2-diamine Experimental LC-MS m/z: 201.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a ¹H NMR spectrometer operating at a frequency of 300 MHz or higher for optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set a spectral width appropriate for aromatic and aliphatic protons (e.g., -2 to 12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

    • Integrate all signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set a spectral width to cover the expected range of aromatic and aliphatic carbons (e.g., 0 to 160 ppm).

    • A larger number of scans will be necessary compared to ¹H NMR (e.g., 1024 scans or more) due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Samples (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Solid Samples (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the spectrometer and record the sample spectrum.

    • The typical scanning range is 4000 to 400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is recommended.

  • Data Acquisition:

    • Infuse the sample solution directly into the ion source or inject it through a Liquid Chromatography (LC) system.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed for the molecular ion peak and any bromine-containing fragment ions.

Visualizing the Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic identification and differentiation of the this compound isomers.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_identification Isomer Identification Sample Isomer Mixture or Unknown NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Proton & Carbon Chemical Shifts Coupling Patterns NMR->NMR_Data IR_Data Functional Group Identification (N-H, C-Br stretches) IR->IR_Data MS_Data Molecular Ion Peak (m/z) Bromine Isotopic Pattern MS->MS_Data Isomer_4 4-Bromo Isomer NMR_Data->Isomer_4 Isomer_5 5-Bromo Isomer NMR_Data->Isomer_5 Isomer_3 3-Bromo Isomer NMR_Data->Isomer_3 Isomer_6 6-Bromo Isomer NMR_Data->Isomer_6 IR_Data->Isomer_4 IR_Data->Isomer_5 IR_Data->Isomer_3 IR_Data->Isomer_6 MS_Data->Isomer_4 MS_Data->Isomer_5 MS_Data->Isomer_3 MS_Data->Isomer_6

Caption: Workflow for Spectroscopic Isomer Differentiation.

Assessing the Impact of the N-methyl Group on the Reactivity of 5-bromobenzene-1,2-diamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 5-bromobenzene-1,2-diamine and its N-methylated analog, N-methyl-5-bromobenzene-1,2-diamine. Understanding the influence of the N-methyl group is crucial for researchers in medicinal chemistry and materials science for fine-tuning molecular properties and predicting reaction outcomes. This document outlines the key differences in reactivity, supported by established chemical principles, and provides detailed experimental protocols for a common application: benzimidazole synthesis.

Introduction

o-Phenylenediamines are pivotal building blocks in organic synthesis, particularly for the construction of heterocyclic compounds like benzimidazoles, which are prevalent in many pharmaceutically active compounds.[1][2] The introduction of a methyl group to one of the amino functionalities in 5-bromobenzene-1,2-diamine can significantly alter its chemical behavior. This modification introduces a nuanced interplay of electronic and steric effects that can impact reaction rates, yields, and even regioselectivity.

Reactivity Comparison: Electronic vs. Steric Effects

The primary distinction in reactivity between 5-bromobenzene-1,2-diamine and its N-methylated counterpart stems from the influence of the N-methyl group.

Electronic Effects: The methyl group is an electron-donating group through an inductive effect (+I effect). This increases the electron density on the nitrogen atom to which it is attached, thereby enhancing its nucleophilicity and basicity compared to the primary amino groups of the parent diamine.[3] While the lone pair of electrons on the nitrogen in aromatic amines is delocalized into the benzene ring, N-alkylation can still bolster its nucleophilic character.[3][4]

Steric Effects: Conversely, the methyl group introduces steric hindrance around the nitrogen atom. This bulkiness can impede the approach of electrophiles, potentially slowing down reaction rates. The balance between the enhanced electronic donation and the increased steric bulk is a critical determinant of the overall reactivity and is highly dependent on the specific reaction conditions and the nature of the electrophile.[3][5]

Quantitative Data Summary

Parameter5-bromobenzene-1,2-diamineN-methyl-5-bromobenzene-1,2-diamineRationale
Predicted pKa (of the more basic nitrogen) LowerHigherThe +I effect of the methyl group increases the electron density on the nitrogen, making it more basic.
Predicted Reaction Rate with a Small Electrophile FasterSlowerSteric hindrance from the methyl group is expected to be the dominant factor, slowing the reaction.
Predicted Reaction Yield in Benzimidazole Synthesis Generally HighPotentially LowerSteric hindrance may lead to incomplete reactions or the formation of side products.
Predicted Nucleophilicity GoodHigher (electronically), Lower (sterically)The overall nucleophilicity will depend on the balance of electronic and steric factors in a given reaction.[5][6]

Experimental Protocols

A common and important reaction for o-phenylenediamines is the condensation with aldehydes or carboxylic acids to form benzimidazoles.[1][7] The following are detailed experimental protocols for the synthesis of a 2-substituted benzimidazole derivative from both 5-bromobenzene-1,2-diamine and its N-methyl analog.

Synthesis of 6-bromo-2-phenyl-1H-benzimidazole from 5-bromobenzene-1,2-diamine

Materials:

  • 5-bromobenzene-1,2-diamine

  • Benzaldehyde

  • Ethanol

  • Ammonium chloride (NH₄Cl)

  • Ice-cold water

Procedure:

  • In a round-bottom flask, dissolve 5-bromobenzene-1,2-diamine (1.0 mmol) and benzaldehyde (1.0 mmol) in ethanol (10 mL).

  • Add a catalytic amount of ammonium chloride (e.g., 0.1 mmol).

  • Stir the reaction mixture at room temperature or heat under reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Synthesis of 6-bromo-1-methyl-2-phenyl-1H-benzimidazole from N-methyl-5-bromobenzene-1,2-diamine

Materials:

  • N-methyl-5-bromobenzene-1,2-diamine

  • Benzaldehyde

  • Ethanol

  • Ammonium chloride (NH₄Cl)

  • Ice-cold water

Procedure:

  • Follow the same procedure as described for the synthesis of 6-bromo-2-phenyl-1H-benzimidazole, substituting N-methyl-5-bromobenzene-1,2-diamine for 5-bromobenzene-1,2-diamine.

  • Due to potential differences in reactivity, the reaction time and temperature may need to be optimized.

Visualizing the Impact: Reaction Pathway and Workflow

The following diagrams illustrate the generalized reaction pathway for benzimidazole synthesis and a typical experimental workflow.

Benzimidazole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product o-Phenylenediamine o-Phenylenediamine Schiff_Base Schiff Base Intermediate o-Phenylenediamine->Schiff_Base Condensation Aldehyde Aldehyde Aldehyde->Schiff_Base Benzimidazole Benzimidazole Schiff_Base->Benzimidazole Cyclization & Oxidation

Caption: Generalized reaction pathway for benzimidazole synthesis.

Experimental_Workflow Start Start Dissolve_Reactants Dissolve Diamine and Aldehyde in Solvent Start->Dissolve_Reactants Add_Catalyst Add Catalyst Dissolve_Reactants->Add_Catalyst Reaction Stir/Reflux and Monitor by TLC Add_Catalyst->Reaction Workup Pour into Ice-Water Reaction->Workup Isolation Filter and Wash Solid Workup->Isolation Purification Recrystallize Product Isolation->Purification End End Purification->End

Caption: A typical experimental workflow for benzimidazole synthesis.

Conclusion

The N-methyl group in N-methyl-5-bromobenzene-1,2-diamine introduces a duality in its reactivity profile compared to the parent 5-bromobenzene-1,2-diamine. While the electronic-donating nature of the methyl group enhances the nucleophilicity of the adjacent nitrogen, the steric hindrance it imposes can be a significant impediment to reaction kinetics. For reactions where steric access to the nitrogen is critical, 5-bromobenzene-1,2-diamine may prove to be the more reactive substrate. However, in scenarios where the increased basicity or nucleophilicity of the N-methylated amine is paramount, or for achieving specific regioselectivity, N-methyl-5-bromobenzene-1,2-diamine offers a valuable alternative. The choice between these two building blocks will ultimately depend on the specific synthetic target and the reaction conditions employed. Further experimental investigation is warranted to quantify these reactivity differences.

References

The Strategic Utility of 5-Bromo-N1-methylbenzene-1,2-diamine as a Precursor for Benzimidazole-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical step in the synthesis of novel kinase inhibitors. This guide provides a comprehensive evaluation of 5-Bromo-N1-methylbenzene-1,2-diamine as a precursor for the synthesis of benzimidazole-based kinase inhibitors, a scaffold of significant interest in oncology and other therapeutic areas. Through a comparative analysis with alternative precursors, this document offers insights into the synthetic versatility and potential biological activity of the resulting compounds, supported by experimental data from relevant studies.

The benzimidazole core is a privileged structure in medicinal chemistry due to its ability to mimic the purine bases of ATP and form key interactions within the ATP-binding site of kinases. The strategic introduction of substituents on the benzimidazole scaffold is crucial for achieving potency and selectivity. This compound offers a unique combination of a bromine atom for further functionalization via cross-coupling reactions and an N-methyl group that can influence the physicochemical properties and biological activity of the final inhibitor.

Comparative Analysis of Precursors in Benzimidazole-Based Kinase Inhibitor Synthesis

The utility of this compound can be best understood by comparing it to other substituted o-phenylenediamines used in the synthesis of inhibitors targeting clinically relevant kinases such as Aurora kinases, Vascular Endothelial Growth Factor Receptor (VEGFR), and Pim kinases.

Table 1: Comparison of Precursors and Resulting Kinase Inhibitor Activity
PrecursorResulting ScaffoldTarget Kinase(s)Representative IC50 ValuesReference
This compound (Hypothetical) 6-Bromo-1-methyl-1H-benzo[d]imidazoleAurora A, VEGFR-2, Pim-1Data not available-
4-Bromo-N1-ethylbenzene-1,2-diamine6-Bromo-1-ethyl-1H-benzo[d]imidazoleGeneral Benzimidazole SynthesisYield data available, not kinase specific[1]
4-Fluoro-1,2-phenylenediamine5-Fluoro-1H-benzo[d]imidazolePan-RAFBRAFV600E: 0.044 µM[2]
4,5-Dichloro-1,2-phenylenediamine5,6-Dichloro-1H-benzo[d]imidazoleVEGFR-21.4-fold more potent than Sunitinib[3]
Substituted o-phenylenediaminesSubstituted BenzimidazolesAurora AIC50: 0.5-4.0 μM[4]

Experimental Protocols

Detailed methodologies are essential for the synthesis and evaluation of kinase inhibitors. Below are representative protocols for the synthesis of the benzimidazole scaffold and subsequent kinase activity assays.

General Protocol for Benzimidazole Synthesis

The synthesis of a 6-bromo-1-methyl-1H-benzo[d]imidazole core from this compound would typically follow a condensation reaction with an appropriate aldehyde or carboxylic acid.

  • Step 1: Condensation. To a solution of this compound (1.0 mmol) in a suitable solvent such as ethanol or dimethylformamide, add the desired aldehyde or carboxylic acid (1.1 mmol).

  • Step 2: Cyclization. The reaction mixture is heated to reflux for several hours. For less reactive partners, a catalyst such as an acid (e.g., HCl) or a coupling agent (for carboxylic acids) may be required.

  • Step 3: Work-up and Purification. Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the desired benzimidazole derivative.

Kinase Inhibition Assay (General Protocol)

The inhibitory activity of the synthesized compounds against target kinases is typically determined using in vitro kinase assays.

  • Assay Setup: In a 96-well plate, add the kinase, a suitable substrate, and varying concentrations of the inhibitor compound.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period.

  • Detection: Stop the reaction and quantify the kinase activity. This can be done using various methods, such as radiometric assays measuring the incorporation of radioactive phosphate into the substrate, or luminescence-based assays that measure the amount of ATP consumed.

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) is determined by fitting the data to a dose-response curve.

Visualizing the Path to Kinase Inhibition

The following diagrams illustrate the synthetic workflow and a key signaling pathway targeted by these inhibitors.

G Synthetic Workflow for Benzimidazole-Based Kinase Inhibitors cluster_synthesis Synthesis cluster_evaluation Evaluation Precursor This compound or Alternative Precursor Condensation Condensation & Cyclization Precursor->Condensation Reagent Aldehyde / Carboxylic Acid Reagent->Condensation Benzimidazole Substituted Benzimidazole Scaffold Condensation->Benzimidazole KinaseAssay In Vitro Kinase Assay (e.g., Aurora, VEGFR, Pim) Benzimidazole->KinaseAssay DataAnalysis IC50 Determination KinaseAssay->DataAnalysis SAR Structure-Activity Relationship (SAR) Analysis DataAnalysis->SAR

Caption: Synthetic workflow for benzimidazole-based kinase inhibitors.

G Simplified Aurora Kinase Signaling Pathway in Mitosis cluster_pathway Cell Cycle Progression cluster_regulation Kinase Regulation G2 G2 Phase M Mitosis G2->M Cytokinesis Cytokinesis M->Cytokinesis AuroraA Aurora A Kinase AuroraA->M Mitotic Entry Spindle Assembly AuroraB Aurora B Kinase AuroraB->M Chromosome Segregation AuroraB->Cytokinesis Inhibitor Benzimidazole Inhibitor Inhibitor->AuroraA Inhibitor->AuroraB

Caption: Simplified Aurora Kinase Signaling Pathway in Mitosis.

Conclusion

This compound presents itself as a promising and versatile precursor for the synthesis of benzimidazole-based kinase inhibitors. The presence of the bromine atom at a key position allows for extensive structure-activity relationship (SAR) studies through various cross-coupling reactions, enabling the optimization of inhibitor potency and selectivity. The N-methyl group can provide advantageous steric and electronic properties that may enhance binding to the target kinase.

While direct comparative data for inhibitors derived from this specific precursor is not yet widely available, the established success of structurally similar brominated and N-alkylated o-phenylenediamines in generating potent kinase inhibitors targeting critical cancer-related pathways, such as those involving Aurora, VEGFR, and Pim kinases, strongly supports its potential. The synthetic routes are generally straightforward, and the resulting benzimidazole scaffold is a well-validated pharmacophore. Researchers are encouraged to explore the use of this compound in their kinase inhibitor discovery programs, leveraging the extensive knowledge base surrounding benzimidazole synthesis and kinase biology.

References

A Comparative Guide to the Thermal and Electronic Properties of Polymers Derived from Brominated Diamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the thermal and electronic properties of polymers synthesized from brominated diamines against their non-brominated counterparts. The inclusion of bromine atoms into the polymer backbone can significantly alter its physical and chemical characteristics, offering a pathway to tailor materials for specific high-performance applications. This document summarizes key performance data from experimental studies, details the methodologies used for their characterization, and visualizes the underlying scientific principles.

Introduction: The Impact of Bromination on Polymer Properties

Aromatic polyimides and polyamides are classes of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2] The introduction of halogen atoms, such as bromine, into the diamine monomers used in their synthesis provides a powerful tool for modifying their properties. Bromination can lead to enhanced flame retardancy, increased thermal stability, and altered electronic characteristics due to the high atomic mass and electron-withdrawing nature of bromine.[2] This guide will focus on a comparative analysis of polymers derived from a common aromatic diamine, 4,4'-oxydianiline (ODA), and its brominated analogue, to illustrate the effects of bromination.

Synthesis of Polymers from Brominated Diamines

The general synthesis of polyimides from diamines and dianhydrides follows a two-step process. The first step involves the formation of a poly(amic acid) intermediate, which is then chemically or thermally cyclized to form the final polyimide.[3]

SynthesisWorkflow Diamine Diamine (e.g., Brominated Diamine) PolyamicAcid Poly(amic acid) Solution Diamine->PolyamicAcid + Dianhydride Dianhydride Dianhydride->PolyamicAcid + Solvent Polar Aprotic Solvent (e.g., NMP, DMAc) Solvent->PolyamicAcid in Polyimide Polyimide Film PolyamicAcid->Polyimide Casting & Heat Thermal Imidization (Heat) Heat->Polyimide followed by ThermalStability Bromine Bromine Substitution MolWeight Increased Molecular Weight Bromine->MolWeight Interactions Stronger Intermolecular Interactions Bromine->Interactions ChainMobility Restricted Chain Mobility MolWeight->ChainMobility Interactions->ChainMobility Tg Increased Tg ChainMobility->Tg Td Increased Td ChainMobility->Td

References

Safety Operating Guide

Personal protective equipment for handling 5-Bromo-N1-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, operational, and disposal protocols for handling 5-Bromo-N1-methylbenzene-1,2-diamine (CAS No. 337915-79-4). Adherence to these procedures is paramount for ensuring a safe laboratory environment and mitigating potential risks associated with this chemical.

Hazard Identification and Classification

This compound is classified as a hazardous substance. Based on available data for this compound and its structural isomers, the primary hazards include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1]

GHS Hazard Statements: H302, H312, H315, H319, H332.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.[3][4][5]

Protection Level Equipment Purpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.[3]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[3]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene, double-gloved)To prevent skin contact. It is advisable to wear two pairs and change them frequently.[3][6]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[3]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[3]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions.[1][3]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is crucial for both safety and experimental integrity.

1. Pre-Handling Preparation:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
  • Emergency Equipment: Ensure a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.[3]
  • PPE Donning: Put on all required PPE as outlined in the table above before entering the handling area.[3]

2. Handling the Compound:

  • Weighing: Weigh the solid compound inside a chemical fume hood or a ventilated balance enclosure to avoid inhalation of dust.[3]
  • Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.[3]
  • Reactions: Conduct all reactions in appropriate glassware, securely set up within a chemical fume hood.[3]

3. Post-Handling Procedures:

  • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.[3]
  • PPE Doffing: Remove PPE in the correct order to avoid cross-contamination.
  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]

Disposal Plan

Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: Collect any solid waste, including contaminated consumables (e.g., weigh paper, pipette tips), in a designated, clearly labeled hazardous waste container for "Halogenated Organic Waste."[7]

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, clearly labeled hazardous waste container for "Halogenated Organic Liquid Waste."

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as halogenated organic liquid waste.

Disposal Method:

  • All waste containing this compound must be disposed of through a licensed hazardous waste disposal facility.[8]

  • Incineration at a licensed facility is a common disposal method for brominated organic compounds.[8]

  • Do not empty into drains or release into the environment.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

Property Value Source
Molecular Formula C₇H₉BrN₂[2][9]
Molecular Weight 201.06 g/mol [2][9]
Boiling Point 289 °C at 760 mmHg[9]
Flash Point 129 °C[9]
Density 1.578 g/cm³[9]
CAS Number 337915-79-4[2][9]

Experimental Workflow and Safety Protocol Diagram

The following diagram illustrates the logical flow of operations and safety checks for handling this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal Risk_Assessment Conduct Risk Assessment Locate_Safety_Equipment Locate Safety Shower & Eyewash Risk_Assessment->Locate_Safety_Equipment Don_PPE Don Appropriate PPE Locate_Safety_Equipment->Don_PPE Weigh_Solid Weigh Solid Compound Don_PPE->Weigh_Solid Prepare_Solution Prepare Solution Weigh_Solid->Prepare_Solution Conduct_Reaction Conduct Reaction Prepare_Solution->Conduct_Reaction Decontaminate_Work_Area Decontaminate Work Area Conduct_Reaction->Decontaminate_Work_Area Segregate_Waste Segregate Halogenated Waste Conduct_Reaction->Segregate_Waste Doff_PPE Remove PPE Correctly Decontaminate_Work_Area->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Label_Container Label Waste Container Segregate_Waste->Label_Container Dispose_via_Licensed_Facility Dispose via Licensed Facility Label_Container->Dispose_via_Licensed_Facility

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.